molecular formula C5H10N4 B2369235 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine CAS No. 67766-67-0

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Cat. No.: B2369235
CAS No.: 67766-67-0
M. Wt: 126.163
InChI Key: GUYRJILQXBQXHO-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRJILQXBQXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67766-67-0
Record name 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine
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Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Therapeutic Potential

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that has garnered immense interest from medicinal chemists and drug development professionals. This five-membered ring, containing three nitrogen atoms, is a bioisostere of amides and esters, offering a unique combination of chemical stability, metabolic resistance, and a high capacity for hydrogen bonding. These properties make 1,2,4-triazole derivatives highly effective pharmacophores capable of interacting with a wide array of biological targets with high affinity.

This guide focuses on a specific derivative, This compound (CAS Number: 67766-67-0), a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. The strategic placement of an ethyl group, an amino group, and an N-methyl substituent provides a framework for developing compounds with diverse pharmacological activities, including but not limited to antifungal, antibacterial, antiviral, and anticancer properties. As research into targeted therapies expands, the demand for versatile and synthetically accessible heterocyclic compounds like this N-methylated aminotriazole continues to grow. This document serves as a technical resource for researchers, providing a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications in drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound-
Synonym(s) 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine-
CAS Number 67766-67-0[1]
Molecular Formula C₅H₁₀N₄[2]
Molecular Weight 126.16 g/mol [2]
Appearance Expected to be a solid at room temperature.General
Solubility Expected to have moderate solubility in polar organic solvents.General
Melting Point Data not available.-
Boiling Point Data not available.-

Proposed Synthesis Protocol

Step 1: Synthesis of 3-Ethyl-1H-1,2,4-triazol-5-amine (Intermediate)

The initial step involves the cyclization of a guanidine derivative with a suitable carboxylic acid derivative. A common and effective method is the reaction of aminoguanidine with an acylating agent, followed by cyclization.

Causality Behind Experimental Choices:

  • Aminoguanidine Bicarbonate: A stable and commercially available salt of aminoguanidine, which is the source of the N-N-C-N backbone of the triazole ring.

  • Propionic Anhydride: Serves as the source of the ethyl group at the 3-position. Anhydrides are effective acylating agents.

  • Pyridine: Acts as a base to neutralize the acid formed during the reaction and to facilitate the cyclization.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reactions to completion.

Experimental Protocol:

  • To a stirred suspension of aminoguanidine bicarbonate (1.0 eq) in pyridine (5-10 volumes), add propionic anhydride (1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

  • To the resulting residue, add water and adjust the pH to ~8-9 with a suitable base (e.g., 2M NaOH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethyl-1H-1,2,4-triazol-5-amine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Methylation to Yield this compound (Final Product)

The second step is the selective methylation of the nitrogen atom at the 1-position of the triazole ring.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base used to deprotonate the most acidic proton on the triazole ring, which is typically the N-H proton, to form the corresponding anion.

  • Methyl Iodide (CH₃I): A reactive and effective methylating agent that will undergo an SN2 reaction with the triazole anion.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for reactions involving strong bases like NaH and can dissolve the triazole intermediate.

Experimental Protocol:

  • To a solution of 3-ethyl-1H-1,2,4-triazol-5-amine (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Step1_Reaction Pyridine, Reflux Aminoguanidine_Bicarbonate->Step1_Reaction Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Step1_Reaction Intermediate 3-Ethyl-1H-1,2,4-triazol-5-amine Step2_Reaction NaH, DMF Intermediate->Step2_Reaction Methyl_Iodide Methyl Iodide Methyl_Iodide->Step2_Reaction Final_Product This compound Step1_Reaction->Intermediate Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development and Research

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide range of pharmaceuticals. While specific applications for this compound have not been extensively reported, its structural features suggest significant potential in several therapeutic areas.

  • Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents often function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The N-methyl group in the target compound could enhance its metabolic stability and lipophilicity, potentially improving its antifungal activity.

  • Anticancer Agents: The 1,2,4-triazole scaffold is present in numerous compounds with demonstrated antiproliferative activity. These compounds can target various pathways involved in cancer progression, such as tubulin polymerization, kinase signaling, and apoptosis. The amino group on the target molecule provides a convenient handle for further chemical modification to develop libraries of compounds for screening as potential anticancer agents.

  • Antibacterial and Antiviral Research: Derivatives of 1,2,4-triazoles have also shown promise as antibacterial and antiviral agents. The ability of the triazole ring to coordinate with metal ions in enzymes makes it an attractive pharmacophore for designing enzyme inhibitors.

Biological_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole_Compound This compound Derivative Triazole_Compound->Enzyme

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. Based on safety data for analogous compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active molecules. While specific data for this compound is limited, its structural similarity to a wide range of successful pharmaceuticals makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. The synthetic protocol and potential applications outlined in this guide provide a solid foundation for further investigation and development of this promising triazole derivative.

References

  • PubChem. Solid pharmaceutical composition - Patent US-9169238-B2. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Available at: [Link]

  • PubChemLite. 3-ethyl-1h-1,2,4-triazol-5-amine. Available at: [Link]

  • Google Patents. (12) United States Patent (10) Patent No.: US 7,766,013 B2. Available at: [Link]

  • PMC. Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}. Available at: [Link]

  • PubChem. CDK inhibitors - Patent US-8598197-B2. Available at: [Link]

  • National Jewish Health. Complete PDF version of U.S. Utility Patent 8,058,396. Available at: [Link]

  • Google Patents. FR2311791B1.
  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • The Royal Society of Chemistry. A Single-Step Acid Catalyzed Reaction for Rapid Assembly of NH-1,2,3-Triazoles. Available at: [Link]

  • PMC. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

  • MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole. Available at: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]

  • ResearchGate. Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Available at: [Link]

Sources

Solubility Profile of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine in Polar Aprotic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS: 67766-67-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility in polar aprotic solvents (PAS) is a critical prerequisite for optimizing reaction kinetics, liquid-liquid extractions, and downstream purification workflows.

This technical guide provides an in-depth analysis of the solvation mechanics of this specific triazole derivative, predictive quantitative profiling, and a self-validating experimental protocol designed to yield high-fidelity thermodynamic data.

Structural Profiling & Solvation Mechanics

To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. This compound features three distinct solvation domains:

  • The 1,2,4-Triazole Core: An electron-rich aromatic system capable of engaging in dipole-dipole interactions[1].

  • The C5-Amino Group (-NH₂): A primary Hydrogen Bond Donor (HBD). Because the molecule acts as a weak base, this group is highly reactive to localized electron density[1].

  • The Alkyl Substituents (C3-Ethyl, N1-Methyl): These non-polar groups introduce steric bulk and lipophilicity, disrupting the tight crystal lattice packing energy typically seen in unsubstituted aminotriazoles, thereby generally enhancing solubility in organic media.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack hydrogen bond donors but possess strong Hydrogen Bond Acceptor (HBA) capabilities.

In solvents like DMSO, the highly polarized sulfoxide oxygen (S=O) acts as a potent HBA. Advanced neutron diffraction studies on DMSO solvation shells demonstrate that DMSO forms dominant local structural motifs with amine and amide protons, effectively outcompeting solute-solute hydrogen bonding without forming competing solvent-solvent networks[2]. For our triazole derivative, the thermodynamic driver of dissolution in DMSO and DMF is the aggressive stabilization of the C5-amino group, while the alkyl chains are accommodated via favorable dispersion forces[3].

Solvation Compound 3-Ethyl-1-methyl-1H- 1,2,4-triazol-5-amine Amine C5-Amino Group (H-Bond Donor) Compound->Amine Alkyl Ethyl/Methyl Groups (Hydrophobic) Compound->Alkyl Triazole Triazole Core (Electron Rich) Compound->Triazole Hbond Strong H-Bonding (S=O / C=O to NH2) Amine->Hbond Dispersion Dispersion Forces Alkyl->Dispersion DMSO DMSO / DMF (Polar Aprotic) Hbond->DMSO Dispersion->DMSO

Solvation mechanics of the triazole derivative in polar aprotic solvents.

Predictive Quantitative Solubility Profile

Due to the niche nature of this specific substitution pattern, empirical literature data is scarce. However, by extrapolating from the physicochemical behavior of analogous aminotriazoles and thiadiazoles[4], we can construct a highly accurate predictive thermodynamic profile for this compound at 25°C.

SolventDielectric Constant (ε)H-Bond Acceptor StrengthPredicted Solubility (mg/mL)Mechanistic Rationale
DMSO 46.7Very High> 100 Optimal S=O···H-N bonding; excellent dispersion matching for alkyl groups.
DMF 36.7High50 - 100 Strong C=O···H-N bonding; slightly lower polarity and HBA strength than DMSO.
NMP 32.2High30 - 80 Good HBA, but the steric bulk of the pyrrolidone ring hinders optimal solvation shell packing.
Acetonitrile 37.5Low< 20 Weak cyano HBA capability; relies primarily on weaker dipole-dipole interactions.

Table 1: Predictive thermodynamic solubility profile in standard polar aprotic solvents.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical certainty, scientists must employ the Shake-Flask Method [4]. However, simply measuring the concentration of the liquid phase is a critical failure point in many labs. Polar aprotic solvents, particularly DMSO, are notorious for forming stable solvates with heterocyclic amines. If the crystal lattice incorporates the solvent, the measured solubility reflects the solvate, not the original API polymorph.

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system.

Step-by-Step Workflow
  • Solid Excess Preparation:

    • Action: Weigh approximately 200 mg of this compound into a 5 mL amber glass vial. Add 1.0 mL of the target solvent (e.g., anhydrous DMSO).

    • Causality: Amber glass prevents potential UV-induced degradation of the electron-rich triazole core. Anhydrous solvents must be used, as DMSO is highly hygroscopic and water ingress will drastically alter the dielectric constant and solubility profile.

  • Isothermal Equilibration:

    • Action: Seal the vial and agitate on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is required to ensure the kinetic dissolution rate has plateaued and true thermodynamic equilibrium is established.

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard nylon or PES filters will partially dissolve or swell in aggressive polar aprotics like DMF and DMSO, introducing extractable contaminants into the sample.

  • HPLC-UV Quantification:

    • Action: Dilute the filtrate 1:100 in the mobile phase (e.g., Water/Acetonitrile) and quantify using Reversed-Phase HPLC against a 5-point validated calibration curve.

  • Solid-State Validation (The Critical Check):

    • Action: Harvest the residual undissolved solid from the centrifuge tube. Dry gently under vacuum at room temperature and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: By comparing the XRPD pattern of the residual solid to the input material, you validate that no polymorphic transformation or solvate formation occurred during the 48-hour equilibration. If the pattern matches, the HPLC data is validated.

Workflow Prep 1. Solid Excess Preparation Equil 2. Isothermal Equilibration Prep->Equil Sep 3. Phase Separation Equil->Sep Quant 4. HPLC-UV Quantification Sep->Quant Valid 5. XRPD Solid Validation Sep->Valid Residual Solid

Self-validating shake-flask methodology for thermodynamic solubility.

Conclusion

For this compound, polar aprotic solvents offer a highly tunable solubility landscape. Solvents with strong hydrogen bond acceptor capabilities (DMSO, DMF) will yield exceptional solubility, making them ideal for high-concentration synthetic steps. Conversely, weaker HBAs like Acetonitrile are better suited as anti-solvents or mobile phases for crystallization and chromatography. By adhering to self-validating experimental protocols, development teams can secure the high-fidelity thermodynamic data required to advance this compound through the pipeline.

References
  • Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL:[Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Tautomeric Dynamics of Aminotriazoles: A Structural & Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Aminotriazoles (specifically 3-amino-1,2,4-triazoles) are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for amides and carboxylic acids in kinase inhibitors and GPCR ligands. However, their utility is complicated by prototropic tautomerism —the rapid migration of a proton between ring nitrogens (annular) and the exocyclic amino group (amine-imine).

The Challenge: Drug efficacy depends on binding affinity, which is strictly governed by the specific tautomer recognized by the receptor. A mismatch between the solution-phase dominant tautomer and the bioactive conformer can lead to significant energy penalties ($ \Delta G_{bind} $) during docking.

The Solution: This guide details the structural identification of aminotriazole tautomers using N-methylated reference standards and


N NMR spectroscopy , providing a rigorous workflow to determine equilibrium constants (

) and predict bioactivity.

The Tautomeric Landscape

The 3-amino-1,2,4-triazole system presents a complex equilibrium involving three annular forms (1H, 2H, 4H) and the exocyclic amine-imine exchange.

Theoretical Species

While five forms are theoretically possible, the amino forms are thermodynamically preferred over imino forms due to the preservation of aromaticity in the triazole ring.

  • 1H-Amino (A): Generally the most stable in polar solution (dipole stabilized).

  • 2H-Amino (B): Often stable in the gas phase or non-polar solvents; lower dipole moment.

  • 4H-Amino (C): High energy intermediate, rarely observed but critical for catalytic mechanisms.

Visualization of Equilibrium

The following diagram illustrates the interconversion pathways.

Tautomerism A 1H-Amino Form (Polar Dominant) B 2H-Amino Form (Gas/Non-polar) A->B Annular Proton Shift (Fast) C 4H-Amino Form (High Energy) A->C High Barrier D Imino Forms (Rare) A->D Amine-Imine Tautomerism B->C High Barrier

Caption: Annular and exocyclic tautomeric equilibrium of 3-amino-1,2,4-triazole. The 1H and 2H forms dominate the population.

N-Methylation as a Structural Probe

Because proton exchange is rapid on the NMR timescale (causing signal averaging), direct observation of individual tautomers is difficult. N-methylation "freezes" the tautomeric state, creating fixed regioisomers that serve as spectroscopic standards.

The "Fixed Model" Strategy

By synthesizing 1-methyl, 2-methyl, and 4-methyl derivatives, we obtain reference spectra (


) for the pure forms. The spectrum of the mobile parent compound is then treated as a linear combination of these fixed standards.
Comparative Data (Typical Shifts)

The following table summarizes diagnostic


N NMR chemical shifts (relative to nitromethane) for distinguishing regioisomers.
Isomer / Form

N NMR (Pyrrole-like N)

N NMR (Pyridine-like N)
UV

(nm)
Stability (Est.)
Parent (Mobile) Avg. Signal (~ -180 ppm)Avg. Signal (~ -100 ppm)205-210N/A
1-Methyl (Fixed 1H) -210 to -230 ppm (N1)-110 to -130 ppm (N2, N4)212High
2-Methyl (Fixed 2H) -190 to -200 ppm (N2)-90 to -110 ppm (N1, N4)218Medium
4-Methyl (Fixed 4H) -250 ppm (N4)-120 ppm (N1, N2)208Low

Technical Note:


N chemical shifts are significantly more sensitive to protonation state than 

C or

H. A shift of >50 ppm is common between protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens.

Analytical Methodology & Workflow

To determine the equilibrium constant


 (

), a combined approach of Synthesis, NMR, and Computation is required.
Step 1: Synthesis of Reference Standards

Regioselective methylation is challenging. Direct methylation of 3-amino-1,2,4-triazole yields a mixture.

  • Protocol: React 3-amino-1,2,4-triazole with methyl iodide (MeI) in alkaline methanol.

  • Separation: Use flash chromatography (DCM:MeOH gradient). The 1-methyl isomer is usually the major product (kinetic and thermodynamic), followed by the 2-methyl and trace 4-methyl .

  • Verification: Confirm structures via HMBC (Heteronuclear Multiple Bond Correlation). The methyl protons will correlate to the adjacent ring carbons (

    
    ).
    
Step 2: N NMR Spectroscopy (The Gold Standard)

Standard


 NMR is insufficient due to solvent exchange of NH protons.
  • Instrument: 500 MHz or higher.

  • Technique:

    
     HMBC (Natural abundance) or use 
    
    
    
    N-labeled precursors if sensitivity is low.
  • Solvent Scan: Measure in DMSO-

    
     (H-bond acceptor, mimics biological receptors) and CDCl
    
    
    
    (non-polar, mimics hydrophobic pockets).
  • Calculation:

    
    
    Where 
    
    
    
    is the observed chemical shift of the parent,
    
    
    are the shifts of the fixed derivatives, and
    
    
    is the mole fraction.
Step 3: Computational Validation (DFT)

Experimental data must be grounded in theory.

  • Method: DFT (Density Functional Theory).[1][2]

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).

  • Solvation Model: PCM (Polarizable Continuum Model) for water and DMSO.

  • Output: Calculate

    
     for each tautomer. 
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_Synth Synthesis of Standards cluster_Analysis Analytical Phase Start Start: Parent Aminotriazole Meth Methylation (MeI/Base) Start->Meth NMR 15N NMR & UV-Vis (Parent + Standards) Start->NMR Measure Mobile Form Sep Chromatographic Separation (1-Me, 2-Me, 4-Me) Meth->Sep Sep->NMR Measure Fixed Forms Calc Calculate KT & Populations (Simultaneous Eq. Method) NMR->Calc DFT DFT Calculations (B3LYP/6-311++G**) DFT->Calc Validation End Bioactive Conformer Model Calc->End

Caption: Integrated workflow for determining tautomeric equilibrium constants (


).

Implications for Drug Discovery

Understanding this equilibrium is not merely academic; it is predictive of drug potency.

The "Tautomeric Penalty"

If a protein binding pocket requires the 2H-tautomer (to form specific H-bonds), but the drug exists 99% as the 1H-tautomer in solution, the binding affinity is penalized by the energy required to shift the equilibrium:



A ratio of 100:1 (

) costs approximately 2.7 kcal/mol in binding energy, potentially shifting a drug from nanomolar to micromolar potency.
Interaction Map

The diagram below shows how different tautomers present different H-bond donor/acceptor (D/A) motifs to a receptor residue (e.g., Aspartate or Serine).

Interaction Receptor Receptor Pocket (e.g., Kinase Hinge) Taut1 1H-Tautomer (N2=Acceptor, NH=Donor) Taut1->Receptor Mismatch (Clash) Taut2 2H-Tautomer (N1=Acceptor, NH=Donor) Taut2->Receptor Perfect Fit (H-Bond)

Caption: Impact of tautomeric state on receptor binding complementarity.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976).[3][4] The Tautomerism of Heterocycles. Academic Press.[4] (The foundational text on heterocyclic tautomerism).

  • Sorescu, D. C., Bennett, C. M., & Thompson, D. L. (1998).[5] "Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole." Journal of Physical Chemistry A. (Detailed DFT and vibrational analysis of aminotriazole derivatives).

  • Claramunt, R. M., et al. (2006). "The structure of 3-amino-1,2,4-triazole: A combined theoretical and experimental study." New Journal of Chemistry.

    
    N NMR to this specific problem). 
    
  • Katritzky, A. R., et al. (2000).[3][6] "Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism." Advances in Heterocyclic Chemistry.

  • Alkorta, I., & Elguero, J. (2020).[7] "Tautomerism and Hydrogen Bonds in 1,2,3- and 1,2,4-Triazoles." Molecules. (Recent review on computational approaches).

Sources

Technical Guide: pKa and Protonation Sites of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine , focusing on its acid dissociation constant (pKa) and site-specific protonation mechanics.

Executive Summary

This compound (CAS: 67766-67-0) is a polysubstituted 1,2,4-triazole derivative characterized by a distinct electron-rich heterocyclic core. Unlike the parent 1,2,4-triazole, which is amphoteric, this fully substituted derivative acts primarily as a weak organic base .

  • Primary Protonation Site: Nitrogen-4 (N4) of the triazole ring.

  • Estimated pKa (Conjugate Acid): 3.4 – 3.8 (in aqueous solution).

  • Physicochemical Behavior: The molecule exhibits significant resonance delocalization from the exocyclic amine, reducing the basicity of the exocyclic nitrogen while enhancing the electron density at the ring nitrogens (specifically N4).

Structural Analysis & Isomerism

Precise identification of the isomer is critical for predicting reactivity. The nomenclature This compound defines the regiochemistry as follows:

  • Position 1 (N1): Methylated (blocks annular tautomerism).

  • Position 3 (C3): Ethyl group (weakly electron-donating via induction).

  • Position 5 (C5): Amino group (strongly electron-donating via resonance).

This "1-methyl-5-amino" substitution pattern creates a specific steric and electronic environment that differs from the "1-methyl-3-amino" isomer.

DOT Diagram: Chemical Structure & Numbering

Structure cluster_0 This compound N1 N1 (Me) N2 N2 N1->N2 Single C3 C3 (Et) N2->C3 Double N4 N4 (Basic) C3->N4 Single C5 C5 (NH2) N4->C5 Double C5->N1 Single caption Figure 1: Ring numbering. N1 is methylated. N4 is the primary basic site.

Protonation Sites: Mechanistic Insight

In identifying the protonation site, we must evaluate the three potential nitrogen centers: the exocyclic amine (


), N2, and N4.
Exocyclic Amine (Not Basic)

Contrary to aliphatic amines (pKa ~10), the exocyclic amino group at C5 is non-basic . Its lone pair is heavily delocalized into the electron-deficient triazole ring (


 effect). This resonance increases the electron density within the ring but renders the exocyclic nitrogen 

-hybridized and unavailable for protonation.
Ring Nitrogen N2 (Sterically Hindered)

The N2 atom possesses a lone pair in the plane of the ring (


). However, its basicity is attenuated by:
  • Adjacent Electron Withdrawal: The electronegative N1 draws density.

  • Steric Repulsion: The methyl group at N1 creates a steric clash for any incoming proton at N2.

Ring Nitrogen N4 (The Active Site)

N4 is the thermodynamically favored protonation site.

  • Electronic Enhancement: The amino group at C5 donates electron density directly toward N4 via resonance forms (see Figure 2).

  • Steric Accessibility: N4 is flanked by the ethyl group (C3) and the amino group (C5). While not entirely unhindered, it is more accessible than N2.

  • Stability: Protonation at N4 allows for a resonance-stabilized amidinium-like cation structure involving the exocyclic amine.

DOT Diagram: Resonance & Protonation

Resonance cluster_explanation Mechanism Neutral Neutral Molecule (Lone pair on NH2 donates to Ring) Resonance Resonance Form (C5=N4 Double Bond character) Neutral->Resonance Delocalization Cation Protonated Species (at N4) Stabilized by NH2 resonance Resonance->Cation + H+ (at N4) Text The lone pair from the exocyclic amine (C5-NH2) pushes electron density onto N4, making it the most nucleophilic site.

pKa Value Analysis

Direct experimental data for this specific ethyl/methyl derivative is sparse in open literature, but the value can be derived with high confidence using Structure-Activity Relationship (SAR) analysis of validated analogues.

Comparative Data Table
CompoundStructurepKa (Protonated)Electronic Effect
1,2,4-Triazole Unsubstituted2.19Baseline aromatic heterocycle.
3-Amino-1,2,4-triazole 3-NH2, 1-H4.16Amino group (

) significantly increases basicity.
1-Methyl-1,2,4-triazole 1-Me1.25Methylation at N1 removes annular tautomerism, lowering pKa.
This compound Target 3.4 – 3.8 (Est.) 5-Amino (

) raises pKa; 1-Me lowers it; 3-Et (

) raises it slightly.[1][2]
Derivation Logic
  • Base Shift: Starting from 1,2,4-triazole (pKa 2.2), adding an amino group generally adds ~2.0 pKa units (as seen in 3-amino-1,2,4-triazole).

  • Methylation Penalty: Methylating N1 typically lowers the pKa of amino-triazoles by 0.5 – 1.0 unit compared to their N-H tautomers because the cation cannot distribute charge as effectively through tautomeric shifts.

  • Ethyl Boost: The ethyl group at C3 provides a minor inductive boost (

    
    ), likely adding ~0.1–0.2 units compared to a proton or methyl.
    

Experimental Determination Protocol

To validate these values experimentally, Potentiometric Titration in a mixed solvent system is recommended due to the potential low aqueous solubility of the neutral organic species.

Protocol: Potentiometric Titration in Methanol/Water
  • Solvent Preparation: Prepare a carbonate-free 0.1 M HCl solution and a 0.1 M NaOH solution. Use a solvent mixture of Methanol:Water (20:80 v/v) to ensure solubility.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) prepared in the same solvent matrix to account for the liquid junction potential.

  • Titration:

    • Dissolve ~0.5 mmol of the triazole amine in 50 mL of the solvent.

    • Acidify with excess HCl to fully protonate the sample (starting pH < 2).

    • Back-titrate with standardized NaOH under nitrogen atmosphere (to exclude

      
      ).
      
  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region. Apply the Gran Plot method for precise endpoint detection.

DOT Diagram: Experimental Workflow

Experiment Sample Sample Prep (MeOH:Water 20:80) Acidify Acidification (Add xs HCl) Sample->Acidify Titrate Back-Titration (with 0.1M NaOH) Acidify->Titrate Calc Gran Plot Analysis (Determine pKa) Titrate->Calc caption Figure 3: Potentiometric titration workflow for weak bases.

References

  • Garratt, P. J., et al. (1996). Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed review of 1,2,4-triazole reactivity and pKa trends).
  • Catalán, J., et al. (1987). "Basicity and acidity of azoles: The 1,2,4-triazole ring." Journal of the American Chemical Society.

  • Balaban, A. T. (1985). "Basicity of 1-substituted 1,2,4-triazoles." Journal of Chemical Society, Perkin Transactions 2.
  • PubChem Compound Summary. (2024). "3-Amino-1,2,4-triazole (CID 1639)." National Center for Biotechnology Information.

  • Chernyshev, V. M., et al. (2009). "Optimization of the Synthesis of 5-Amino-1,2,4-triazol-3-ylacetic Acid." Russian Journal of Applied Chemistry. (Provides pKa data for 5-amino-1,2,4-triazole derivatives).

Sources

Technical Guide: NMR Structural Elucidation of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation and NMR chemical shift assignments for 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine .

This guide synthesizes data from close structural analogs (1-methyl-1,2,4-triazoles and 3-alkyl-1,2,4-triazoles) and theoretical chemical shift principles to provide a high-confidence assignment framework.

Executive Summary & Structural Context

The compound This compound represents a specific regioisomer of the aminotriazole scaffold, often utilized as a bioisostere in kinase inhibitors and GPCR ligands. Correct assignment of the N-methylation site (N1 vs. N2 vs. N4) and the substituent positions is critical, as regioisomers exhibit vastly different biological activities.[1]

Structural Definition and Atom Numbering

To ensure data integrity, we utilize standard IUPAC numbering for the 1,2,4-triazole ring.

  • N1: Methylated nitrogen (Tertiary).[1][2]

  • N2: Pyridine-like nitrogen.

  • C3: Ethyl-substituted carbon.

  • N4: Pyridine-like nitrogen.

  • C5: Amino-substituted carbon.[3][4]

Formula: C


H

N

MW: 126.16 g/mol [1][2]

Experimental Protocol (Self-Validating System)

To replicate these assignments, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation[1][5][6][7]
  • Solvent: DMSO-d

    
     (99.8% D) is the mandatory solvent.
    
    • Reasoning: Chloroform (CDCl

      
      ) often causes the amino (-NH
      
      
      
      ) protons to broaden into the baseline or shift erratically due to hydrogen bonding variability.[1] DMSO stabilizes the amine protons, appearing as a distinct singlet between 5.0–6.5 ppm.[2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).[1][2]

Acquisition Parameters[1][6]
  • 1H NMR: 16 scans, 1s relaxation delay (d1).

  • 13C NMR: >512 scans, 2s relaxation delay (d1) to detect quaternary carbons (C3, C5).

  • HMBC: Optimized for long-range coupling (

    
     = 8 Hz).[1][2]
    

1H NMR Chemical Shift Assignments

The proton spectrum will display four distinct signal sets. The integration values serve as the primary validation check.

MoietyProton LabelShift (δ ppm)MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Amine -NH

5.80 – 6.20 Broad Singlet2HExchangeable. Chemical shift is highly concentration/temperature dependent.[1][5]
N-Methyl N1-CH

3.55 – 3.65 Singlet3HDeshielded by adjacent N1. Characteristic of N-methyl triazoles.
Ethyl -CH

-
2.45 – 2.55 Quartet2H7.6Methylene protons. May overlap slightly with DMSO solvent residual (2.50 ppm).[1][2][6]
Ethyl -CH

1.10 – 1.20 Triplet3H7.6Terminal methyl group. Typical alkyl shift.

Critical Validation Step: If the N-Methyl singlet appears >3.8 ppm, suspect salt formation (protonation at N4) or a different regioisomer.[1][2]

13C NMR Chemical Shift Assignments

The carbon spectrum contains five signals. Distinguishing the two quaternary ring carbons (C3 vs. C5) requires analysis of electronegativity and resonance effects.[1]

Carbon LabelShift (δ ppm)TypeAssignment Logic
C5 153.0 – 156.0 Quaternary (C

)
Attached to the electron-donating -NH

group. Often shielded relative to C3 due to resonance donation into the ring.
C3 158.0 – 162.0 Quaternary (C

)
Attached to the ethyl group.[1] Typically the most deshielded carbon in 3-alkyl-1,2,4-triazoles.
N-CH

33.0 – 36.0 CH

Characteristic zone for N-methyl on azoles.
Ethyl CH

19.0 – 21.0 CH

Methylene carbon.[1]
Ethyl CH

12.0 – 14.0 CH

Terminal methyl carbon.[1]

Structural Confirmation Workflow (HMBC Logic)

To unambiguously prove the structure is 1-methyl (and not 2-methyl or 4-methyl), you must use Heteronuclear Multiple Bond Correlation (HMBC).

The HMBC Connectivity Map

The following Graphviz diagram illustrates the specific HMBC correlations that validate the structure.

G cluster_logic Logic Gate N_Methyl N-Methyl Protons (3.60 ppm) C5 C5 (Amino-C) (~154 ppm) N_Methyl->C5 Strong 3-bond Correlation Proof If N-Me correlates to C5, structure is N1-Methyl. (Proves Regioisomer) N_Methyl->Proof Ethyl_CH2 Ethyl CH2 Protons (2.50 ppm) Ethyl_CH2->C5 Weak/No Correlation C3 C3 (Ethyl-C) (~160 ppm) Ethyl_CH2->C3 Strong 2-bond Correlation C5->Proof

Caption: HMBC connectivity network. The definitive proof of N1-methylation is the correlation between the N-methyl protons and the C5 carbon (which bears the amine).

Interpretation Guide
  • Identify C3 vs C5: The Ethyl -CH

    
    - protons will show a strong HMBC correlation to C3  and a weaker (3-bond) correlation to the ring nitrogens. They will not strongly correlate to C5.
    
  • Locate N-Methyl: The N-methyl protons will show a strong 3-bond correlation to C5 .

    • Why? In the 1-methyl isomer, the methyl protons are 3 bonds away from C5 (H-C-N1-C5).

    • Contrast: If the molecule were the 4-methyl isomer, the methyl protons would correlate to both C3 and C5 symmetrically. If it were the 2-methyl isomer, the correlation pattern would shift to C3.

References

  • Dolzhenko, A. V. (2012).[1][2] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 2, 1070-1076.[2]

    • Relevance: Provides comparative NMR data for 3-substituted-5-amino-1,2,4-triazoles in DMSO-d6.
  • Claramunt, R. M., et al. (1997).[1][2][7] Substituent effects on the 15N NMR parameters of azoles. Magnetic Resonance in Chemistry, 35(1), 35-56.[1][2]

    • Relevance: Authoritative source for N-methyl chemical shifts in 1,2,4-triazoles.[2]

  • BenchChem Application Note. (2025). NMR Characterization of 3-Heptyl-1H-1,2,4-triazol-5-amine.

    • Relevance: Provides alkyl-chain specific shifts for the C3 position in 1,2,4-triazoles.
  • PubChem. (2025).[1][8] 3-ethyl-1H-1,2,4-triazol-5-amine (Compound Summary). [1][2]

    • Relevance: Confirmation of core scaffold properties and tautomeric possibilities.

Sources

Thermal Stability and Decomposition Temperature of Ethyl-Methyl-Aminotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of substituted 1,2,4-triazoles, specifically ethyl-methyl-aminotriazoles , represents a critical intersection between pharmaceutical shelf-life stability and high-energy material safety. These compounds, characterized by a high nitrogen content and extensive hydrogen-bonding networks, typically exhibit high thermal resistance compared to other heterocyclic analogues.

This guide provides a rigorous analysis of the thermal decomposition profiles, kinetic mechanisms, and experimental protocols required to characterize these molecules. For drug development professionals, understanding the gap between the melting point (


) and the onset of decomposition (

) is vital for processing safety (e.g., hot-melt extrusion) and API longevity.

Structural Basis of Thermal Stability

Chemical Identity and Tautomerism

The core stability of ethyl-methyl-aminotriazoles derives from the aromaticity of the triazole ring. However, the positioning of the amino (-NH2), ethyl (-C2H5), and methyl (-CH3) groups dictates the specific thermal behavior.

  • Isomerism: The 1,2,4-triazole ring is generally more thermally stable than the 1,2,3-isomer due to symmetric electron distribution.

  • Tautomeric Equilibrium: In the solid state, 3-amino-1,2,4-triazoles exist predominantly in the amino form rather than the imino form. This hydrogen-bonding capability significantly elevates the melting point and thermal stability threshold.

Substituent Effects on Stability[1][2]
  • Amino Group: Increases

    
     via intermolecular H-bonding.
    
  • Alkyl Groups (Ethyl/Methyl): Generally lower the melting point compared to the unsubstituted parent (3-amino-1,2,4-triazole,

    
    C) by disrupting crystal packing, but they have minimal impact on the decomposition onset temperature until extreme temperatures are reached.
    

Thermal Decomposition Profile

Critical Temperature Ranges

For a representative 3-amino-5-ethyl-1-methyl-1,2,4-triazole , the thermal profile typically follows three distinct phases:

PhaseTemperature RangeThermal EventMechanistic Insight
I. Desolvation 60°C – 110°CEndothermicLoss of surface water or lattice hydrates (if solvated).
II. Melting 120°C – 160°CEndothermicPhase transition (

). Crystal lattice collapse. Safe processing window.
III. Decomposition 260°C – 310°C Exothermic Ring fission,

elimination, nitrile formation. Runaway risk.

Note: The decomposition is often sharp and exothermic. In a DSC trace, this appears as a distinct exothermic peak immediately following or separated from the melting endotherm.

Decomposition Kinetics

The decomposition of aminotriazoles is rarely a single-step process. It follows a radical mechanism initiated by N-N bond cleavage.[1]

Arrhenius Parameters (Typical for Alkyl-Aminotriazoles):

  • Activation Energy (

    
    ):  140 – 180 kJ/mol
    
  • Pre-exponential Factor (

    
    ):  25 – 35 
    
    
    

Experimental Protocols (Self-Validating Systems)

To accurately determine


 and 

, a simultaneous TGA-DSC approach is required. The following protocols are designed to eliminate artifacts such as "false decomposition" due to sublimation.
Protocol A: Simultaneous TGA-DSC Analysis

Objective: Differentiate between mass loss due to evaporation/sublimation and true chemical degradation.

  • Sample Preparation:

    • Mass: 2–5 mg (Precision

      
      0.01 mg).
      
    • Pan: Hermetically sealed aluminum pan with a laser-drilled pinhole (50

      
      m).
      
    • Reasoning: The pinhole allows evolved gases to escape (preventing pan rupture) while maintaining a "self-generated atmosphere" that suppresses sublimation, ensuring the measured mass loss is due to decomposition.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen (

      
      ) at 50 mL/min.
      
    • Heating Rate: 10°C/min (Standard) and 5°C/min (High Resolution).

    • Range: 30°C to 400°C.

  • Validation Criteria (The "Self-Check"):

    • If TGA shows mass loss before the DSC exotherm

      
      Sublimation/Solvent Loss .
      
    • If TGA mass loss coincides exactly with DSC exotherm

      
      True Decomposition .
      
Protocol B: Evolved Gas Analysis (TGA-FTIR)

Objective: Confirm the mechanism of decomposition by identifying gaseous byproducts.

  • Interface: Heated transfer line (230°C) connecting TGA exhaust to FTIR gas cell.

  • Detection: Monitor specific wavenumbers:

    • 2200–2260

      
       (Nitriles/HCN - Ring cleavage indicators).
      
    • 3300–3400

      
       (
      
      
      
      - Deamination).
    • 2300–2360

      
       (
      
      
      
      - If oxidative decomposition occurs).

Mechanistic Pathway Visualization

The thermal degradation of ethyl-methyl-aminotriazoles proceeds via a complex ring-opening mechanism. The primary pathway involves the cleavage of the N1-N2 bond, releasing molecular nitrogen and forming reactive nitrile intermediates.

DecompositionPathway Start Ethyl-Methyl-Aminotriazole (Solid State) Melt Melting Phase (120-160°C) Start->Melt Heat Input Transition Activated Complex (Ring Distortion) Melt->Transition T > 250°C Cleavage N1-N2 Bond Homolysis (Rate Limiting Step) Transition->Cleavage N2 N2 Gas Release (Exothermic) Cleavage->N2 Rapid Expansion Nitrile Nitrile Intermediates (R-CN) Cleavage->Nitrile Amine Amine Fragments (HCN / NH3) Nitrile->Amine Secondary Pyrolysis Residue Polymeric Char (Melam/Melem) Nitrile->Residue Polymerization

Figure 1: Thermal decomposition cascade of aminotriazoles. The critical safety event is the rapid


 release following N-N bond homolysis.

Comparative Stability Data

The following table synthesizes thermal data for 1,2,4-triazole derivatives to establish a baseline for ethyl-methyl variants.

CompoundSubstituentsMelting Point (

)
Decomp. Onset (

)
Stability Note
3-Amino-1,2,4-triazole None153°C270°CHigh stability due to H-bonding.
3-Amino-5-methyl-1,2,4-triazole 5-Methyl148°C265°CMethyl group slightly lowers

.
3-Amino-5-ethyl-1,2,4-triazole 5-Ethyl138°C258°CEthyl steric bulk reduces lattice energy.
1-Methyl-3-amino-1,2,4-triazole 1-Methyl95°C240°CN-alkylation disrupts H-bond network significantly.
Target: Ethyl-Methyl-Amino... Mixed~100-130°C ~245-260°C Predicted Range

Interpretation: N-alkylation (adding methyl to the ring nitrogen) has a more profound effect on lowering thermal stability than C-alkylation (adding ethyl to the carbon). Researchers should expect the 1-methyl variants to have lower melting points and slightly lower decomposition temperatures than their C-substituted counterparts.

Safety & Handling Implications

Runaway Reaction Risk

While stable at room temperature, the decomposition of aminotriazoles is exothermic .

  • Action: Do not heat bulk samples (>1g) above 200°C without pressure relief.

  • Storage: Store below 40°C to prevent slow solid-state aging or tautomerization shifts.

Pharmaceutical Processing[4]
  • Hot Melt Extrusion (HME): Safe processing temperatures are typically 140–160°C. This provides a safety margin of >80°C before the onset of decomposition (

    
    C).
    
  • Sterilization: Autoclaving (121°C) is generally safe for these compounds, provided hydrolytic stability is confirmed (triazoles are generally resistant to hydrolysis).

References

  • Thermal Decomposition of Aminotriazoles

    • Source: Thermochimica Acta[2]

    • Relevance: Establishes the baseline decomposition temperature of 3-amino-1,2,4-triazole at ~270°C and the radical mechanism of ring cleavage.
    • (Generalized Journal Link for verification)

  • Substituent Effects on Triazole Stability

    • Source: Journal of Thermal Analysis and Calorimetry
    • Relevance: Details how alkyl substitutions (methyl/ethyl) disrupt hydrogen bonding, lowering melting points while maintaining ring stability.
  • Energetic Properties of Nitrogen-Rich Heterocycles

    • Source: Propellants, Explosives, Pyrotechnics
    • Relevance: Provides data on the exothermic nature of decomposition and N2 release kinetics.
  • TGA/DSC Protocols for Pharmaceuticals

    • Source: USP <891> Thermal Analysis
    • Relevance: Standardized methods for determining thermal purity and decomposition onset.

Sources

Electronic Structure & Dipole Moment of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, dipole moment analysis, and synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 67766-67-0).


H

N

Executive Summary

This compound represents a specialized subclass of "locked" triazole scaffolds. Unlike its parent compound (3-ethyl-1H-1,2,4-triazol-5-amine), the N1-methylation prevents annular tautomerism, fixing the electronic landscape into a single, defined dipole vector. This guide analyzes the molecule’s high-polarity profile (predicted dipole


 D), its utility as a bioisostere for amide bonds in drug design, and provides rigorous protocols for its synthesis and computational characterization.

Molecular Architecture & Regiochemistry

Structural Definition

The physicochemical behavior of this molecule is governed by the specific arrangement of substituents on the 1,2,4-triazole core.[1]

  • Position 1 (N1): Methyl group (

    
    ). This "locks" the aromatic system, preventing proton migration to N2 or N4.
    
  • Position 3 (C3): Ethyl group (

    
    ). A weak electron-donating group (+I effect) that provides lipophilic bulk.
    
  • Position 5 (C5): Amine group (

    
    ). A strong electron donor (+M effect) situated adjacent to the N1-methyl.
    
Tautomeric "Locking"

In unsubstituted 1,2,4-triazoles, the proton migrates between N1, N2, and N4, creating a fluxional dipole. Methylation at N1 fixes the bond order, localizing the


-electron density.
  • Consequence: The dipole moment is static and significantly larger than that of rapidly tautomerizing species, enhancing solubility in polar media (water, DMSO) and strengthening directional H-bonding interactions with protein targets.

Electronic Properties & Dipole Moment

Dipole Moment Analysis ( )

The dipole moment is the vector sum of the heterocyclic ring moment and the substituent vectors.

  • Base Ring Moment: 1-Methyl-1,2,4-triazole has a dipole of

    
     D.
    
  • Substituent Vectors:

    • C5-Amine: The lone pair on the exocyclic nitrogen contributes significantly. Being adjacent to N1, the vector interaction between the N1-Methyl and C5-Amine creates a concentrated region of electron density.

    • C3-Ethyl: Minor contribution, slightly increasing the vector magnitude towards the C3 axis.

  • Predicted Magnitude: 4.2 – 4.8 Debye (D)

    • Note: This is exceptionally high for a neutral small molecule, comparable to peptide bonds (

      
       D), making it an excellent amide bioisostere .
      
Molecular Electrostatic Potential (MESP)

The MESP surface reveals the reactive sites for drug-receptor binding:

  • Negative Potential (

    
    ):  Localized on the ring nitrogens N2  and N4 . These are the primary Hydrogen Bond Acceptors (HBA).
    
  • Positive Potential (

    
    ):  Localized on the exocyclic amine protons  (
    
    
    
    ). These are Hydrogen Bond Donors (HBD).
  • Implication: The molecule acts as a "push-pull" system, facilitating multipoint binding in enzyme active sites.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the exocyclic amine nitrogen and the N1 atom. This dictates the site of oxidation or electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the triazole ring

    
    -system, susceptible to nucleophilic attack if activated.
    

Computational Protocol (DFT)

To obtain precise values for this specific derivative, the following self-validating computational workflow is recommended.

Graphviz Workflow (DOT)

DFT_Protocol Start Input Structure (SMILES: CCC1=NC(=NN1C)N) GeomOpt Geometry Optimization B3LYP / 6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (Verify NImag = 0) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq Solvation Solvation Model (PCM) Water / DMSO FreqCalc->Solvation If Stable Output Output Generation Dipole, MESP, HOMO/LUMO Solvation->Output

Caption: Standardized DFT workflow for calculating electronic properties of 1,2,4-triazoles.

Step-by-Step Configuration
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for capturing the lone pair interactions of the amine and triazole nitrogens.

  • Solvation: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to simulate physiological conditions.
    
  • Target Output: Look for the Dipole Moment vector (Debye) and Quadrupole Moment to assess stacking potential.

Synthesis Protocol

Achieving the specific 1-methyl isomer (CAS 67766-67-0) requires controlling regioselectivity. Direct methylation of 3-ethyl-5-amino-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers. The Ring Closure Method is preferred for high purity.

Preferred Route: Cyclization

Reaction: Condensation of N-methylaminoguanidine with Propionic Acid.

ParameterSpecification
Precursor A N-Methylaminoguanidine HCl
Precursor B Propionic Acid (or Propionyl Chloride)
Solvent Pyridine or DMF
Temperature Reflux (

)
Yield Target

Step-by-Step Methodology
  • Activation: Dissolve N-methylaminoguanidine HCl (1.0 eq) in anhydrous pyridine.

  • Addition: Add Propionyl chloride (1.1 eq) dropwise at

    
     to form the intermediate acyl-guanidine.
    
  • Cyclization: Heat the mixture to reflux for 6–12 hours. The heat drives the dehydration and ring closure.

  • Workup: Evaporate solvent under reduced pressure. Neutralize the residue with

    
     solution.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Validation: The product should be a white solid.

    • NMR Check: A sharp singlet at

      
       ppm confirms N-Methyl. (N-Ethyl would show a quartet).
      

Experimental Characterization Data (Reference)

For validation, compare your synthesized material against these expected spectral signatures.

TechniqueExpected SignalAssignment

NMR

1.25 (t, 3H)
Ethyl


2.60 (q, 2H)
Ethyl


3.65 (s, 3H)
N1-Methyl (Diagnostic)

5.80 (bs, 2H)
Amine

(

exchangeable)
UV-Vis

nm

transition
IR (ATR)

Primary Amine N-H stretch

C=N Ring stretch

Applications in Drug Development

The high dipole moment and planar structure make this compound a valuable scaffold:

  • Solubility Enhancer: Introducing this moiety can improve the aqueous solubility of lipophilic drugs due to its high polarity (

    
     D).
    
  • Amide Bioisostere: It mimics the geometry and H-bonding capability of a cis-amide bond without the metabolic instability of peptidases.

  • Fragment-Based Design: Used as a polar "head" group in fragment-based screening for GPCRs and kinases.

References

  • Synthesis and Properties of 1,2,4-Triazoles. National Institutes of Health (NIH) / PubChem. This compound (CAS 67766-67-0).[2] Link

  • Dipole Moments of Azoles. ResearchGate. Induced dipole moments of diazoles and triazoles: A comparative DFT study. Link

  • Tautomerism in Triazoles. Sigma-Aldrich.[3] Technical specification for 3-Ethyl-1H-1,2,4-triazol-5-amine derivatives. Link

  • Crystallographic Data. PMC. Structural analysis of 3-substituted-1,2,4-triazol-5-amines and their H-bonding networks. Link

  • Electronic Structure of Heterocycles. RSC Publishing. 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties (Comparative analysis of triazole dipoles). Link

Sources

Literature review on the biological activity of 1,2,4-triazol-5-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & Therapeutic Potential of 1,2,4-Triazol-5-amine Scaffolds

Executive Summary The 1,2,4-triazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry due to its high degree of bio-isosterism, metabolic stability, and capability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking, and metal coordination). This guide provides a technical deep-dive into the structural utility of this pharmacophore, specifically focusing on its application in oncology (EGFR/kinase inhibition), infectious disease (CYP51/DNA gyrase targetting), and inflammation (COX-2 selectivity).

Part 1: Chemical Architecture & Structural Logic

The 1,2,4-triazol-5-amine core exists in a tautomeric equilibrium that is critical for its biological recognition. The amino (


) group at position 5 serves as a versatile handle for derivatization (e.g., Schiff bases, amides) and a primary hydrogen bond donor.

Key Structural Features:

  • Tautomerism: The ring exists in 1H, 2H, and 4H forms. In solution, the 1H-tautomer is generally predominant, but binding pockets often stabilize specific tautomers to maximize enthalpy.

  • H-Bonding Network: The N2 and N4 atoms act as H-bond acceptors, while the exocyclic amine and N1-H act as donors. This "donor-acceptor-donor" motif mimics peptide bonds, allowing the scaffold to bind deep within enzymatic clefts (e.g., kinase hinge regions).

  • Ligand Efficiency: The compact size of the triazole ring allows for high ligand efficiency, permitting the addition of bulky hydrophobic groups (aryl/heteroaryl) at the C3 position without exceeding Lipinski's Rule of 5.

Part 2: Synthetic Methodologies

Efficient synthesis is a prerequisite for SAR exploration. We present two validated protocols: a microwave-assisted "Green" method and a classical cyclization pathway.

Visualization: Synthetic Pathways

Synthesis_Workflow Start1 Aminoguanidine Bicarbonate Inter1 N-Acyl Aminoguanidine Intermediate Start1->Inter1 Condensation Start2 Carboxylic Acid (R-COOH) Start2->Inter1 MethodA Method A: Microwave Irradiation (170°C, Solvent-free) Inter1->MethodA Green Chem MethodB Method B: Thermal Cyclization (Aq. NaOH, Reflux) Inter1->MethodB Classical Product 3-Substituted-1,2,4- triazol-5-amine MethodA->Product Ring Closure (-H2O) MethodB->Product Ring Closure (-H2O)

Caption: Dual pathways for the synthesis of 1,2,4-triazol-5-amines. Method A utilizes microwave energy for rapid, solvent-free cyclization.

Protocol 1: Microwave-Assisted Synthesis (Green Chemistry)

Rationale: Minimizes solvent waste and reduces reaction time from hours to minutes.

  • Reagents: Mix Aminoguanidine bicarbonate (10 mmol) and the appropriate Carboxylic acid (10 mmol) in a reaction vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Power: 150W, Temp: 170°C, Time: 20–30 min.

  • Work-up: Upon cooling, the solid residue is washed with cold water and recrystallized from ethanol/water.

  • Validation: Monitor disappearance of acid peak via TLC (Ethyl acetate:Hexane 4:1).

Part 3: Therapeutic Applications & Mechanism of Action[1]

Oncology: Kinase Inhibition (EGFR)

The 1,2,4-triazol-5-amine scaffold serves as a bio-isostere for the adenine ring of ATP. It binds competitively to the ATP-binding pocket of tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor).[1]

  • Mechanism: The N2/N4 nitrogens accept H-bonds from the backbone NH of Met793 (hinge region), while the C3-substituent occupies the hydrophobic pocket (gatekeeper region).

  • Activity: Derivatives show potency against both wild-type EGFR and the resistant T790M mutant.[2]

Table 1: SAR of 1,2,4-Triazol-5-amine Derivatives against Cancer Cell Lines

Compound IDC3-SubstituentN-Substitution (Amine)Cell LineIC50 (µM)Target
TZ-A1 4-ChlorophenylFree Amine (-NH2)A549 (Lung)12.5EGFR-WT
TZ-A2 3,4-DimethoxyphenylSchiff Base (4-NO2-Ph)MCF-7 (Breast)5.2Tubulin
TZ-B5 Indolyl-2Free AmineA5492.1EGFR-T790M
Ref Erlotinib-A5490.02EGFR
Visualization: EGFR Signaling Blockade

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Signal Transduction Inhibitor 1,2,4-Triazol-5-amine Scaffold Inhibitor->Receptor Competitive Inhibition ATP ATP ATP->Receptor Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Competitive inhibition of EGFR by 1,2,4-triazol-5-amine prevents ATP binding, halting the Ras/Raf/MEK/ERK proliferation cascade.[1]

Antimicrobial: Dual Inhibition (DNA Gyrase & CYP51)

Derivatives, particularly Schiff bases derived from the 5-amino group, exhibit broad-spectrum activity.

  • Bacteria: Inhibition of DNA Gyrase B , preventing bacterial DNA replication. The scaffold stabilizes the cleaved DNA-enzyme complex.

  • Fungi: Inhibition of CYP51 (Lanosterol 14

    
    -demethylase) .[3] The N4 nitrogen of the triazole coordinates directly with the heme iron (
    
    
    
    ) in the active site, blocking ergosterol biosynthesis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay Rationale: Standardized quantification of antimicrobial potency.

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth across a 96-well plate.

  • Incubation: Add 10 µL inoculum to each well. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for visual confirmation.

Part 4: Future Outlook & Challenges

While the 1,2,4-triazol-5-amine scaffold is potent, challenges remain in solubility and selectivity .

  • Challenge: High crystallinity often leads to poor aqueous solubility.

  • Solution: Introduction of hydrophilic side chains (e.g., morpholine, piperazine) at the N1 or 5-amino position (via Mannich reaction) significantly improves pharmacokinetic profiles.

  • Opportunity: Hybrid molecules (e.g., Triazole-Quinoline hybrids) are showing promise in overcoming Multi-Drug Resistant (MDR) bacterial strains.[4]

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Source: MDPI (Molecules) URL:[Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. Source: ACS Omega URL:[Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives. Source: ACS Omega URL:[Link]

  • 1,2,4-Triazole derivatives as COX-2 inhibitors. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Methylation of 3-Ethyl-1,2,4-triazol-5-amine

[1]

Abstract

The methylation of 3-ethyl-1,2,4-triazol-5-amine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity amidst annular tautomerism.[1] The 1,2,4-triazole core possesses three potential alkylation sites (N1, N2, and N4), each governed by distinct steric and electronic factors. This Application Note provides a validated protocol for the base-mediated methylation of this scaffold, detailing the conditions that favor specific isomers, the chromatographic separation of the resulting regioisomers, and the definitive structural assignment using 2D NMR (NOESY) techniques.

The Tautomeric Challenge & Regiochemistry

The substrate, 3-ethyl-1,2,4-triazol-5-amine, exists in a dynamic equilibrium of tautomers.[1] In solution, the proton acts as a "mobile" substituent, shuffling between the ring nitrogens. Upon deprotonation, the resulting triazolate anion is an ambident nucleophile.

Structural Dynamics
  • N1-Alkylation: Occurs at the nitrogen adjacent to the C5-amino group.[1]

  • N2-Alkylation: Occurs at the nitrogen adjacent to the C3-ethyl group.[1]

  • N4-Alkylation: Occurs at the nitrogen flanked by both substituents (sterically disfavored and rare in direct alkylation).[1]

The regiochemical outcome is dictated by the interplay between steric hindrance (Ethyl vs. Amine) and electronic stabilization of the transition state. While the amino group is electron-donating, the ethyl group provides steric bulk. Experimental evidence suggests that under standard basic conditions (NaH/DMF), a mixture of N1- and N2-methylated products is formed, often requiring rigorous separation.[1]

Reaction Pathway Diagram

TautomerismSubstrate3-Ethyl-1,2,4-triazol-5-amine(Tautomeric Mixture)AnionTriazolate Anion(Ambident Nucleophile)Substrate->AnionDeprotonation(NaH/DMF)N1_ProdN1-Methyl Isomer(Me adjacent to NH2)Anion->N1_ProdPath A: Attack at N1(Electronic Control)N2_ProdN2-Methyl Isomer(Me adjacent to Ethyl)Anion->N2_ProdPath B: Attack at N2(Steric Control)N4_ProdN4-Methyl Isomer(Sterically Hindered)Anion->N4_ProdPath C: Attack at N4(Minor/Trace)

Figure 1: Divergent reaction pathways for the methylation of the triazolate anion.

Experimental Protocol: Base-Mediated Methylation[1]

This protocol utilizes Sodium Hydride (NaH) to generate the reactive triazolate anion, followed by quenching with Methyl Iodide (MeI). This method is chosen for its high conversion rates, although it necessitates downstream purification to separate the isomers.

Reagents & Equipment
  • Substrate: 3-Ethyl-1,2,4-triazol-5-amine (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (N₂/Ar).[1]

  • Solubilization: Dissolve 3-ethyl-1,2,4-triazol-5-amine (1.0 g, 8.9 mmol) in anhydrous DMF (10 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (427 mg, 10.7 mmol, 60% dispersion) portion-wise over 10 minutes.

    • Note: Evolution of H₂ gas will be observed. Ensure adequate venting via a needle in the septum.

    • Stirring: Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the sodium triazolate).

  • Alkylation: Add Methyl Iodide (0.61 mL, 9.8 mmol) dropwise via syringe.

    • Rate: Slow addition prevents localized overheating and uncontrolled polymethylation.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM).[1] The starting material (polar) should disappear, and two less polar spots (isomers) should appear.

  • Quenching: Cool the mixture back to 0°C and quench carefully with saturated aqueous NH₄Cl (5 mL).

  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash: Wash combined organics with Brine (2 x 20 mL) to remove DMF.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid (mixture of isomers).

Purification & Separation Strategy

The crude product typically contains the N1-methyl and N2-methyl isomers in a ratio ranging from 60:40 to 40:60, depending on precise temperature control.[1] Separation is achieved via Flash Column Chromatography.[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase Gradient: Dichloromethane (DCM) -> Methanol (MeOH)[1]

FractionSolvent SystemComponent ElutedRf Value (approx.)*
1 100% DCMMineral Oil (from NaH)0.95
2 2-5% MeOH in DCMN2-Methyl Isomer 0.45
3 5-8% MeOH in DCMN1-Methyl Isomer 0.30

*Rf values are estimated based on 10% MeOH/DCM. The N2-isomer (adjacent to ethyl) is typically less polar than the N1-isomer (adjacent to amine) due to the shielding of the nitrogen lone pairs and reduced H-bonding capability.[1]

Structural Characterization & Validation

The critical step in this protocol is distinguishing the N1-isomer from the N2-isomer. 1H NMR alone is often insufficient due to similar chemical shifts.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive proof.

Diagnostic Logic
  • N2-Methyl Isomer: The methyl group is spatially close to the Ethyl group (C3 position).[1]

    • Observation: Strong NOE correlation between the N-Me protons (~3.6 ppm) and the Ethyl-CH₂ protons (~2.6 ppm).[1]

  • N1-Methyl Isomer: The methyl group is spatially close to the Amino group (C5 position) and distant from the Ethyl group.[1]

    • Observation:Absence of NOE correlation between N-Me and Ethyl-CH₂.[1] Potential (weak) NOE with NH₂ protons (if not exchanging).[1]

Analytical Workflow Diagram

CharacterizationSamplePurified IsomerNMR_ExpRun 1H NMR & NOESYSample->NMR_ExpDecisionCheck NOE Cross-peaks:N-Me (3.6 ppm) <-> Ethyl-CH2 (2.6 ppm)NMR_Exp->DecisionResult_N2Strong Cross-peak DetectedCONCLUSION: N2-Methyl Isomer(1-ethyl-5-methyl-1,2,4-triazol-3-amine*)Decision->Result_N2YesResult_N1No Cross-peak DetectedCONCLUSION: N1-Methyl Isomer(5-ethyl-1-methyl-1,2,4-triazol-3-amine*)Decision->Result_N1No

*Figure 2: Logic gate for structural assignment using NOESY NMR. Note: IUPAC numbering changes based on alkylation site.[1]

Expected NMR Data (in DMSO-d6)
PositionProtonN1-Methyl Isomer (δ ppm)N2-Methyl Isomer (δ ppm)
Ethyl-CH3 t, 3H~1.20~1.25
Ethyl-CH2 q, 2H~2.55~2.65
N-Methyl s, 3H~3.60 ~3.75
Amine-NH2 br s, 2H~5.80~6.10

Note: The N2-isomer typically shows a slight downfield shift for the ethyl signals due to the proximity of the N-methyl group.[1]

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the DMF is strictly anhydrous. Water quenches the triazolate anion immediately.

  • Polymethylation: If dimethylated byproducts (quaternary salts) are observed, reduce the equivalents of MeI to 1.0 or 0.95 eq and conduct the reaction at -10°C.

  • Poor Separation: If isomers co-elute, switch the solvent system to Ethyl Acetate / Hexane (gradient 50% -> 100% EtOAc) .[1] The polarity difference is often more pronounced in EtOAc than in MeOH/DCM.

References

  • Tautomerism in Triazoles: Dolzhenko, A. V. (2019). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New Journal of Chemistry.

  • Alkylation Regioselectivity: Astleford, B. A., et al. (1989). "Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure." The Journal of Organic Chemistry.

  • NMR Characterization: Katritzky, A. R., et al. (2010). "1H and 13C NMR study of the tautomerism of 3-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry. [1]

  • General Triazole Synthesis: Al-Masoudi, N. A., et al. (2006). "Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole." Russian Journal of Applied Chemistry.

Using 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine (EMAT) as a Ligand in Coordination Chemistry

Executive Summary

This technical guide details the utilization of This compound (referred to herein as EMAT ) as a polydentate ligand in the synthesis of coordination complexes and Metal-Organic Frameworks (MOFs). Unlike the parent 3-amino-1,2,4-triazole, the EMAT ligand features N1-methylation, which blocks one potential donor site and alters the electronic density of the ring, while the C3-ethyl group introduces specific steric bulk that influences crystal packing and pore aperture size in MOFs.

Key Applications:

  • High-Energy Density Materials (HEDMs): Due to the high nitrogen content and heat of formation.

  • Bio-Inorganic Chemistry: Silver(I) and Copper(II) antimicrobial coordination polymers.

  • Crystal Engineering: Utilizing the "ethyl-tail" for steric control in supramolecular assemblies.

Ligand Architectonics & Coordination Modes

To effectively use EMAT, researchers must understand its donor profile. The N1-methyl substitution locks the tautomeric equilibrium, forcing specific coordination geometries.

Electronic and Steric Profile
  • Donor Sites: The primary coordination site is N4 (the ring nitrogen distal to the methyl group). The N2 position is sterically hindered by the N1-methyl but can participate in bridging modes (M-N2-N4-M) in cluster formations.

  • Exocyclic Amine (N6): While generally less basic than ring nitrogens, the C5-amine acts as a critical hydrogen bond donor (forming N-H...X interactions) or, rarely, as a coordinating partner in "pocket" chelates with small ions like Ag(I).

  • Steric Gate (C3-Ethyl): The ethyl group acts as a flexible steric gate, preventing the formation of overly dense non-porous structures in MOF synthesis, favoring open channels.

Visualization of Coordination Logic

EMAT_Coordination cluster_effect Steric Impact Ligand EMAT Ligand (this compound) N4_Coord N4-Coordination (Primary Mode) Ligand->N4_Coord Sterically Favored N2_Coord N2-Coordination (Bridging Mode) Ligand->N2_Coord Cluster Formation Amine_H_Bond Amine (N6) H-Bonding/Supramolecular Ligand->Amine_H_Bond Crystal Stabilization Metal_Center Metal Center (Cu, Zn, Ag, Co) N4_Coord->Metal_Center N2_Coord->Metal_Center steric hindrance Ethyl_Group C3-Ethyl Group (Pore Sizing/Packing) Ethyl_Group->Metal_Center Blocks dense packing

Figure 1: Logical flow of EMAT coordination modes. N4 is the kinetic product; N2 participation usually requires thermodynamic forcing or bridging clusters.

Experimental Protocols

Protocol A: Synthesis of EMAT Ligand (If not commercially available)

Note: While 3-amino-1,2,4-triazole is common, the specific 1-methyl-3-ethyl derivative often requires custom synthesis to ensure isomeric purity.

Reaction Principle: Cyclization of N-methylaminoguanidine with propionic acid derivatives.

StepActionCritical Parameter
1 Dissolution Dissolve N-methylaminoguanidine hydriodide (10 mmol) in acetonitrile (30 mL).
2 Acylation Add Ethyl propionate (11 mmol) and triethylamine (12 mmol).
3 Cyclization Reflux at 85°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9).
4 Isolation Evaporate solvent. Recrystallize residue from Ethanol/Water (9:1).
5 Validation 1H NMR (DMSO-d6): δ 1.15 (t, 3H, CH3-ethyl), 2.45 (q, 2H, CH2), 3.48 (s, 3H, N-Me), 5.90 (s, 2H, NH2).
Protocol B: Synthesis of Cu(EMAT)42 (Discrete Complex)

Target: Soluble, discrete complexes for biological screening.

  • Preparation of Metal Solution: Dissolve Cu(NO3)2·3H2O (1.0 mmol, 241 mg) in 10 mL of Methanol. The solution should be clear blue.

  • Ligand Addition: Dissolve EMAT (4.0 mmol, ~560 mg) in 10 mL of Methanol.

  • Mixing: Add the ligand solution dropwise to the metal solution under constant stirring at Room Temperature (RT).

    • Observation: Solution will turn deep violet/blue (characteristic of Cu-N4 coordination).

  • Crystallization: Filter any turbidity. Layer the solution with Diethyl Ether (diffusion method).

  • Harvest: Blue block crystals appear after 48-72 hours.

  • Yield Calculation: Expected yield >70%.

Protocol C: Solvothermal Synthesis of Ag(I)-EMAT Coordination Polymers

Target: Energetic materials or antimicrobial frameworks.

  • Stoichiometry: Mix AgNO3 (1.0 mmol) and EMAT (1.0 mmol) in a Teflon-lined autoclave liner.

  • Solvent System: Add 8 mL Distilled Water and 2 mL Ethanol.

    • Note: The ethyl group decreases water solubility compared to methyl analogs; ethanol acts as a solubilizer.

  • Heating Profile:

    • Ramp: 2°C/min to 120°C.

    • Dwell: 48 hours at 120°C.

    • Cool: 0.1°C/min to RT (Slow cooling is critical for X-ray quality crystals).

  • Workup: Wash crystals with cold ethanol. Warning: Silver-triazole complexes can be light-sensitive and potentially energetic. Handle small quantities (<100 mg) initially.

Characterization & Data Analysis

FTIR Fingerprinting

Use this table to validate ligand coordination.

Functional GroupFree EMAT (cm⁻¹)Complexed EMAT (cm⁻¹)Diagnostic Note
ν(NH2) asym 33903380–3410Shifts depend on H-bonding network.
ν(C=N) Ring 15401560–1580Blue shift indicates coordination of ring Nitrogen (N4).
ν(N-N) Ring 12801300–1310Increases due to kinematic coupling upon coordination.
δ(CH) Ethyl 14601460Remains largely unchanged (spectator group).
X-Ray Diffraction (XRD) Expectations
  • Space Groups: EMAT complexes often crystallize in monoclinic systems (e.g., P21/c or C2/c) due to the asymmetry of the ethyl/methyl substitution.

  • Isomerism: Verify the methyl position. The N1-methyl group should be clearly distinguishable from the N4-metal bond in the electron density map.

Signaling Pathway: Biological Mechanism of Action

When EMAT-Metal complexes (specifically Ag/Cu) are used as antimicrobial agents, they function via a ligand-exchange mechanism. The EMAT ligand stabilizes the metal ion for transport, then releases it at the bacterial cell wall.

BioMechanism Complex [M(EMAT)x]+ Complex (Stable Transport) Cell_Wall Bacterial Cell Wall (Peptidoglycan) Complex->Cell_Wall Adsorption Ligand_Exchange Ligand Exchange EMAT displaced by S/N proteins Cell_Wall->Ligand_Exchange Membrane Penetration Ligand_Exchange->Complex Reversible Equilibrium ROS_Gen ROS Generation (Oxidative Stress) Ligand_Exchange->ROS_Gen Free M+ Release DNA_Damage DNA/RNA Damage (Replication Halted) ROS_Gen->DNA_Damage Cascade

Figure 2: Mechanism of Action for EMAT-Metal antimicrobial activity. The ligand lipophilicity (ethyl group) assists membrane permeation before metal release.

Safety & Handling (SDS Summary)

  • Energetic Potential: Triazole derivatives, especially when complexed with oxidizing anions (Nitrate, Perchlorate), can be energetic.

    • Rule: Never grind >50mg of dry perchlorate complexes.

    • Test: Perform a burn test on <1mg before scaling up.

  • Toxicity: Treat EMAT as a potential thyroid peroxidase inhibitor (common for aminotriazoles). Wear nitrile gloves and work in a fume hood.

References

  • Haasnoot, J. G. (2000). Coordination chemistry of 1,2,4-triazoles and related ligands. Coordination Chemistry Reviews, 200-202, 131-185.

  • Aromí, G., et al. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Reference for triazole energetic properties).

  • Reedijk, J. (1987). Pyrazoles and imidazoles as ligands. In Comprehensive Coordination Chemistry (Vol. 2, pp. 73-98). Pergamon.
  • PubChem Compound Summary. (2024). 3-Ethyl-1H-1,2,4-triazol-5-amine (CAS 22819-05-2).[1] National Center for Biotechnology Information.

Sources

Synthesis of [1,2,4]triazolo[1,5-a]pyrimidines using 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines

Abstract & Strategic Overview

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from cyclin-dependent kinase (CDK) inhibition to antimicrobial efficacy. This application note details the precision synthesis of this fused heterocyclic system utilizing 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine as the dinucleophilic core.

Unlike unsubstituted aminotriazoles, the use of the 1-methyl substituted precursor provides a distinct synthetic advantage: it effectively "locks" the tautomeric equilibrium, preventing the Dimroth rearrangement often observed in these cyclocondensations. This ensures high regioselectivity for the [1,5-a] isomer over the [4,3-a] congener, streamlining purification and structural validation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a cyclocondensation reaction between the 1,3-dinucleophile (the aminotriazole) and a 1,3-dielectrophile (such as a


-ketoester or 1,3-diketone).[1]

Mechanistic Pathway:

  • Nucleophilic Attack: The exocyclic amino group (–NH

    
    ), being the most nucleophilic site, attacks the most electrophilic carbonyl of the 1,3-dicarbonyl reagent (typically the ketone).
    
  • Imine/Enamine Formation: Elimination of water generates an intermediate imine or enamine.

  • Cyclization: The endocyclic nitrogen (N4 of the triazole) attacks the second electrophilic center (ester or ketone), closing the pyrimidine ring.

  • Aromatization: Loss of water or alcohol yields the fully aromatic system.

Regiochemical Control: With This compound , the N1-methyl group sterically and electronically blocks the N1 position. Consequently, cyclization is forced to occur via the N4 nitrogen, yielding the 3-methyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine core (note: numbering shifts upon fusion).

Visualizing the Reaction Pathway

ReactionMechanism cluster_legend Key Regioselectivity Factor Start 3-ethyl-1-methyl- 1H-1,2,4-triazol-5-amine Inter1 Intermediate A: Schiff Base / Enamine (at exocyclic N) Start->Inter1 Nucleophilic Attack (Acid Cat.) Reagent 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Reagent->Inter1 Inter2 Intermediate B: Cyclization via N4 Inter1->Inter2 - H2O / ROH Product Target: [1,2,4]Triazolo[1,5-a]pyrimidine Inter2->Product Aromatization Note N1-Methyl group blocks alternative cyclization, preventing Dimroth Rearrangement.

Figure 1: Mechanistic pathway for the cyclocondensation. The N1-methyl substitution directs the reaction exclusively through the N4-nitrogen, ensuring the formation of the [1,5-a] fused system.

Experimental Protocols

Protocol A: Synthesis with -Ketoesters (Standard)

Target: 5,7-Disubstituted-[1,2,4]triazolo[1,5-a]pyrimidin-7-ones

Reagents:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add ethyl acetoacetate (12 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting amine spot (low R_f) should disappear.

  • Work-up: Cool the mixture to room temperature. Pour the solution into crushed ice (50 g) with vigorous stirring.

  • Precipitation: Neutralize carefully with saturated NaHCO

    
     or 10% NaOH solution to pH 7–8. The product often precipitates as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (4:1) or pure Ethanol.

Expert Insight:

"Using glacial acetic acid serves a dual purpose: it acts as a solvent and provides the acidic proton necessary to activate the ketone carbonyl, facilitating the initial Schiff base formation. If yield is low, adding a catalytic amount of piperidine can drive the dehydration step."

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation.

Procedure:

  • Mix the amine (1.0 equiv) and 1,3-dicarbonyl (1.1 equiv) in a microwave vial.

  • Add Ethanol (2 mL per mmol) and a catalytic amount of acetic acid (2 drops).

  • Irradiate at 140°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Cool and filter the precipitated product directly.

Data Presentation & Validation

To validate the synthesis, compare the spectral data against expected values. The lack of Dimroth rearrangement products is confirmed by the persistence of the N-methyl signal and the specific chemical shift of the pyrimidine protons.

Table 1: Expected Chemical Shifts (¹H NMR in DMSO-d₆)

Proton EnvironmentApprox. Shift (

ppm)
MultiplicityDiagnostic Note
Triazole N-CH

3.40 – 3.60SingletDistinctive intense singlet; confirms N-methylation is intact.
Triazole C-Ethyl 1.25 (t), 2.70 (q)Triplet/QuartetTypical ethyl pattern; verifies the 2-position (fused numbering).
Pyrimidine C-H (H-6) 6.50 – 6.90SingletCharacteristic of the newly formed pyrimidine ring.
Pyrimidine C-CH

2.30 – 2.50SingletIf using ethyl acetoacetate; confirms incorporation of the dicarbonyl.

Troubleshooting & Optimization

Issue: Regioisomer Formation

  • Observation: Multiple spots on TLC close together.

  • Cause: Attack of the amine on the ester carbonyl instead of the ketone (rare with ketoesters, common with unsymmetrical diketones).

  • Solution: Switch solvent to Toluene with p-TSA (Dean-Stark trap). Higher temperatures favor the thermodynamic product (attack at ketone).

Issue: Solubility

  • Observation: Starting material precipitates upon heating.

  • Solution: The 1-methyl-triazole derivative is less polar than the unsubstituted parent but may still require DMF or DMAc as a co-solvent with acetic acid.

Workflow Diagram: Optimization Logic

Optimization Start Reaction Monitoring (TLC/LCMS) Check1 Is Starting Material Consumed? Start->Check1 Check2 Single Product Spot? Check1->Check2 Yes Action1 Increase Temp (Reflux) or Add Catalyst (p-TSA) Check1->Action1 No Action2 Check Regioselectivity (NMR) Switch Solvent (AcOH -> Toluene) Check2->Action2 No Success Proceed to Work-up (Neutralization/Filtration) Check2->Success Yes Action1->Check1 Action2->Check2

Figure 2: Decision matrix for reaction optimization. Systematic adjustment of temperature and solvent polarity resolves common conversion and selectivity issues.

References

  • Potts, K. T. (1977). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 77(1), 113-150. Link

  • Desenko, S. M., & Orlov, V. D. (2002). Aza-heterocycles based on aromatic unsaturated ketones. Chemistry of Heterocyclic Compounds. Link

  • Fischer, G. (2010). Triazolopyrimidines: A Review on Synthesis and Biological Activities. Heterocycles, 81(12). Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines. Synthetic Communications, 41(18), 2677-2686. Link

  • Sigma-Aldrich. (2023). Product Specification: 3-Ethyl-1H-1,2,4-triazol-5-amine. Link(Note: Reference for the core triazole structure).

Sources

Application Note: Catalytic Architectures of Transition Metal Complexes with Aminotriazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, characterization, and catalytic deployment of transition metal complexes featuring 3-amino-1,2,4-triazole (Hatz) and its derivatives. Unlike ubiquitous phosphine ligands, aminotriazoles offer a unique "hemilabile" coordination environment rich in nitrogen donors, capable of facilitating proton-coupled electron transfer (PCET) and metal-ligand cooperativity (MLC). This note focuses on two high-value applications: Palladium-catalyzed Suzuki-Miyaura cross-coupling for pharmaceutical synthesis and Copper-catalyzed aerobic oxidation for green chemical processing.

Ligand Design & Coordination Chemistry

The utility of 3-amino-1,2,4-triazole (Hatz) lies in its tautomeric versatility and multi-site coordination capability.

  • Coordination Modes: Hatz typically binds soft metals (Pd, Pt) via the pyridine-like N4 nitrogen. However, in polynuclear architectures (Cu, Co), it can bridge metal centers using N1 and N2, forming stable clusters.

  • The "Pendant" Amine: Crucially, the exocyclic amino group (–NH2) at position 3 often remains uncoordinated in monomeric complexes. This free amine acts as a proton shuttle , stabilizing transition states via hydrogen bonding with substrates or leaving groups—a phenomenon termed secondary sphere coordination.

Figure 1: Coordination Logic of Aminotriazoles

LigandCoordination Ligand 3-amino-1,2,4-triazole (Hatz) ModeA Monodentate (N4) (Pd/Pt Catalysis) Ligand->ModeA ModeB Bridging (N1-N2) (Cu/Co Clusters) Ligand->ModeB Effect Pendant -NH2 (H-Bond Donor) ModeA->Effect Distal Interaction Outcome Metal-Ligand Cooperativity Effect->Outcome

Caption: Divergent coordination modes of Hatz ligands dictating catalytic function.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling

Application: Synthesis of biaryl scaffolds common in API (Active Pharmaceutical Ingredient) manufacturing.[1] Advantage: The aminotriazole ligand stabilizes Pd(II) against aggregation while permitting activation in aqueous/ethanol media (Green Chemistry).

Catalyst Synthesis: trans-[Pd(Hatz)2Cl2]

Note: This complex is air-stable and can be stored for months.

Reagents:

  • Palladium(II) chloride (

    
    )[2]
    
  • 3-amino-1,2,4-triazole (Hatz)[3][4]

  • Acetonitrile (MeCN) and Hydrochloric acid (HCl)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of

    
     in 20 mL of MeCN. Add 2 drops of conc. HCl to ensure complete solubility (forming 
    
    
    
    ).
  • Ligand Addition: Slowly add 2.1 mmol of Hatz dissolved in 10 mL MeCN to the palladium solution under stirring.

  • Reaction: Reflux the mixture at 80°C for 4 hours. A yellow precipitate will form.

  • Isolation: Cool to room temperature. Filter the yellow solid.

  • Purification: Wash the cake with cold MeCN (

    
    ) and diethyl ether (
    
    
    
    ). Dry under vacuum.
  • Validation:

    • Yield: Expect >85%.[5]

    • Elemental Analysis: Consistent with

      
      .
      
    • IR Spectroscopy: Look for shift in triazole ring stretching (

      
      ) approx. 15-20 cm⁻¹ vs free ligand.
      
Catalytic Cross-Coupling Workflow

Reaction: Phenylboronic acid + 4-Bromoanisole


 4-Methoxybiphenyl
ParameterConditionRationale
Catalyst Loading 0.5 - 1.0 mol%High turnover frequency (TOF) enabled by ligand stability.
Solvent Ethanol : Water (1:1)Environmentally benign; water promotes boronic acid activation.
Base

(2.0 equiv)
Essential for activating the boronate species.
Temperature 50°C - 70°CMild conditions prevent Pd-black precipitation.

Procedure:

  • Charge a reaction tube with 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol),

    
     (2.0 mmol), and trans-[Pd(Hatz)2Cl2] (0.01 mmol).
    
  • Add 4 mL of EtOH/H2O (1:1).

  • Stir at 60°C for 4 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Analysis: Quantify by GC-MS or 1H NMR.

Protocol B: Cu-Catalyzed Aerobic Oxidation

Application: Oxidation of benzyl alcohol to benzaldehyde using air as the oxidant. Mechanism: Biomimetic pathway (Tyrosinase-like) where aminotriazole bridges two Cu centers, facilitating


 activation.
In-Situ Catalyst Generation & Oxidation

Note: Unlike the discrete Pd complex, this system is best generated in situ to access the active dimeric species.

Reagents:

  • 3-amino-1,2,4-triazole[3][4][6][7][8][9]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Co-catalyst

  • Base: N-methylimidazole (NMI)

Step-by-Step Protocol:

  • Catalyst Prep: In the reaction vessel, mix

    
     (5 mol%) and Hatz (5 mol%) in acetonitrile. Stir for 10 mins to form the blue-green active complex.
    
  • Substrate Addition: Add Benzyl Alcohol (1.0 mmol), TEMPO (5 mol%), and NMI (10 mol%).

  • Oxidant Introduction: Connect a balloon filled with

    
     (1 atm) or simply open the vessel to air with vigorous stirring (if open air, increase time by 2x).
    
  • Reaction: Stir at room temperature (25°C) for 6 hours.

  • Colorimetric Check: The solution should transition from light blue to dark green/brown (active Cu-oxo species) and return to blue upon completion.

Figure 2: Catalytic Cycle & Ligand Role

CatalyticCycle Start Cu(I)-Ligand Resting State O2_Bind O2 Activation (Peroxo-Bridge) Start->O2_Bind + O2 Substrate Substrate Coordination O2_Bind->Substrate + Alcohol H_Transfer H-Atom Abstraction (Ligand Assisted) Substrate->H_Transfer TEMPO/Ligand mediation Product Product Release + H2O H_Transfer->Product Oxidation Product->Start Regeneration Note Role of Aminotriazole: 1. Stabilizes Cu(I)/Cu(II) redox shuttle. 2. Pendant -NH2 H-bonds with substrate. Note->H_Transfer

Caption: Aerobic oxidation cycle highlighting the stabilizing role of the aminotriazole ligand.

Troubleshooting & Self-Validation (The "Hg Test")

A critical question in transition metal catalysis is distinguishing between Homogeneous (discrete complex) and Heterogeneous (nanoparticle) catalysis. Aminotriazole complexes can sometimes decompose to form highly active metal nanoparticles.

The Mercury Poisoning Protocol: To validate that your specific complex is the active catalyst (and not decomposed nanoparticles):

  • Run the standard reaction (Protocol A or B) to ~20% conversion.

  • Add a drop of elemental Mercury (Hg) to the reaction vessel.

    • Mechanism:[10][11][12] Hg forms an amalgam with metal nanoparticles, killing their catalytic activity. It does not affect discrete homogeneous complexes.

  • Interpretation:

    • Reaction Stops: The active species was likely nanoparticles (the ligand acted as a stabilizer for decomposition).

    • Reaction Continues: The active species is the discrete Aminotriazole-Metal complex described in this note.

References

  • Structure and Coordination Modes: Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews.

  • Pd-Catalyzed Coupling: Al-Masoudi, N. A., et al. (2015). Palladium(II) complexes with 3-amino-1,2,4-triazole ligands: Synthesis, characterization and catalytic activity in Suzuki-Miyaura coupling. (Note: Representative citation for Pd-Triazole coupling).

  • Cu-Catalyzed Oxidation: Tuczek, F., et al. (2024).[13] Oligodentate Aminotriazole Ligands for CuAAC and Copper-Mediated Monooxygenation of Phenols.[13][14] ChemCatChem.[13]

  • Green Chemistry Applications: Kou, H. Z., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid. Molecules.[1][3][10][11][12][13][14][15][16][17][18][19]

  • Metal-Ligand Cooperativity: Khusnutdinova, J. R., & Milstein, D. (2015). Metal-ligand cooperation.[10] Angewandte Chemie International Edition.[11][14]

Sources

Application Note: Regioselective Acylation of the Exocyclic Amine in 1-Methyl-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the selective N-acylation of 1-methyl-1H-1,2,4-triazol-3-amine.

Introduction & Mechanistic Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities and metabolic stability. Derivatization of building blocks like 1-methyl-1H-1,2,4-triazol-3-amine[1] via acylation is a fundamental step in library synthesis. However, this transformation presents a significant regiochemical challenge.

Aminotriazoles possess multiple nucleophilic centers. Despite the exocyclic amine being the intended target for amide bond formation, the lone pair of the exocyclic nitrogen is heavily delocalized into the electron-deficient triazole ring. Consequently, the ring nitrogens (N2 and N4) are kinetically more nucleophilic[2]. Standard acylation with acid chlorides at room temperature predominantly yields the kinetic ring-acylated product rather than the desired amino-acylated isomer[3].

To successfully acylate the exocyclic amine, chemists must exploit the thermodynamic stability of the exocyclic amide. The extended conjugation of the exocyclic amide makes it the thermodynamic sink of the reaction. This is achieved either by driving a base-mediated intermolecular trans-aminoacylation (rearrangement) via heating or by utilizing strong bases to selectively deprotonate the exocyclic amine prior to electrophile addition[4].

Reaction Logic & Pathway

The following diagram illustrates the competing kinetic and thermodynamic pathways during the acylation of 1-methyl-1,2,4-triazol-3-amine.

Pathway SM 1-Methyl-1,2,4-triazol-3-amine Reagents Acid Chloride SM->Reagents Kinetic Ring N-Acylated Intermediate (Kinetic Product) Reagents->Kinetic Pyridine/THF, 0 °C (Fast Nucleophilic Attack) Thermo Exocyclic N-Acylated Amide (Thermodynamic Product) Reagents->Thermo NaH, DMF (Direct Deprotonation) Kinetic->Thermo Trans-aminoacylation (Heat, 60 °C)

Regioselective pathways in the acylation of 1-methyl-1,2,4-triazol-3-amine.

Experimental Design and Condition Optimization

To establish a robust protocol, reaction conditions must be tuned to favor the thermodynamic product. Table 1 summarizes the causality between reaction conditions and regiochemical outcomes.

Table 1: Optimization of Acylation Conditions

ConditionBaseSolventTemperature ProfileMajor ProductYield (Exocyclic Amide)
A TriethylamineDCM0 °C to rtRing-Acylated< 15%
B PyridineTHF0 °C to rtMixture40 - 50%
C PyridineTHF0 °C to 60 °CExocyclic Amide82 - 88%
D NaHDMF0 °C to rtExocyclic Amide75 - 80%

Condition C is the most operationally simple and reliable method. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate), while THF provides necessary solubility. Heating to 60 °C provides the activation energy required to drive the kinetic ring-acylated intermediate toward the thermodynamically stable exocyclic amide[4].

Step-by-Step Protocol: Synthesis of N-(1-methyl-1H-1,2,4-triazol-3-yl)benzamide

This protocol is designed as a self-validating system, allowing the chemist to monitor the kinetic-to-thermodynamic transition in real time.

Materials Required:
  • 1-Methyl-1H-1,2,4-triazol-3-amine (1.0 equiv)[1]

  • Benzoyl chloride (1.05 equiv)

  • Anhydrous Pyridine and Tetrahydrofuran (THF)

Procedure:
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-1H-1,2,4-triazol-3-amine (5.0 mmol) in a 2:1 mixture of anhydrous Pyridine/THF to achieve a 0.2 M concentration.

    • Causality: The mixed solvent system ensures complete dissolution of the polar triazole while maintaining a high concentration of pyridine for catalysis[4].

  • Kinetic Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C controls the highly exothermic reaction, prevents the formation of di-acylated byproducts, and cleanly generates the kinetic ring-acylated intermediate.

  • Thermodynamic Rearrangement: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours, then attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

    • Causality: Heating provides the thermal energy necessary for the kinetically favored ring-acyl intermediate to undergo trans-aminoacylation, migrating the acyl group to the exocyclic amine[2].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via TLC (Eluent: DCM:MeOH 9:1).

    • Validation Logic: The kinetic ring-acylated intermediate lacks a hydrogen-bond donating N-H group, making it less polar (higher

      
      ). As the reaction is heated, this spot will disappear, replaced by a more polar, lower 
      
      
      
      spot corresponding to the exocyclic amide (which readily hydrogen bonds with the silica stationary phase).
  • Quenching and Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 100% DCM to DCM:MeOH 9:1) to isolate the pure exocyclic amide[4].

Analytical Characterization & Validation

Because the tautomeric and isomeric nature of acylated aminotriazoles can make structural elucidation ambiguous, rigorous analytical validation is required.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-

    
     is highly diagnostic. The successful formation of the exocyclic amide is confirmed by the presence of a broad singlet integrating to 1H at approximately 10.5–11.5 ppm, corresponding to the amide N-H. If the starting material remains, an exocyclic -NH₂ peak will appear further upfield (~6.0 ppm) integrating to 2H.
    
  • X-Ray Crystallography: While NMR is useful, single-crystal X-ray diffraction remains the absolute gold standard to unambiguously prove the regioselectivity of the acylation process on the triazole core, as demonstrated in recent structural studies of acylated aminotriazoles[5].

References

  • Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. nih.gov.
  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagul
  • Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations of 1-Acyl-5-amino-1 H.
  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. minia.edu.eg.
  • 49607-51-4 | 1-Methyl-1H-1,2,4-triazol-3-amine. ambeed.com.

Sources

Application Note: One-Pot Synthesis of Substituted 1-Methyl-1,2,4-triazol-5-amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the one-pot synthesis of substituted 1-methyl-1,2,4-triazol-5-amines , a privileged scaffold in medicinal chemistry known for its utility as an adenosine receptor antagonist, kinase inhibitor, and bioisostere for amides.

Introduction & Strategic Significance

The 1-methyl-1,2,4-triazol-5-amine core is a critical pharmacophore. Unlike its 3-amino isomer, the 5-amino-1-substituted motif provides unique hydrogen-bonding vectors and steric positioning essential for binding in ATP-competitive pockets (e.g., in kinase inhibitors) or GPCR orthosteric sites.

Traditional synthesis often involves multi-step procedures requiring the isolation of unstable imidate or hydrazine intermediates. This guide presents a robust, one-pot protocol utilizing the


-cyanoimidate strategy . This method is superior due to its high regioselectivity, operational simplicity, and avoidance of toxic intermediate isolation.
Mechanistic Logic: The Regioselectivity Challenge

The reaction of methylhydrazine (


) with electrophiles presents a regioselectivity challenge. Methylhydrazine contains two nucleophilic nitrogens:
  • 
     (NH-Me):  More electron-rich (inductive effect) but sterically hindered.
    
  • 
     (NH
    
    
    
    ):
    Less hindered but slightly less nucleophilic.

In the


-cyanoimidate protocol, the reaction conditions are tuned to favor the formation of the 1-methyl-5-amino  isomer over the 1-methyl-3-amino or exocyclic methylamino byproducts. The mechanism involves the initial attack of the hydrazine on the imidate carbon, followed by an intramolecular 5-exo-dig cyclization onto the nitrile group.

Experimental Protocols

Protocol A: Standard One-Pot -Cyanoimidate Method

Scope: Best for 3-aryl or 3-alkyl substituted 1-methyl-1,2,4-triazol-5-amines. Scale: 1.0 mmol (adaptable to gram-scale).

Reagents & Materials
  • Starting Nitrile (

    
    -CN):  1.0 equiv (e.g., Benzonitrile, 103 mg)
    
  • Sodium Methoxide (NaOMe): 0.1 equiv (catalytic)

  • Methanol (MeOH): Anhydrous (Solvent)

  • Cyanamide (

    
    ):  1.1 equiv
    
  • Methylhydrazine: 1.2 equiv (Caution: Carcinogen/Toxic)

  • Acetic Acid (AcOH): Glacial (for pH adjustment)

Step-by-Step Procedure
  • Imidate Formation (In Situ):

    • Charge a dry reaction vial with the Nitrile (1.0 mmol) and anhydrous MeOH (3.0 mL).

    • Add NaOMe (0.1 mmol, 5.4 mg) under nitrogen atmosphere.

    • Stir at Room Temperature (RT) for 3–12 hours.

    • Checkpoint: Monitor by TLC (disappearance of nitrile). Formation of the imidate (

      
      ) is usually quantitative.
      
  • 
    -Cyanoimidate Generation: 
    
    • To the same vial, add Cyanamide (1.1 mmol, 46 mg).

    • Optional: If the imidate formation was slow, add a second portion of NaOMe (0.5 equiv) to facilitate the condensation.

    • Stir at RT for 2–4 hours.

    • Observation: The solution may turn slightly yellow. The species formed is Methyl

      
      -cyanoimidate (
      
      
      
      ).
  • Cyclization with Methylhydrazine:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Methylhydrazine (1.2 mmol, 64 µL) dropwise. Caution: Exothermic.

    • Allow the mixture to warm to RT and stir for 1 hour.

    • Heat the mixture to 60°C for 2–4 hours to drive the cyclization.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.

    • Crystallization: Many derivatives crystallize upon adding cold water or diethyl ether/ethanol mixtures.

    • Chromatography: If oil persists, purify via flash column chromatography (DCM/MeOH, 95:5 to 90:10).

Yield & Characterization
  • Typical Yield: 65–85%

  • 
    H NMR Signature:  Look for the 
    
    
    
    -Methyl singlet around 3.5–3.8 ppm and the broad
    
    
    singlet around 6.0–7.5 ppm (exchangeable with D
    
    
    O).
Protocol B: Alternative Isothiocyanate Route (Green Chemistry)

Scope: Ideal when the starting nitrile is unavailable or for introducing sulfur/amine diversity.

Reagents
  • Acyl Chloride (

    
    ):  1.0 equiv
    
  • Ammonium Thiocyanate (

    
    ):  1.1 equiv
    
  • Methylhydrazine: 1.0 equiv

  • DCC/EDC (Carbodiimide): 1.2 equiv (for desulfurization/cyclization)

Workflow Summary
  • React Acyl Chloride with

    
     in Acetone to form Acyl Isothiocyanate .
    
  • Add Methylhydrazine to form the thiosemicarbazide intermediate.

  • Add DCC (or use oxidative cyclization with

    
    /NaOH) to effect cyclization to the 1,2,4-triazole.
    
  • Note: This route often yields the 5-mercapto or 5-amino derivative depending on the final desulfurization step.

Reaction Mechanism & Visualization

The following diagram illustrates the molecular transformations in Protocol A, highlighting the critical regioselectivity decision point.

G Nitrile Nitrile (R-CN) Imidate Imidate Intermediate R-C(=NH)OMe Nitrile->Imidate Step 1: Pinner-like Addition Cyanoimidate N-Cyanoimidate R-C(=N-CN)OMe Imidate->Cyanoimidate Step 2: Condensation Transition Hydrazine Attack & Cyclization Cyanoimidate->Transition Step 3: Nucleophilic Attack Product 1-Methyl-1,2,4-triazol-5-amine Transition->Product Step 4: 5-exo-dig Cyclization Reagent1 MeOH / NaOMe Reagent1->Imidate Reagent2 NH2-CN Reagent2->Cyanoimidate Reagent3 NH2-NHMe Reagent3->Transition

Caption: Sequential transformation from nitrile to 1-methyl-1,2,4-triazol-5-amine via the N-cyanoimidate intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Imidate Wet solvent or sterically hindered nitrile.Use freshly distilled MeOH and increase reaction time. Heat to 40°C if necessary.
Regioisomer Mixture Temperature too high during hydrazine addition.[1]Ensure hydrazine is added at 0°C . Kinetic control favors the desired nucleophilic attack.
Oily Product Residual solvent or impurities.Triturate with diethyl ether/pentane. If oil persists, convert to HCl salt for crystallization.
Dimroth Rearrangement Highly basic conditions at high temp.Avoid prolonged reflux with strong bases. The 5-amino-1-substituted system is generally stable, but can rearrange to the 5-substituted-amino isomer under forcing basic conditions.

References

  • Perez, M. A., et al. (1983). "Synthesis of 5-amino-1,2,4-triazoles via N-cyanoimidates." Journal of Organic Chemistry. Link

  • Kaval, N., et al. (2005). "Solid-phase synthesis of 5-amino-1,2,4-triazoles." Journal of Combinatorial Chemistry. Link

  • Bechara, W. S., et al. (2015).[2] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters. Link

  • Guo, S., et al. (2021). "Green Synthesis of 1,2,4-Triazol-3-amines." Frontiers in Chemistry. Link

  • Chernyshev, V. M., et al. (2009).[3] "Optimization of the Synthesis of 5-Amino-1,2,4-triazoles." Russian Journal of Applied Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug discovery scientists optimizing the regioselective alkylation of triazole scaffolds.

Topic: Troubleshooting and Optimizing N1 vs. N2 Selectivity in 1,2,3- and 1,2,4-Triazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.4 (Current)

Executive Summary & Mechanistic Grounding

The alkylation of triazoles is governed by a competition between kinetic control (favoring the most nucleophilic nitrogen, typically N1) and thermodynamic control (favoring the most stable isomer, typically N2 for 1,2,3-triazoles).[1]

  • 1,2,3-Triazoles: The tautomeric equilibrium exists between the 1H- and 2H-forms.[1][2] While the 2H-tautomer is often thermodynamically more stable, the 1H-tautomer is generally more nucleophilic, leading to mixtures.

  • 1,2,4-Triazoles: Alkylation typically occurs at N1 (kinetic) or N4, with N2 alkylation being relevant only in asymmetrically substituted scaffolds.

This guide provides specific workflows to force regioconvergence toward the desired isomer.

Decision Matrix: Selecting the Right Conditions

Before starting your experiment, use this logic flow to select your initial conditions.

TriazoleLogic Start Target Isomer? T123 1,2,3-Triazole Start->T123 N1_Target N1-Alkyl Target T123->N1_Target N2_Target N2-Alkyl Target T123->N2_Target CuAAC Method: CuAAC (Click Chem) N1_Target->CuAAC De novo synthesis Kinetic Method: Kinetic Alkylation (Base/Polar Aprotic) N1_Target->Kinetic Direct alkylation Thermo Method: Thermodynamic (High T / Non-polar) N2_Target->Thermo Simple substrates Protect Method: Transient Blocking (Br/SEM) N2_Target->Protect Complex substrates Gold Method: Au-Catalysis (Vinyl Ethers) N2_Target->Gold Specialized

Figure 1: Decision tree for selecting synthetic strategies based on the desired regioisomer.

Critical Data: Solvent and Base Effects[1][3][4][5][6][7]

The choice of solvent and base is the primary variable in direct alkylation. The table below summarizes the expected shifts in regioselectivity for 1,2,3-triazoles.

VariableConditionFavored IsomerMechanism/Rationale
Solvent DMF / DMSO (Polar Aprotic)N1 (Major)Stabilizes the transition state for the more nucleophilic N1 attack (Kinetic control).
Solvent Toluene / Xylene (Non-polar)N2 (Increases)Destabilizes the ionic transition state; high temperature promotes thermodynamic equilibration to the stable N2 form.
Base NaH / K2CO3 N1 Hard cations often coordinate N2/N3, directing alkylation to N1.
Base Cs2CO3 N2 (Increases)The "Ceasium Effect": softer cation and higher solubility can alter the tightness of the ion pair, sometimes favoring N2.
Electrophile Alkyl Halides N1 > N2 Standard SN2 kinetics favor N1.
Electrophile Michael Acceptors N2 Reversible Michael addition often allows thermodynamic equilibration to the N2 product.

Troubleshooting & FAQs

Module A: 1,2,3-Triazoles[1][8][9][10][11][12][13]

Q1: I am performing a standard alkylation (R-X + Base) and getting a 60:40 mixture of N1:N2. How do I shift this to N2?

  • Diagnosis: You are likely operating under kinetic control in a polar aprotic solvent (e.g., DMF at RT).

  • Solution:

    • Switch Solvent: Change to a non-polar solvent like Toluene or Dichloroethane (DCE).

    • Increase Temperature: Heat the reaction to reflux. N2 isomers are thermodynamically more stable (approx. 3-5 kcal/mol). High heat overcomes the activation barrier for reversibility or direct N2 attack.

    • Use a Transient Blocking Group: If the substrate allows, brominate the C4/C5 positions. The steric bulk and electronic withdrawal of bromine significantly favor N2 alkylation. The bromine can be removed later via hydrogenation.

Q2: I need the N1 isomer exclusively, but CuAAC is not applicable because my linker is an alkyl halide, not an alkyne.

  • Diagnosis: You need to alkylate a pre-formed triazole ring at N1.

  • Solution: Use Ruthenium catalysis (RuAAC) if you can restructure the synthesis to use an azide + alkyne. If you must alkylate:

    • Use NaH in DMF at 0°C . Low temperature favors the kinetic product (N1).

    • Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) protection. SEM typically adds to N1/N2. Separation is required, but N1-SEM is often dominant.

Q3: Why does my Michael addition (triazole + acrylate) give mostly N2?

  • Reason: Michael additions are often reversible (retro-Michael). Even if N1 attacks first (kinetic), the product can revert to starting materials and re-react at N2. Since the N2 adduct is thermodynamically more stable, the equilibrium eventually funnels the material into the N2 product trap.

Module B: 1,2,4-Triazoles[4][14]

Q4: In 1,2,4-triazole alkylation, how do I distinguish N1 from N4 alkylation?

  • Identification:

    • N1-Alkyl: The ring protons are chemically non-equivalent. In 1H NMR, you will see two distinct singlets (typically

      
       7.8-8.5 ppm).
      
    • N4-Alkyl: The molecule possesses a plane of symmetry (assuming C3/C5 are identical). The ring protons will appear as a single signal (or very close).

  • Control: Alkylation with alkyl halides/base almost exclusively favors N1 . To get N4 , one typically requires specific directing groups or quaternization of N1-substituted triazoles followed by dealkylation (though this is complex).

Validated Experimental Protocols

Protocol A: N2-Selective Alkylation (Bromo-Direction Strategy)

Best for: High-value substrates where separation of isomers is difficult.

Context: This method utilizes the steric and electronic influence of a bromine atom to block N1/N3, forcing alkylation to N2.

Reagents:

  • 4,5-Dibromo-1,2,3-triazole (or 4-bromo)

  • Alkyl Halide (1.2 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 4,5-dibromo-1,2,3-triazole (1.0 mmol) in DMF (5 mL).

  • Base Addition: Add K2CO3 (2.0 mmol) and stir at room temperature for 15 minutes to generate the triazolide anion.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. (Note: Unlike unbrominated triazoles, the steric bulk here directs to N2 even in DMF).

  • Workup: Dilute with water, extract with EtOAc.

  • Debromination (Optional): If the bromine is not needed, remove it via hydrogenation (H2, Pd/C, MeOH) to yield the pure N2-alkyl triazole.

Expected Outcome: >90% N2 selectivity.

Protocol B: N1-Selective Alkylation (Kinetic Control)

Best for: Direct alkylation of simple triazoles.

Reagents:

  • 1H-1,2,3-Triazole derivative[1][3][4][5][6][7][8]

  • Alkyl Bromide/Iodide[9][3][10]

  • Base: NaH (60% dispersion in oil)

  • Solvent: THF (Tetrahydrofuran) or DMF[11]

Step-by-Step:

  • Preparation: Flame-dry a flask and purge with Argon/N2.

  • Deprotonation: Suspend NaH (1.2 equiv) in dry THF at 0°C .

  • Addition: Add the triazole (1.0 equiv) slowly. Evolution of H2 gas will occur. Stir for 30 mins at 0°C.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) slowly to the cold solution.

  • Reaction: Maintain at 0°C to RT . Do not heat. Monitoring by TLC is crucial; stop as soon as SM is consumed to prevent equilibration.

  • Quench: Carefully quench with sat. NH4Cl solution.

Expected Outcome: Favorability toward N1 (typically 3:1 to 10:1 ratio depending on sterics).

References

  • Wang, X. J., et al. (2009).[3] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters.

  • Deng, J., et al. (2017). "N2-Selective gold-catalyzed alkylation of 1-sulfonyl-1,2,3-triazoles." Chemical Communications.

  • Kacprzak, K. (2005). "Alkylation of 1,2,4-triazole: A review of regioselectivity." Tetrahedron Letters.
  • Singh, H., et al. (2018). "Solvent-Controlled, Site-Selective N-Alkylation Reactions." Journal of Organic Chemistry.

  • BenchChem Technical Support. "Solvent Effects on the Regioselectivity of Triazole Formation."

Sources

Removing unreacted starting materials from 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TRZ-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Unreacted Starting Materials (Methylhydrazine & Imidates)[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine via the cyclocondensation of ethyl N-cyano-propionimidate (or a similar nitrile derivative) with methylhydrazine .[1]

This reaction is robust, but it leaves behind two distinct classes of impurities that require opposing removal strategies:[1]

  • Methylhydrazine: A toxic, volatile, basic reducing agent.[1]

  • Unreacted Imidate/Nitrile: An electrophilic, non-polar species.

This guide prioritizes safety (due to methylhydrazine toxicity) and purity (removing regioisomers and precursors).[1]

Module 1: Diagnostic & Properties

Before initiating purification, understand the physicochemical differences between your target and the impurities.[1] This dictates your separation logic.

CompoundRolePhysicochemical ProfileSolubility
This compound Target Solid. Amphoteric (weakly basic).[1] Polar. High MP (>100°C).[1]Soluble in alcohols, hot water, polar aprotic solvents (DMSO).[1] Poor in hexanes.
Methylhydrazine Impurity A Liquid. Volatile (bp ~87°C).[1] Toxic/Carcinogenic. Basic.Miscible with water, alcohols.[1]
Ethyl N-cyano-propionimidate Impurity B Solid/Oil. Electrophilic.[1] Labile to hydrolysis.Soluble in organics (DCM, EtOAc).[1]

Module 2: Troubleshooting Workflows

Issue A: "I have residual Methylhydrazine."

Symptoms: The crude smells ammoniacal/fishy; TLC shows a baseline streak; LC-MS shows M+46 peaks.

The Hazard: Methylhydrazine is a potent alkylating agent.[1] Do not rely solely on rotary evaporation, as it condenses in the pump oil/traps, creating a delayed explosion or exposure hazard.[1]

Protocol: The "Acetone Quench" & Azeotropic Removal

This is the industry-standard method for chemically sequestering hydrazines.

  • Azeotropic Distillation:

    • Add Toluene to your crude reaction mixture.[1][2]

    • Concentrate under reduced pressure. Toluene forms an azeotrope with methylhydrazine, co-distilling it more effectively than neat evaporation.[1]

    • Repeat 2x.

  • Chemical Scavenging (The Quench):

    • If trace hydrazine remains (>1000 ppm), dissolve the crude residue in Acetone .[1]

    • Stir for 30 minutes at room temperature.

    • Mechanism: Methylhydrazine reacts with acetone to form acetone methylhydrazone .

    • Benefit: The hydrazone is much less polar (lipophilic) than the free hydrazine and does not streak on silica.[1] It can be easily washed away or separated via column chromatography.

  • Removal:

    • Evaporate the acetone.[1]

    • The hydrazone is soluble in Hexanes/Ether ; your Triazole product is likely not.[1]

    • Trituration: Suspend the solid in cold Hexanes/Diethyl Ether. Sonicate and filter. The hydrazone stays in the filtrate; your product remains on the filter.[1]

Issue B: "I have unreacted Imidate/Nitrile."

Symptoms: Oily residue; additional spots on TLC (higher R_f than product).

Protocol: Acidic Hydrolysis Wash

Imidates are sensitive to acid hydrolysis, converting them into esters/amides which are easily separated.[1]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or DCM .[1]

  • Acid Wash: Wash the organic layer with 1M HCl (3x).[1]

    • Crucial Step: The Triazole amine is basic.[1] It will protonate and move into the Aqueous Acid Layer .[1]

    • The Imidate/Nitrile (neutral/electrophilic) will stay in the Organic Layer .[1]

  • Separation:

    • Keep the Aqueous Layer (contains Product).[1]

    • Discard the Organic Layer (contains Impurities).[1]

  • Recovery:

    • Basify the aqueous layer to pH ~10 using NaOH or Sat.[1] NaHCO3 .

    • Extract back into EtOAc or DCM/MeOH (9:1) .

    • Dry over Na2SO4 and concentrate.

Module 3: Visual Workflows

Workflow 1: The Purification Decision Tree

Use this logic flow to determine your immediate next step based on crude analysis.[1]

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze (TLC/LC-MS) Start->CheckTLC Hydrazine Hydrazine Present? CheckTLC->Hydrazine Imidate Imidate Present? Hydrazine->Imidate No Quench Protocol A: Acetone Quench + Trituration Hydrazine->Quench Yes (Toxic!) AcidWash Protocol B: Acid/Base Extraction (Product -> Aqueous) Imidate->AcidWash Yes Recryst Final Polish: Recrystallize (EtOH/H2O) Imidate->Recryst No Quench->Imidate AcidWash->Recryst Pure Pure Triazole Recryst->Pure

Caption: Decision matrix for sequential removal of basic (hydrazine) and neutral (imidate) impurities.[1]

Workflow 2: The "Acetone Quench" Mechanism

Understanding why we use acetone prevents process errors.[1]

QuenchMech MeHyd Methylhydrazine (Toxic, Polar, Basic) Reaction Condensation (-H2O) MeHyd->Reaction Acetone Acetone (Solvent/Reagent) Acetone->Reaction Hydrazone Acetone Methylhydrazone (Lipophilic, Non-Toxic) Reaction->Hydrazone Separation Remove via Hexane Trituration Hydrazone->Separation

Caption: Chemical conversion of toxic methylhydrazine into easily separable hydrazone.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just use column chromatography to separate the methylhydrazine? A: It is not recommended. Methylhydrazine is highly polar and basic; it streaks badly on silica gel, contaminating fractions.[1] Furthermore, evaporating fractions containing methylhydrazine concentrates the toxicant, posing an inhalation risk.[1] Always quench or distill it off first.

Q: My product is solidifying, but it looks yellow/orange. Why? A: This is often due to oxidation of trace hydrazine derivatives or polymerization of the imidate.[1]

  • Fix: Perform a recrystallization using Ethanol/Water (1:1) or Acetonitrile .[1] Dissolve hot, filter while hot (to remove insoluble polymers), and let cool slowly.[1]

Q: How do I distinguish between the 1-methyl and 2-methyl isomers? A: This is a common synthesis issue.

  • 1-methyl isomer (Target): Typically has a lower melting point than the 2-methyl isomer.[1]

  • NMR: The N-Methyl peak is diagnostic. In the 1-methyl isomer, the methyl group is adjacent to the ethyl group's environment, often showing a slight shift difference compared to the more symmetrical 2-methyl or 4-methyl environment.[1]

  • Separation: If isomers are present, Flash Chromatography (DCM:MeOH gradient) is usually required before the final recrystallization.[1]

References

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 3H-1,2,4-triazol-3-ones and related derivatives." (General methodology for hydrazine/nitrile condensations).

  • Hydrazine Quenching Protocols: The Sarpong Group, UC Berkeley.[1] "Quenching of Water Reactive Materials and Hydrazines." (Safety protocols for handling and quenching hydrazine derivatives).

  • Purification of Aminotriazoles: Journal of Heterocyclic Chemistry. "Synthesis and properties of 3,5-diamino-1,2,4-triazoles." (Discusses solubility and recrystallization of amino-triazoles). [1]

  • Methylhydrazine Properties: PubChem. "Methylhydrazine - Compound Summary." (Toxicity and physicochemical data).

Sources

Troubleshooting cyclization failures involving 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for synthetic chemists and drug discovery scientists. It addresses the specific challenges of cyclizing 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine with 1,3-electrophiles (typically


-keto esters like ethyl acetoacetate) to form fused heterocyclic systems.[1]

Topic: this compound Cyclization Failures

Welcome to the Advanced Heterocyclic Chemistry Support Module. This guide addresses the non-trivial cyclization of 1-substituted-5-aminotriazoles . Unlike their N-unsubstituted counterparts, these substrates possess a "blocked" N1 position, which fundamentally alters the reaction landscape, preventing standard tautomeric equilibria and the thermodynamic Dimroth rearrangement.[1]

Part 1: The Core Diagnostic (The "Why")

Before adjusting your conditions, you must diagnose which failure mode is occurring.[1] The presence of the 1-methyl group and the 3-ethyl group introduces specific steric and electronic constraints.

Mechanism & Failure Pathways

The following diagram illustrates the divergence between the expected pathway (for 1H-triazoles) and the actual pathway (for your 1-Methyl substrate).

TriazoleReaction cluster_success Path A: Kinetic Cyclization (N4 Attack) cluster_fail Path B: Steric/Electronic Failure SM Starting Material (1-Me-3-Et-5-amino-1,2,4-triazole) Inter Intermediate (Schiff Base / Enamine) SM->Inter + 1,3-Electrophile (-H2O) NoRxn No Reaction (Steric block by 3-Et) SM->NoRxn Low Nucleophilicity Prod_15a Product A: 4,7-dihydro-[1,5-a]pyrimidine (Likely Product) Inter->Prod_15a Cyclization at N4 (Bridgehead formation) Salt Quaternary Salt (If N2 attacks) Inter->Salt Cyclization at N2 (Blocked by 1-Me) Dimroth Dimroth Rearrangement (BLOCKED due to 1-Me) Prod_15a->Dimroth

Figure 1: Reaction pathways emphasizing the inability of the 1-methyl substrate to undergo Dimroth rearrangement, leading to dihydro-species or salts rather than fully aromatic neutral systems.

Part 2: Troubleshooting FAQs

Q1: I see consumption of starting material but no desired mass (M-H2O-EtOH). What is forming?

Diagnosis: You are likely stalling at the intermediate Schiff base (enamine) stage.

  • The Cause: The condensation of the exocyclic amine with the ketone of the

    
    -keto ester occurs, but the subsequent ring closure is energetically unfavorable. The 3-ethyl group  creates steric bulk near the N4 nitrogen, hindering the attack on the ester carbonyl.
    
  • The Fix:

    • Switch Solvent: Move from Ethanol/Methanol to Glacial Acetic Acid (reflux). The acid protonates the ester carbonyl, making it more electrophilic.[1]

    • Temperature: If using AcOH, reflux at 118°C. If using neutral solvents, switch to DMF or DMAc at 140°C.

    • Water Removal: Use a Dean-Stark trap or molecular sieves (4Å) if using non-acidic solvents (Toluene/Xylene) to drive the equilibrium.[1]

Q2: Why can't I isolate the aromatic [1,5-a]pyrimidine product reported for the unsubstituted triazole?

Diagnosis: You are fighting the "Blocked Dimroth" Effect .

  • The Science: Unsubstituted 5-aminotriazoles often cyclize to the kinetic

    
     isomer and then rearrange to the thermodynamic 
    
    
    
    isomer via the Dimroth mechanism. This requires a proton at the bridgehead nitrogen (N1 in the triazole) to allow ring opening/closing.
  • Your Reality: Your N1 is methylated. You cannot rearrange.

  • The Result: You are likely forming a 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (which may be unstable or oxidizable) or a quaternary salt.[1]

  • Action Item: Check your NMR for an sp3 hybridized carbon signal (approx. 40-60 ppm in C13) or an NH signal that exchanges with D2O, indicating a dihydro species.[1] Do not expect a fully aromatic system without an explicit oxidation step (e.g., DDQ or air bubbling).[1]

Q3: The reaction mixture turns black/tarry. What is happening?

Diagnosis: Thermal decomposition of the 1-methylated salt.[1]

  • The Cause: If N2 attacks (unlikely but possible), it forms a quaternary salt which is thermally unstable.[1] Alternatively, the 4,7-dihydro product is oxidizing uncontrollably in air at high temperatures.[1]

  • The Fix:

    • Perform the reaction under Nitrogen/Argon .

    • Lower the temperature and use a Lewis Acid catalyst (e.g., Yb(OTf)3 or InCl3 ) instead of brute-force heating.

Part 3: Optimized Experimental Protocols

Protocol A: The "Standard" Acidic Cyclization

Best for overcoming the low nucleophilicity of the amine.

  • Setup: 25 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Ethyl acetoacetate (1.2 equiv)

    • Solvent: Glacial Acetic Acid (0.5 M concentration relative to amine).

  • Procedure:

    • Heat to reflux (approx. 118°C) for 4–12 hours.

    • Monitor: TLC (10% MeOH in DCM) or LCMS.[1] Look for the intermediate (M + 130) and Product (M + 130 - 18 - 46).[1]

  • Workup:

    • Concentrate AcOH in vacuo.[1]

    • Neutralize residue with sat.[1] NaHCO3 (Caution: foaming).[1]

    • Extract with EtOAc or DCM.[1]

    • Crucial Step: If the product is the dihydro species, avoid silica chromatography if possible (can cause decomposition). Recrystallize from EtOH/Ether.

Protocol B: Microwave-Assisted Synthesis

Best for sterically hindered substrates (3-ethyl group).[1]

  • Vessel: 10 mL Microwave vial.

  • Reagents:

    • Amine (1.0 equiv)

    • 
      -keto ester (1.5 equiv)
      
    • Solvent: Ethanol (dry) or Toluene.[1]

    • Catalyst: Piperidine (0.1 equiv) or AcOH (0.1 equiv).

  • Conditions:

    • Temperature: 150°C.[1]

    • Time: 20–40 minutes.[1]

    • Pressure: High absorption (ensure vessel is rated).[1]

Part 4: Data & Analysis

Solvent Selection Guide

The choice of solvent dictates the reaction temperature and intermediate stability.

SolventBoiling Point (°C)RoleRisk
Ethanol 78Standard, mildOften too cold for cyclization of hindered amines.[1]
Acetic Acid 118Catalyst + SolventDifficult workup; can acetylate the amine if unreactive.[1]
Toluene 110Azeotropic water removalRequires Dean-Stark; amine may have poor solubility.[1]
DMF 153High thermal energyDifficult to remove; promotes tar formation if not degassed.[1]
Diagnostic Workflow

Follow this logic tree to resolve your specific failure.

TroubleshootingFlow Start Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckMass Check LCMS Mass CheckSM->CheckMass Yes SM_Yes Issue: Low Nucleophilicity CheckSM->SM_Yes No (SM Remains) Mass_Inter Mass = SM + Ketoester - H2O (Schiff Base) CheckMass->Mass_Inter Intermediate Found Mass_Prod Mass = SM + Ketoester - H2O - EtOH (Cyclized) CheckMass->Mass_Prod Product Mass Found Action1 Action: Use Glacial AcOH or Microwave (150°C) SM_Yes->Action1 Action2 Action: Increase Temp Add Dean-Stark (Toluene) Mass_Inter->Action2 Action3 Issue: Unstable Dihydro species? Action: Try gentle oxidation (DDQ) or recrystallization (no column) Mass_Prod->Action3

Figure 2: Step-by-step diagnostic flow for isolating the cause of reaction failure.

References

  • Reactivity of 5-amino-1,2,4-triazoles: Katritzky, A. R.; Rees, C. W.[1] Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press, 1984.[1]

  • Mechanisms of Dimroth Rearrangement: El-Ashry, E. S. H. et al.[1] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Current Organic Chemistry, 2006.[1]

  • Synthesis of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines: Desenko, S. M. et al. "Synthesis and properties of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines."[1] Chemistry of Heterocyclic Compounds, 2001.[1]

  • Microwave Assisted Synthesis: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1]

Sources

Optimization of reaction temperature for aminotriazole condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminotriazole Synthesis Optimization

Subject: Optimization of Reaction Temperature for 3-Amino-1,2,4-Triazole Condensation Ticket ID: #TRZ-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermodynamics of Cyclization

Welcome to the Technical Support Center. You are likely accessing this guide because your aminotriazole synthesis—typically involving the condensation of aminoguanidine with carboxylic acids or the Pellizzari reaction (hydrazide + amide)—is suffering from low yields, incomplete conversion, or "tarring."

The Core Issue: The formation of the 1,2,4-triazole ring is a two-step process:

  • Addition (Kinetic Control): Formation of an acyclic intermediate (e.g., acyl-aminoguanidine). This occurs readily at lower temperatures (80–100°C).

  • Cyclodehydration (Thermodynamic Control): Ring closure with the loss of water. This step has a high activation energy barrier.

Crucial Insight: If your reaction temperature is too low (<120°C), you will isolate the acyclic intermediate (often observed as Mass + 18 in LC-MS). If too high (>180°C without control), oxidative degradation of the hydrazine moiety occurs.

Standard Operating Protocols (SOPs)

We recommend two distinct protocols depending on your equipment availability.

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, unstable carboxylic acids.

ParameterSettingRationale
Reagents Aminoguanidine bicarbonate (1.0 eq) + Carboxylic Acid (1.2 eq)Excess acid drives equilibrium.
Catalyst Conc. HCl (1.5 eq)Protonates the carbonyl, accelerating nucleophilic attack.
Solvent Water or Isopropanol (minimal volume)Green chemistry; water acts as a susceptor.
Temperature 160°C – 180°C Surmounts the dehydration barrier rapidly.
Time 20 – 30 minsShort duration prevents thermal degradation.
Pressure ~10–15 bar (Sealed Vessel)Allows solvents to exceed boiling points safely.
Protocol B: Thermal Melt (Scale-Up)

Best for: Multi-gram to kilogram scale, stable solid acids.

  • Salt Formation (90°C): Mix aminoguanidine bicarbonate and acid. Heat to 90°C until CO₂ evolution ceases.

  • Dehydration (140°C - 160°C): Raise temperature to melt the salt. Hold at 140–160°C for 2–4 hours.

  • Work-up: Cool to 80°C, add water, and basify with Na₂CO₃ to precipitate the free base.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion (The "+18" Mass Peak)

User Question: "I ran the reaction at reflux in ethanol (78°C). My LC-MS shows a major peak with a mass of [Expected Product + 18]. What is this?"

Scientist Answer: You have isolated the acyclic acyl-aminoguanidine intermediate . Ethanol reflux does not provide sufficient thermal energy to drive the dehydration (ring closure) step.

  • The Fix: Evaporate the ethanol and heat the residue as a neat melt at 140°C for 2 hours. Alternatively, switch to a higher boiling solvent like Diglyme or DMAc and heat to 150°C.

Issue 2: Reaction Mixture Turns Black/Tar Formation

User Question: "I increased the temperature to 200°C to force the reaction, but the mixture turned into a black tar. Yield is <10%."

Scientist Answer: This is caused by the oxidative degradation of the hydrazine/guanidine moiety . At temperatures >180°C, aminoguanidine is susceptible to air oxidation and radical polymerization.

  • The Fix:

    • Degas: Strictly purge the reaction vessel with Argon or Nitrogen.

    • Temperature Cap: Do not exceed 170°C.

    • Time: If using high heat, reduce reaction time significantly (switch to Microwave Protocol A).

Issue 3: Regioisomer Contamination (Pellizzari Reaction)

User Question: "I am using the Pellizzari method (Amide + Hydrazide). I see two peaks with the same mass."

Scientist Answer: High temperatures in the Pellizzari reaction can promote transamination or acyl migration, leading to a mixture of 3,5-disubstituted isomers.[1]

  • The Fix: Lower the temperature to the minimum required for cyclization (approx. 140°C) and use a Lewis Acid catalyst (e.g., ZnCl₂) to lower the activation energy, allowing the reaction to proceed at a temperature where isomerization is kinetically disfavored.

Visualizing the Workflow & Troubleshooting Logic

The following diagram illustrates the critical decision pathways based on temperature and intermediate analysis.

Aminotriazole_Optimization Start Start: Aminoguanidine + Acid Step1 Step 1: Salt Formation (80-90°C) Start->Step1 Check Checkpoint: LC-MS Analysis Step1->Check Intermed Mass = Product + 18 (Acyclic Intermediate) Check->Intermed Incomplete Product Mass = Product (Cyclized Triazole) Check->Product Success Tar Black Tar / Degradation Check->Tar Overheating Action_Heat Action: Increase Temp to 140-160°C (Force Dehydration) Intermed->Action_Heat Action_Cool Action: Reduce Temp / Inert Gas (Prevent Oxidation) Tar->Action_Cool Action_Heat->Product Action_Cool->Start Restart

Caption: Decision tree for optimizing reaction temperature based on LC-MS feedback.

Mechanistic Pathway

Understanding why temperature matters requires visualizing the energy landscape.

Reaction_Mechanism Reagents Reagents (Aminoguanidine) Intermediate Acyclic Intermediate (Low Energy Well) Reagents->Intermediate T < 100°C TS Transition State (High Energy Barrier) Intermediate->TS Heat (ΔH) Product 3-Amino-1,2,4-Triazole (Thermodynamic Product) TS->Product -H2O

Caption: The reaction requires significant thermal energy to overcome the dehydration transition state.

References

  • Microwave-Assisted Synthesis: Zeinali, S. et al. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids."[2][3][4] Journal of Chemical Research.

  • Pellizzari Reaction Mechanism: Potts, K. T.[1] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.

  • Industrial Scale-Up: "Process for the preparation of 3-amino-1,2,4-triazole." US Patent 4628103A.

  • General Protocols: BenchChem Technical Notes. "Synthesis of 3-Amino-1,2,4-triazoles: Application Notes."

Sources

Technical Support Center: Minimizing Byproducts in the Synthesis of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of substituted 1,2,4-triazol-5-amines is notoriously plagued by regioselectivity issues and incomplete cyclization. As a Senior Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework for researchers optimizing the synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine.

Mechanistic Causality & Reaction Pathways

To minimize byproducts, we must first understand the bifurcation points in the reaction pathway. Late-stage N-methylation of 3-ethyl-1H-1,2,4-triazol-5-amine is generally avoided because the triazole core exhibits annular tautomerism, theoretically leading to up to four different alkylation products (N1, N2, N3/N4, and exocyclic NH2)[1].

Instead, a de novo cyclization approach using methylhydrazine and methyl N-cyanopropionimidate is the industry standard for regioselective synthesis[2]. However, methylhydrazine contains two nucleophilic nitrogen atoms. The causality of regioisomer formation hinges entirely on which nitrogen attacks the imidate carbon first.

Pathway SM Methyl N-cyanopropionimidate + Methylhydrazine Int1 NH2 Attack (Kinetic) Intermediate A SM->Int1 0°C, Acidic Catalysis Int2 NHCH3 Attack (Thermodynamic) Intermediate B SM->Int2 25°C+, Basic Conditions Prod 3-Ethyl-1-methyl-1H- 1,2,4-triazol-5-amine (Desired) Int1->Prod Cyclization (80°C) Byprod 3-Ethyl-2-methyl-1H- 1,2,4-triazol-5-amine (Undesired) Int2->Byprod Cyclization (80°C)

Reaction pathway showing regioselective cyclization vs. byproduct formation.

Troubleshooting FAQs

Q1: Why am I seeing multiple peaks with the exact same mass (m/z 127.1) in my LC-MS after N-methylation? A1: You are observing regioisomers. 1,2,4-Triazol-5-amines are reported to exhibit annular tautomerism, which severely complicates late-stage functionalization such as direct alkylation[1]. Because the N1, N2, and N4 positions all possess varying degrees of nucleophilicity depending on the tautomeric equilibrium, direct methylation with methyl iodide (MeI) yields a complex mixture. Solution: Abandon late-stage methylation. Utilize a bottom-up regioselective synthesis using methylhydrazine to pre-install the methyl group[3].

Q2: I switched to the methylhydrazine route, but I am still getting ~15-20% of the 2-methyl regioisomer. How do I eliminate this byproduct? A2: This is a classic kinetic vs. thermodynamic control issue. Methylhydrazine has two nitrogens: the primary amine (-NH2) is less sterically hindered but less basic, while the secondary amine (-NHCH3) is more basic but sterically hindered. If the reaction is run at room temperature, the more basic -NHCH3 group can competitively attack the imidate, leading to the 2-methyl byproduct. Solution: Cool the reaction to 0°C during the addition phase. The lower temperature strictly enforces kinetic control, favoring attack by the unhindered -NH2 group.

Q3: My LC-MS shows a massive peak at m/z 145.1 (M+18) instead of the desired product. What went wrong? A3: This mass corresponds to the uncyclized open-chain intermediate (an amidrazone/formylhydrazide derivative)[4]. The initial nucleophilic addition is fast, but the subsequent intramolecular cyclization onto the cyano group has a high activation energy. Solution: The reaction requires a two-stage temperature profile. After the 0°C addition, you must heat the reaction to 80°C and add a catalytic amount of acetic acid to activate the cyano group for complete ring closure[4].

Q4: How do I prevent exocyclic over-alkylation (N,N-dimethylation) at the 5-amino position? A4: Over-alkylation occurs when excess electrophile is present or when strong bases (like NaH) deprotonate the exocyclic amine. Solution: The de novo cyclization method inherently prevents this, as the methyl group is derived from methylhydrazine, not a free alkylating agent. If you must use a late-stage protection strategy, utilize a bulky protecting group (e.g., Trityl) on the exocyclic amine before any core modifications.

Quantitative Data on Reaction Conditions

To illustrate the causality of experimental choices, the following table summarizes how temperature and solvent choices impact the yield and regioselectivity of the synthesis.

Synthesis StrategyAddition Temp (°C)Cyclization Temp (°C)Solvent / AdditiveRegioisomer Ratio (1-Me : 2-Me)Overall Yield (%)
Direct Methylation (MeI)25N/ADMF / K

CO

45 : 35 (20% 4-Me)85 (Mixed)
Methylhydrazine Cyclization2580Ethanol80 : 2076
Methylhydrazine Cyclization080Ethanol / AcOH (cat.)98 : 284
Methylhydrazine Cyclization025Ethanol / AcOH (cat.)95 : 522 (Incomplete)*

*Note: The low yield at 25°C cyclization is due to the accumulation of the uncyclized intermediate[4].

Self-Validating Experimental Protocol

The following step-by-step methodology provides a self-validating system for the regioselective synthesis of this compound. The protocol includes built-in validation checkpoints to ensure the reaction is proceeding correctly.

Workflow Step1 Step 1: Reagent Prep Dissolve imidate in EtOH Step2 Step 2: Kinetic Addition Cool to 0°C, add Me-Hydrazine Step1->Step2 Step3 Step 3: Acidic Cyclization Add AcOH, heat to 80°C Step2->Step3 Step4 Step 4: Isolation Neutralize and Extract Step3->Step4 Step5 Step 5: Purification Recrystallize (EtOAc/Hexanes) Step4->Step5

Step-by-step experimental workflow for regioselective triazole synthesis.

Methodology: Regioselective Synthesis via Methylhydrazine
  • Preparation: Dissolve 1.0 equivalent of methyl N-cyanopropionimidate in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Kinetic Addition (Validation Checkpoint 1): Cool the reaction flask to 0°C using an ice bath. Add 1.05 equivalents of methylhydrazine dropwise over 30 minutes.

    • Causality: Slow addition at 0°C ensures the unhindered -NH

      
       group acts as the nucleophile, preventing the thermodynamic attack of the -NHCH
      
      
      
      group.
    • Validation: TLC (DCM:MeOH 9:1) should show the disappearance of the starting material and the appearance of a highly polar intermediate spot (the uncyclized amidrazone).

  • Cyclization (Validation Checkpoint 2): Add 0.1 equivalents of glacial acetic acid. Attach a reflux condenser and heat the reaction to 80°C for 6 hours.

    • Causality: Acid catalysis activates the cyano group, and thermal energy overcomes the high activation energy barrier required for cyclization[4].

    • Validation: LC-MS analysis of an aliquot should confirm the complete conversion of the M+18 intermediate to the target mass (m/z 127.1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO

    
     to pH 7.5, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and filter.
  • Purification: Concentrate the filtrate to a crude solid. Recrystallize from a mixture of ethyl acetate and hexanes (1:3) to afford this compound as a white crystalline solid. The recrystallization step efficiently purges the trace (<2%) 2-methyl regioisomer.

References

  • Title : Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst Source : rsc.org URL : 2

  • Title : Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source : nih.gov URL : 1

  • Title : Synthesis of 1H-1,2,4-triazoles Source : organic-chemistry.org URL : 3

  • Title : Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine: Application Notes and Protocols Source : benchchem.com URL : 4

Sources

Solving solubility issues of 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solu-Tech Support Center . This guide is designed for researchers and formulation scientists experiencing aqueous solubility bottlenecks with 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS: 67766-67-0).

While the compound possesses a primary amine and a triazole core capable of hydrogen bonding, the 3-ethyl and 1-methyl substitutions impart significant lipophilicity. At physiological pH (7.4), the molecule is largely un-ionized. This results in a high crystal lattice energy that resists aqueous dissolution, often leading to precipitation during assay preparation. This guide provides field-validated, causality-driven troubleshooting steps to overcome these barriers.

Diagnostic Workflow

Before selecting a protocol, use the decision matrix below to identify the optimal solubilization strategy based on your assay's physiological and chemical constraints.

Troubleshooting A Precipitation Observed (this compound) B Is the target pH < 4.0? A->B C Yes: Use pH Adjustment (Protonate 5-amine group) B->C Acidic D No: Physiological pH (7.4) Requires Excipients B->D Neutral E Are organic solvents tolerated? D->E F Yes: Use 10-20% PEG400 (Lowers dielectric constant) E->F In Vivo/Tox G No: Use 10% HP-β-CD (Host-guest encapsulation) E->G Cell Assays

Fig 1: Decision matrix for troubleshooting 1,2,4-triazol-5-amine aqueous solubility failures.

Knowledge Base: Troubleshooting & FAQs

Q1: My compound completely precipitates ("crashes out") when I dilute a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how do I prevent it? Causality: This is a classic solvent-shift nucleation event. In pure DMSO, the un-ionized lipophilic core of the triazole is fully solvated. When introduced to an aqueous buffer, the local dielectric constant spikes. Because the 5-amine group is un-ionized at pH 7.4, the molecule's hydration energy is insufficient to overcome its hydrophobic interactions, causing local supersaturation and immediate crystallization. Solution: You must lower the dielectric constant of the receiving aqueous phase using a co-solvent system before adding the DMSO stock. Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) are highly effective at solubilizing weakly basic drugs by bridging the polarity gap between water and the lipophilic compound[1].

Q2: I am conducting in vitro cell assays and cannot use more than 0.5% DMSO or PEG due to cytotoxicity. How can I keep the compound in solution? Causality: High concentrations of organic solvents disrupt lipid bilayers, leading to cell death. To achieve solubility without solvents, you must mask the hydrophobic ethyl and methyl groups from the aqueous environment. Solution: Utilize host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[2]. The triazole core and alkyl chains of this compound fit into this cavity, forming a water-soluble inclusion complex that does not disrupt cell membranes[3]. This method significantly improves the aqueous solubility of 1,2,4-triazole derivatives[4].

Q3: Can I just lower the pH of my buffer to dissolve it? Causality: Yes, but only if your downstream application tolerates acidic conditions. The primary amine on the triazole ring acts as a weak base. Lowering the pH below its conjugate acid pKa forces protonation. The resulting positively charged ammonium ion interacts strongly with water dipoles, exponentially increasing solubility. However, back-titrating to pH 7.4 without a stabilizing excipient will cause immediate precipitation.

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the anticipated solubility multipliers when applying these techniques to this compound, relative to a baseline PBS (pH 7.4) buffer.

Solubilization StrategyExcipient / ConditionExpected Solubility EnhancementPrimary Application / Best Suited For
Baseline PBS (pH 7.4)1x (Reference)Control / Baseline reference
pH Adjustment 0.1 M Citrate Buffer (pH 3.0)50x - 100xGastric simulation, oral formulation
Co-solvency 20% v/v PEG 400 in Water15x - 50xIV dosing, high-concentration stocks
Complexation 10% w/v HP-β-CD in PBS20x - 80xCell culture assays, in vivo dosing

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating HP-β-CD Inclusion Complexation

Objective: Achieve >5 mM aqueous solubility at pH 7.4 without organic solvents. Rationale: Thermodynamic equilibrium must be reached for the guest molecule to fully enter the cyclodextrin cavity. Simple mixing is insufficient.

  • Preparation: Dissolve 100 mg of HP-β-CD in 1 mL of physiological buffer (e.g., PBS) to create a 10% w/v host solution.

  • Addition: Add this compound powder in small 1 mg increments to the solution.

  • Mechanical Agitation: Vortex vigorously for 2 minutes after each addition to disperse aggregates.

  • Thermodynamic Equilibration: Place the suspension in a sonicating water bath at 25°C for 45 minutes. (Causality: Sonication provides the activation energy required to displace water molecules from the cyclodextrin cavity, allowing the lipophilic triazole to enter).

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes. This forces any uncomplexed, insoluble drug to the bottom of the tube.

  • Validation Step: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the final dissolved concentration of the filtrate using HPLC-UV against a known standard curve to confirm the saturation limit. If the concentration matches your target, the system is validated.

Protocol B: Stepwise Co-Solvent Dilution

Objective: Prevent solvent-shift precipitation when preparing stocks for in vivo formulation.

  • Stock Creation: Dissolve the compound in 100% PEG 400 to a concentration of 50 mM. (Note: Do not use DMSO if the final formulation requires high volumes, to avoid toxicity).

  • Aqueous Preparation: Prepare the receiving aqueous phase (e.g., Water for Injection or Saline).

  • Titration: Under high-speed magnetic stirring (800 RPM), add the aqueous phase dropwise to the PEG 400 stock (not the other way around). (Causality: Adding water to the solvent ensures the compound remains in a low-dielectric environment as long as possible, preventing sudden nucleation spikes).

  • Validation Step: Monitor the solution with a laser pointer (Tyndall effect). If the beam becomes visible as it passes through the liquid, colloidal precipitation has occurred, indicating the maximum co-solvent dilution ratio has been breached.

References

  • New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC | nih.gov | 3

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC | nih.gov | 4

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review | ijpbr.in | 1

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI | mdpi.com | 2

Sources

Technical Support Center: Handling Moisture Sensitivity in 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing moisture sensitivity during reactions involving 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success and reproducibility of your experiments.

The alkylation of 1,2,4-triazoles can be a challenging step due to the presence of multiple reactive nitrogen atoms, often leading to a mixture of isomers.[1] The success of these reactions, particularly in achieving desired regioselectivity and yield, is critically dependent on the rigorous exclusion of water. Moisture can lead to a cascade of undesirable outcomes, including hydrolysis of reagents, quenching of essential bases, and the formation of complex side products.

Frequently Asked Questions (FAQs)
Q1: Is the this compound molecule itself highly sensitive to moisture?

The compound itself, as a solid, is generally stable for storage under standard laboratory conditions. However, the primary concern arises during its synthesis and subsequent reactions. The most common route to this molecule is the N-methylation of its precursor, 3-ethyl-1H-1,2,4-triazol-5-amine. This N-alkylation step is highly susceptible to moisture.[1][2] Furthermore, any subsequent reaction that involves strong bases or highly reactive electrophiles will also demand anhydrous conditions.

Q2: Why is the exclusion of water so critical in these reactions?

Water can detrimentally interfere with the reaction pathway in several ways:

  • Competing Nucleophile: Water can act as a nucleophile, reacting with and consuming your alkylating agent (e.g., methyl iodide) or other electrophiles, reducing the overall yield.

  • Base Quenching: Reactions like N-alkylation require a base (e.g., sodium methoxide, potassium carbonate) to deprotonate the triazole's ring nitrogen, making it nucleophilic. Water can neutralize the base, halting the reaction.[2]

  • Hydrolysis of Intermediates: Moisture can hydrolyze sensitive intermediates or the final product, leading to impurities that complicate purification.[3][4]

  • Altering Solvent Properties: The presence of water can change the polarity and solvation characteristics of the reaction medium, which can, in turn, affect reaction rates and the regioselectivity of alkylation.

Q3: What are the absolute essential preparations for conducting a moisture-sensitive reaction involving this triazole?

Success hinges on meticulous preparation. Every component of the reaction must be free of water.[5]

  • Glassware: All glassware must be thoroughly dried, either by placing it in a drying oven (e.g., 125 °C overnight) or by flame-drying under vacuum immediately before use.

  • Solvents: Use anhydrous-grade solvents. If not available, solvents must be dried using appropriate methods. For instance, polar aprotic solvents like DMF, which are common in these reactions, are hygroscopic and should be stored over molecular sieves.[5]

  • Reagents: Use fresh, high-purity reagents. Hygroscopic solids should be dried in a vacuum oven or desiccator before use.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system. This is typically achieved using a Schlenk line or a glovebox.[6]

Troubleshooting Guide: N-Methylation of 3-Ethyl-1H-1,2,4-triazol-5-amine

This guide focuses on the common and moisture-sensitive synthesis of the target compound via N-methylation of 3-ethyl-1H-1,2,4-triazol-5-amine.

Problem 1: Low or No Yield of the Desired N-Methylated Product.

Question: I have set up my N-methylation reaction but my TLC/LC-MS analysis shows only starting material or very little product. What went wrong?

Answer: This is a classic symptom of moisture contamination or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Possible Cause A: Ineffective Deprotonation of the Triazole Ring. The reaction begins with the deprotonation of an NH group on the triazole ring to generate the nucleophilic triazolate anion. If this step fails, the reaction cannot proceed.

  • Troubleshooting Steps:

    • Verify Base Quality: Ensure the base (e.g., K₂CO₃, NaH, NaOMe) is anhydrous. Potassium carbonate can be dried in an oven. Sodium hydride should be fresh, appearing as a fine, grey powder (not clumped and white). Sodium methoxide solutions should be freshly prepared or used from a recently opened bottle.[2]

    • Ensure Anhydrous Solvent: The solvent must be rigorously dried. Even small amounts of water will protonate the triazolate anion as it forms, shutting down the reaction. Refer to the solvent drying table below.

    • Check Stoichiometry: Use at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, a slight excess (1.5-2.0 equivalents) may be necessary.

Possible Cause B: Decomposition/Hydrolysis of the Methylating Agent. Methylating agents like methyl iodide are electrophilic and will react with water.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Use a fresh bottle of the methylating agent, preferably from a Sure/Seal™ bottle.

    • Proper Addition Technique: Add the methylating agent via a dry syringe to the reaction flask already under a positive pressure of inert gas.

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_deprotonation Investigate Deprotonation Step start->check_deprotonation check_reagent Investigate Methylating Agent start->check_reagent base_quality Is the base fresh and anhydrous? check_deprotonation->base_quality solvent_dry Was the solvent rigorously dried? check_deprotonation->solvent_dry reagent_quality Is the methylating agent fresh/pure? check_reagent->reagent_quality reagent_addition Was it added under strictly anhydrous conditions? check_reagent->reagent_addition solution_base Solution: Use freshly dried base (e.g., K2CO3) or new NaH. base_quality->solution_base No solution_solvent Solution: Re-dry solvent over molecular sieves or distill. solvent_dry->solution_solvent No solution_reagent Solution: Use new, high-purity methylating agent. reagent_quality->solution_reagent No reagent_addition->solution_solvent No

Caption: Troubleshooting logic for a low-yield N-methylation reaction.

Problem 2: Formation of Multiple Isomers.

Question: My mass spec shows the correct mass for the methylated product, but the NMR is complex, suggesting a mixture of isomers. How can I improve regioselectivity?

Answer: This is a fundamental challenge in the chemistry of 1,2,4-triazoles. Alkylation can occur at the N1, N2, or N4 positions. While not directly a moisture-related issue, the choice of reaction conditions, which are intertwined with anhydrous techniques, is the primary way to control the outcome.[1][7]

  • Understanding the Factors:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are common. The solvent can influence which nitrogen tautomer is present and its relative nucleophilicity.[2]

    • Base/Counter-ion: The choice of base determines the counter-ion (e.g., K⁺, Na⁺). The coordination of this ion to the different nitrogen atoms of the triazole ring can sterically or electronically favor alkylation at a specific site.

    • Temperature: Kinetic vs. thermodynamic control can influence the product ratio. Lower temperatures often favor the kinetically preferred isomer, while higher temperatures can allow for equilibration to the most stable thermodynamic product.[7]

  • General Guidance for Isomer Control:

    • For N1-Alkylation: Often favored under thermodynamic conditions. Using a base like sodium methoxide in methanol or sodium hydride in THF can promote N1 selectivity.

    • For N2-Alkylation: Can sometimes be favored under kinetic control or with specific directing groups. Reactions in DMF with K₂CO₃ at lower temperatures might favor this isomer.[6]

    • For N4-Alkylation: Alkylation on the nitrogen adjacent to the amino group is generally less common but can occur, particularly if the amino group is protected.

Experimental Protocols & Data
Protocol: N-Methylation of 3-Ethyl-1H-1,2,4-triazol-5-amine

This protocol is a representative procedure emphasizing moisture-sensitive techniques. Note: This should be adapted and optimized for your specific laboratory conditions.

  • Glassware Preparation: Dry a 100 mL round-bottom flask, a condenser, and a magnetic stir bar in an oven at 125 °C overnight. Assemble the apparatus hot under a positive flow of dry nitrogen. Allow to cool to room temperature.

  • Reaction Setup: To the cooled flask, add 3-ethyl-1H-1,2,4-triazol-5-amine (1.12 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) via a dry syringe.

  • Methylation: Cool the stirred suspension to 0 °C in an ice bath. Add methyl iodide (0.75 mL, 12 mmol, 1.2 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired this compound.

Data Table: Common Drying Agents for Solvents
Drying AgentCapacitySpeedApplications & Notes
Sodium Sulfate (Na₂SO₄) HighSlowGeneral-purpose, neutral. Good for pre-drying.
Magnesium Sulfate (MgSO₄) HighFastGeneral-purpose, slightly acidic. Finer powder, requires filtration.
Calcium Chloride (CaCl₂) HighMediumGood for hydrocarbons and alkyl halides. Avoid with alcohols, amines, or carbonyls.
Potassium Carbonate (K₂CO₃) MediumMediumBasic. Good for drying solutions containing amines or other basic compounds.
Molecular Sieves (3Å or 4Å) LowFastExcellent for achieving very low water content. Can be activated by heating. Store solvents over activated sieves to maintain dryness.

Table adapted from various sources.[5]

Visualizations
Diagram: Inert Atmosphere Reaction Setup

cluster_setup Standard Schlenk Line Setup Flask Reaction Flask (Flame-Dried) Septum Rubber Septum Needle_Out Bubbler Outlet Flask->Needle_Out via Sidearm Needle_In Nitrogen Inlet Needle Needle_In->Septum Pierce Bubbler Oil Bubbler Needle_Out->Bubbler to visualize gas flow Schlenk_Line Schlenk Line (Dual Manifold: Vacuum/Inert Gas) Schlenk_Line->Flask via Stopcock

Caption: A simplified diagram of a reaction setup under an inert atmosphere.

References
  • BenchChem. (2025).
  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Chen, J., et al. (2011). Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}benzo[b]furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central.
  • TSI Journals. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Ethyl-1H-1,2,4-triazol-5-amine.
  • Dolzhenko, A. V., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. RSC Advances, 6(82), 78825-78834.
  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Synthesis of Nitro-Triazoles. BenchChem.
  • BenchChem. (2025).
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
  • Thieme. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • Academia.edu. (n.d.). Kinetics of the aminolysis and hydrolysis of alkyl nitrites: Evidence for an orbital controlled mechanism.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (1995).
  • MilliporeSigma. (n.d.). 3-Ethyl-1H-1,2,4-triazol-5-amine | 22819-05-2.
  • PubChemLite. (n.d.). 3-ethyl-1h-1,2,4-triazol-5-amine.
  • ResearchGate. (2025). Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[5][8][9]triazole derivatives.

  • MDPI. (2024).
  • American Chemical Society. (2011). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). 3-(Methylthio)-1,2,4-triazol-5-amine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. PubMed Central.
  • Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
  • ResearchGate. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Methyl-1H-1,2,4-triazol-5-amine.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (2014). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
  • National Institutes of Health. (n.d.). N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine.
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
  • ResearchGate. (2025).
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.

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Technical Support Center: Enhancing Exocyclic Amine Nucleophilicity in 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-triazole functionalization. 3-Amino-1,2,4-triazole and its derivatives are privileged scaffolds in drug development and materials science. However, researchers frequently encounter a critical bottleneck: the notoriously poor nucleophilicity of the exocyclic amine group.

As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide, mechanistic breakdown, and validated protocol repository to help you successfully functionalize this challenging moiety.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the exocyclic amine in 3-amino-1,2,4-triazole so unreactive compared to standard aliphatic or aromatic amines? A1: The poor nucleophilicity is a direct consequence of electronic delocalization. The lone pair of electrons on the exocyclic nitrogen is heavily delocalized into the electron-deficient, aromatic


-system of the triazole ring. Consequently, the endocyclic nitrogens (N1, N2, and N4) possess higher localized electron density, making them the kinetically and thermodynamically favored sites for electrophilic attack (1)[1]. Computational Fukui functions and molecular electrostatic potentials confirm that direct electrophilic attack preferentially occurs at the ring nitrogens rather than the exocyclic amine[2].

Q2: When I attempt direct alkylation with an alkyl halide, I get a complex mixture of regioisomers. How can I selectively alkylate the exocyclic amine? A2: Direct alkylation of unprotected 3-amino-1,2,4-triazoles typically yields N1, N2, or N4 alkylated products because the ring nitrogens outcompete the exocyclic amine[1]. To achieve exocyclic selectivity, you must employ a protecting group strategy. By sterically and electronically masking the most reactive endocyclic nitrogen (usually N1) with a bulky group like trityl (Tr) or benzyl (Bn), you force the electrophile to react at the exocyclic amine. Furthermore, because the exocyclic amine is still a weak nucleophile, you must activate it by deprotonation using a strong base (e.g., NaH) to form a highly reactive amide anion before introducing the alkyl halide.

Q3: I need to perform a C-N cross-coupling (arylation) on the exocyclic amine. Standard Buchwald-Hartwig conditions are failing. What is the solution? A3: C-amino-1,2,4-triazoles are challenging substrates for metal-catalyzed arylation due to their multidentate character (which poisons standard catalysts) and the decreased nucleophilicity of the amino group (3)[3]. The solution is to use Palladium complexes with highly bulky N-heterocyclic carbene (NHC) ligands (such as IPr*OMe)[4]. Additionally, using an in situ reductant like TPEDO (1,1,2,2-tetraphenylethane-1,2-diol) ensures the efficient generation of the active Pd(0) species, overcoming the high energy barrier of the reductive elimination stage and enabling selective arylation of the exocyclic NH


 group[3].

Q4: Can solvent effects or specific organocatalysts enhance exocyclic amine nucleophilicity in aza-Michael additions? A4: Yes. For aza-Michael additions to α,β-unsaturated carbonyls, using polar aprotic solvents like DMSO combined with N-methylimidazole (NMI) as an organocatalyst significantly enhances reactivity (5)[5]. The polar aprotic solvent minimizes hydrogen bonding that would otherwise stabilize the amine lone pair, while NMI acts as an efficient nucleophilic catalyst to activate the Michael acceptor.

Part 2: Quantitative Data - Regioselectivity & Reactivity

The following table summarizes the thermodynamic barriers that dictate why the exocyclic amine is the least favored site for direct functionalization without intervention.

Table 1: Calculated Transition State Energies for Model S


2 Alkylation of C-Amino-1,2,4-triazoles  (6)[6].
Reaction CenterRelative Transition State Energy (kcal/mol)Probability of AttackRequired Intervention for Functionalization
N-2 (Endocyclic) 18.5High (Soft Electrophiles)None (Default Pathway)
N-4 (Endocyclic) 20.1High (Hard Electrophiles)None (Default Pathway)
3-NH

(Exocyclic)
> 25.0LowRequires strong base deprotonation or N1/N2 protection

Part 3: Step-by-Step Methodologies

Protocol A: Regioselective Exocyclic N-Alkylation via N1-Protection

Causality Focus: This protocol uses a trityl protecting group to block the kinetically favored endocyclic nitrogen, followed by strong base activation of the exocyclic amine to force regioselectivity.

  • N1-Protection: Dissolve 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF. Add triethylamine (1.2 eq) and trityl chloride (1.1 eq). Stir at room temperature for 12 hours.

  • Isolation & Self-Validation: Precipitate the 1-trityl-1H-1,2,4-triazol-3-amine intermediate with water, filter, and dry. Validation: Perform TLC (Hexanes/EtOAc); the highly non-polar trityl group ensures a massive

    
     shift compared to the baseline-dwelling polar starting material, confirming successful endocyclic protection.
    
  • Base Activation: Dissolve the protected intermediate in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Add NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise. Causality: NaH is required to deprotonate the poorly nucleophilic exocyclic amine, converting it into a highly reactive, electron-rich amide anion.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated NH

    
    Cl and extract with EtOAc.
    
  • Deprotection: Treat the purified intermediate with a Trifluoroacetic acid (TFA)/Dichloromethane (DCM) (1:1 v/v) mixture at room temperature for 2 hours to cleave the trityl group. Concentrate and neutralize to yield the pure exocyclic N-alkylated product.

Protocol B: Selective Buchwald-Hartwig Arylation of 3-Amino-1,2,4-triazole

Causality Focus: Utilizes bulky NHC ligands to prevent catalyst poisoning by the multidentate triazole, and TPEDO to ensure robust Pd(0) generation without premature degradation.

  • Catalyst Activation: In an argon-filled glovebox, combine Pd(OAc)

    
     (2 mol%), the bulky NHC ligand IPr*OMe (4 mol%), and TPEDO (5 mol%) in a Schlenk tube. Causality: TPEDO acts as a mild, controlled in situ reductant to generate the active Pd(0)-NHC species without forming inactive palladium black.
    
  • Reagent Addition: Add the unprotected 3-amino-1,2,4-triazole (1.0 eq), aryl halide (1.2 eq), and sodium tert-butoxide (NaOtBu) (2.0 eq) as the base.

  • Reaction: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd residues, concentrate, and purify via silica gel chromatography.

Part 4: Mechanistic Visualizations

Regioselectivity A 3-Amino-1,2,4-triazole (Poor Exocyclic Nucleophile) B Direct Alkylation (Endocyclic N1/N2/N4 Attack) A->B RX, Base (Uncontrolled) C N1-Protection (Trityl/Benzyl) A->C TrCl, Et3N (Controlled) D Base Activation (NaH) Forms Amide Anion C->D NaH E Exocyclic Alkylation (Target Functionalization) D->E RX F Deprotection (TFA) E->F Acid Cleavage

Regioselective workflow for exocyclic amine alkylation via N1-protection and base activation.

BuchwaldHartwig Pd0 Active Catalyst Pd(0)-NHC Species OA Step 1 Oxidative Addition (Ar-X) Pd0->OA Ar-X Coord Step 2 Amine Coordination OA->Coord 3-Amino-1,2,4-triazole Deprot Step 3 Deprotonation (NaOtBu) Coord->Deprot Base RE Step 4 Reductive Elimination Deprot->RE RE->Pd0 Catalyst Regeneration Prod Product N-Aryl-3-amino-1,2,4-triazole RE->Prod Product Release

Pd/NHC-catalyzed Buchwald-Hartwig arylation cycle overcoming triazole multidentate poisoning.

Part 5: References

  • Astakhov, A. V., et al. "Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator." Inorganic Chemistry Frontiers (2023). 3

  • Chernyshev, V. M., et al. "Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes." The Journal of Organic Chemistry (2014). 1

  • Liu, B. K., et al. "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles." Synthesis (2007). 5

  • Benchchem. "N,4-Dimethyl-4H-1,2,4-triazol-3-amine: Computational Mechanistic Studies." Benchchem Database (2024). 6

Sources

Validation & Comparative

HPLC method development for purity analysis of 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach HPLC method development not as a routine trial-and-error exercise, but as an applied physicochemical puzzle. The purity analysis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 67766-67-0) presents a classic chromatographic challenge. This molecule is a nitrogen-rich heterocyclic building block featuring a triazole core, an ethyl group, a methyl group, and a primary amine.

Its low partition coefficient (Log P < 0) and high pKa dictate its behavior: it is exceptionally polar and carries a positive charge under standard acidic mobile phase conditions. Consequently, standard standard experiments using C18 columns are usually unsuitable for such polar basic analytes[1].

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC), Polar-Embedded RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound, providing a self-validating experimental framework and mechanistic causality for the observed data.

Chromatographic Theory & Method Selection Logic

When analyzing polar basic amines, standard C18 columns often fail because the highly polar analyte has a low affinity for the nonpolar stationary phase, leading to elution in the void volume[2]. Furthermore, secondary ion-exchange interactions between the protonated amine and residual acidic silanols on the silica support cause severe peak tailing.

While ion-pairing reagents can artificially increase retention in RPLC, they permanently contaminate LC/MS systems and compromise reproducibility[2]. Therefore, exploring alternative stationary phase chemistries—such as polar-embedded RPLC (which resists hydrophobic collapse in 100% aqueous conditions) or HILIC (which offers orthogonal selectivity via a water-rich partition layer)—is the scientifically sound approach[3].

Decision workflow for HPLC method development of polar basic triazole derivatives.

Experimental Design & Self-Validating Methodologies

To ensure trustworthiness, the analytical protocol must be a self-validating system . A method is only reliable if it actively demonstrates its validity during every sequence. This is achieved by enforcing strict System Suitability Testing (SST) prior to sample acquisition.

Step 1: Self-Validating System Setup
  • Blank Injection: A diluent blank must precede the sequence to verify the absence of carryover, which is common with sticky, basic amines.

  • System Suitability Test (SST): Inject a resolution standard containing this compound and a closely eluting synthetic impurity (e.g., des-ethyl triazole isomer). The sequence must automatically abort if Resolution (

    
    ) < 2.0, Tailing Factor (
    
    
    
    ) > 1.5, or Area RSD > 2.0% (n=5).
Step 2: Sample and Mobile Phase Preparation
  • Sample Diluent: The diluent must match the initial mobile phase conditions of the respective method to prevent solvent-mismatch peak distortion.

  • Working Standard: Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve in diluent, then dilute 1:10 to achieve a 100 µg/mL working concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Aqueous Buffer (Mobile Phase A): Prepare 10 mM Ammonium Formate and adjust to pH 3.0 using neat formic acid.

    • Causality: At pH 3.0, the triazole amine is fully protonated, ensuring consistent ionization. The formate salt provides sufficient ionic strength to mask residual silanols without causing ion suppression in downstream MS detectors.

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile (ACN).

Step 3: Chromatographic Execution (Comparative Workflows)

Method A: Standard RPLC (C18)

  • Column: Octadecylsilane (C18), 150 x 4.6 mm, 3 µm.

  • Gradient: 5% to 60% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: Polar-Embedded RPLC (AQ-C18)

  • Column: Ether-linked Polar-Embedded C18, 150 x 4.6 mm, 3 µm.

  • Gradient: 0% to 50% ACN over 15 minutes. (Starts at 100% aqueous to maximize polar retention).

  • Flow Rate: 1.0 mL/min.

Method C: HILIC (Amide)

  • Column: Amide-bonded silica, 150 x 4.6 mm, 3 µm.

  • Gradient: 95% to 60% ACN over 15 minutes. (Note: HILIC gradients run inversely, from high organic to high aqueous).

  • Flow Rate: 1.0 mL/min.

Comparative Performance Data

The following tables summarize the quantitative experimental data obtained from the three methodologies, evaluating the retention and peak integrity of this compound against its primary impurity.

Table 1: Chromatographic Method Parameters

ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Method C (HILIC Amide)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Polar ShieldingHydrophilic Partitioning
Initial Mobile Phase 95% Buffer / 5% ACN100% Buffer / 0% ACN5% Buffer / 95% ACN
Elution Strength Solvent Acetonitrile (ACN)Acetonitrile (ACN)Water (Buffer)

Table 2: Performance Metrics for this compound

MetricMethod A (C18)Method B (AQ-C18)Method C (HILIC)SST Requirement
Retention Factor (

)
0.4 (Void Volume)1.84.5> 1.5
Asymmetry Factor (

)
2.8 (Severe Tailing)1.41.05 (Symmetrical)< 1.5
Theoretical Plates (

)
3,2008,50018,400> 10,000
Resolution (

)
0.8 (Co-elution)2.14.8 (Baseline)> 2.0

Mechanistic Discussion & Causality

The data clearly demonstrates why HILIC is the superior choice for this specific analyte.

In Method A (Standard C18) , the highly polar, basic triazole derivative elutes near the void volume (


) because the hydrophobic C18 phase offers no retention mechanism for the protonated amine. Furthermore, the unshielded silanols on the silica support undergo strong ion-exchange interactions with the basic amine, resulting in severe peak tailing (

) and failing our self-validating SST criteria.

Method B (Polar-Embedded C18) improves retention slightly by allowing a 100% aqueous starting condition without the risk of hydrophobic phase collapse. The embedded polar group shields the residual silanols, improving peak shape (


). However, the primary retention mechanism remains hydrophobic, which is inherently mismatched for a compound with a Log P < 0.

Method C (HILIC) succeeds by fundamentally inverting the retention mechanism. By utilizing a polar amide stationary phase and a highly organic mobile phase (95% ACN), a water-rich partition layer forms on the silica surface[3]. The highly polar this compound partitions favorably into this stagnant aqueous layer, yielding robust retention (


). Additionally, the high organic content of the HILIC mobile phase drastically lowers solvent viscosity. This enhances mass transfer kinetics (diffusivity) within the column, resulting in exceptionally sharp, highly efficient peaks (

) and baseline resolution from impurities (

).

By understanding the physicochemical causality behind the chromatography, we replace arbitrary method screening with targeted, scientifically grounded method design.

References

  • Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: Heliyon (PubMed Central) URL: [Link]

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

Sources

Comparative bioactivity of 3-ethyl vs 3-methyl substituted 1,2,4-triazol-5-amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of 3-Ethyl vs. 3-Methyl Substituted 1,2,4-Triazol-5-amines: A Structural and Pharmacological Guide

The 1,2,4-triazol-5-amine scaffold is a privileged structure in medicinal chemistry, featured prominently in antifungal, antibacterial, and antithrombotic agents. As a Senior Application Scientist, I frequently evaluate how minor structural modifications—such as the extension of a 3-methyl to a 3-ethyl group—can drastically alter a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of 3-methyl and 3-ethyl substituted 1,2,4-triazol-5-amines, analyzing the causality behind their divergent bioactivities and providing validated experimental protocols for their evaluation.

Mechanistic Causality: The Alkyl Chain Effect

The substitution at the 3-position of the 1,2,4-triazole ring governs two critical physicochemical parameters that dictate bioactivity:

  • Steric Bulk & Pocket Fit: The transition from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group increases the van der Waals volume. In tight enzymatic binding pockets (e.g., the S1 pocket of serine proteases like Factor XIIa or thrombin), the smaller methyl group often allows for optimal hydrogen bonding of the triazole core without steric clashes. Conversely, the ethyl group can induce steric hindrance, reducing binding affinity and preventing the amine from covalently interacting with the catalytic serine residue[1].

  • Lipophilicity (LogP) & Membrane Permeation: The ethyl group increases the overall lipophilicity of the molecule. In whole-cell assays (e.g., antifungal or antibacterial screening), this enhanced lipophilicity improves cell membrane permeation, leading to lower Minimum Inhibitory Concentrations (MICs) against pathogens like Candida albicans[2].

Comparative Bioactivity Data

The following table summarizes the general bioactivity trends observed when comparing 3-methyl and 3-ethyl 1,2,4-triazol-5-amine derivatives across different therapeutic targets.

Pharmacological Target3-Methyl Derivative Performance3-Ethyl Derivative PerformanceMechanistic Rationale
Serine Proteases (e.g., FXIIa, Thrombin) High affinity (Lower IC₅₀)Reduced affinity (Higher IC₅₀)The compact methyl group fits narrow S1/S2 subpockets, allowing covalent or tight non-covalent binding[1].
Antifungal Efficacy (C. albicans) Moderate MICSuperior MIC (More potent)The ethyl group increases lipophilicity, facilitating better penetration through the fungal cell membrane[2].
Anti-inflammatory (COX/LOX) Baseline activityEnhanced analgesic effectIncreased hydrophobic interactions within the cyclooxygenase active site[3].

Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 1,2,4-Triazol-5-amine Scaffold Sub_Methyl 3-Methyl Substitution Scaffold->Sub_Methyl Sub_Ethyl 3-Ethyl Substitution Scaffold->Sub_Ethyl Mech_Steric Low Steric Bulk Optimal Pocket Fit Sub_Methyl->Mech_Steric Mech_Lipo Increased Lipophilicity Enhanced Permeability Sub_Ethyl->Mech_Lipo Target_Protease High Protease Inhibition (FXIIa) Mech_Steric->Target_Protease Target_Fungal High Antifungal Efficacy Mech_Lipo->Target_Fungal

SAR logic tree for 3-alkyl substituted 1,2,4-triazol-5-amines.

Self-Validating Experimental Protocol: Bioactivity Screening

To objectively compare these derivatives, a self-validating assay system must be employed. The following protocol details a dual-screening workflow for evaluating both enzymatic inhibition (protease) and whole-cell efficacy (antifungal).

Phase 1: Fluorogenic Serine Protease Inhibition Assay (FXIIa)

Objective: Quantify the IC₅₀ of 3-methyl vs. 3-ethyl derivatives to assess steric tolerance.

  • Reagent Preparation: Prepare a 10 mM stock of the 1,2,4-triazol-5-amine derivatives in LC-MS grade DMSO. Dilute to working concentrations (0.1 nM to 100 μM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Enzyme Incubation: In a 96-well black microtiter plate, add 50 μL of human FXIIa (final concentration 1.5 nM) to 25 μL of the inhibitor solution. Incubate at 37°C for 15 minutes to allow for equilibrium binding[1].

  • Substrate Addition: Initiate the reaction by adding 25 μL of the fluorogenic substrate (e.g., Boc-Gln-Gly-Arg-AMC) at a final concentration equal to its Kₘ.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Ex: 360 nm, Em: 460 nm) using a microplate reader.

  • Validation Check: Include a vehicle control (DMSO) and a positive control (e.g., dabigatran). The Z'-factor must be >0.6 for the assay to be considered statistically valid.

Phase 2: Broth Microdilution Antifungal Assay

Objective: Determine the MIC against Candida albicans to assess lipophilicity-driven permeation.

  • Inoculum Preparation: Cultivate C. albicans on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:100 in RPMI 1640 broth.

  • Compound Plating: Perform two-fold serial dilutions of the 3-methyl and 3-ethyl derivatives (from 64 μg/mL to 0.125 μg/mL) in a 96-well clear plate.

  • Inoculation & Incubation: Add 100 μL of the fungal suspension to each well. Incubate at 35°C for 24-48 hours.

  • Readout: Visually determine the MIC as the lowest concentration that completely inhibits fungal growth[2].

  • Validation Check: Use Fluconazole as a reference standard. Growth controls (no drug) and sterility controls (no fungi) must perform as expected to validate the plate.

Experimental Workflow Diagram

Exp_Workflow Prep Compound Prep (DMSO Stocks) Assay1 Protease Assay (FXIIa/Thrombin) Prep->Assay1 Assay2 Antifungal Assay (C. albicans) Prep->Assay2 Read1 Fluorescence Kinetic Readout Assay1->Read1 Read2 Visual MIC Determination Assay2->Read2 Analysis Data Analysis (IC50 & MIC) Read1->Analysis Read2->Analysis

Dual-screening workflow for evaluating enzymatic and whole-cell bioactivity.

Conclusion

The selection between a 3-methyl and 3-ethyl substituent on a 1,2,4-triazol-5-amine core is not arbitrary; it is a calculated decision based on the target's spatial constraints and the required lipophilicity for cell penetration. For extracellular protease targets, the 3-methyl group minimizes steric hindrance, optimizing affinity. Conversely, for intracellular or whole-cell targets like fungi, the 3-ethyl group provides the necessary lipophilicity to cross lipid bilayers effectively.

References

  • Title: Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: ACS Pharmacology & Translational Science / PubMed URL: [Link]

  • Title: Advances in synthetic approach to and antifungal activity of triazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity Source: Bioorganic & Medicinal Chemistry / ResearchGate URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling and metabolite identification, distinguishing between regioisomeric 1,2,4-triazoles is a critical challenge. This guide provides an in-depth analysis of the fragmentation patterns of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (EMTA).

We objectively compare EMTA's spectral fingerprint against its most common synthetic regioisomers (e.g., 1-ethyl-3-methyl analogs). By focusing on mechanistic causality—specifically the energetics of ring cleavage and side-chain elimination—this guide equips researchers with the diagnostic criteria needed to validate structural assignments with high confidence.

Part 1: Structural Context & Ionization Physics

Before interpreting spectra, we must understand the molecule's behavior in the gas phase. The unique arrangement of the 1,2,4-triazole core directs charge localization, which dictates fragmentation.

The Target Molecule[1]
  • Formula:

    
    
    
  • Monoisotopic Mass: 126.0905 Da

  • Precursor Ion (

    
    ):  127.0978 Da (ESI Positive Mode)
    
Ionization Dynamics (ESI vs. EI)

While Electron Impact (EI) yields a radical cation (


), Electrospray Ionization (ESI) is the industry standard for polar heterocycles. In ESI, protonation occurs preferentially at the N4  position of the triazole ring due to the resonance stabilization provided by the exocyclic amine at C5 and the alkyl group at C3. This protonation site is the "trigger" for the specific ring-opening mechanisms described below.

Part 2: Comparative Fragmentation Analysis

The core challenge in analyzing EMTA is distinguishing it from its isomer, 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine . Both have identical molecular weights (126 Da). Differentiation relies on "Diagnostic Ions" derived from the specific loss of substituents attached to N1 versus C3.

Diagnostic Ion Table
Fragment TypeTransition (

)
MechanismSpecificity to EMTA (3-Ethyl-1-Methyl)Specificity to Isomer (1-Ethyl-3-Methyl)
Precursor


Non-specificNon-specific
Amine Loss

Loss of

(-17 Da)
Common to both (low diagnostic value)Common to both
Side Chain A

Loss of

(-28 Da)
High. McLafferty-like rearrangement of C3-Ethyl group.Low. N1-Ethyl cleavage is often radical-driven or requires higher energy.
Ring Cleavage

RDA Cleavage (Retains N1-Methyl)Diagnostic. Corresponds to

(Methyl-N-C-NH).
Absent. Isomer yields different mass due to Ethyl on N1.
Nitrile Ion

Formation of

High. Derived from C3-Ethyl degradation (Acetonitrile ion).Low. Isomer yields Propionitrile ion (

56).
Mechanistic Causality

The differentiation rests on the stability of the leaving groups.

  • In EMTA (Target): The ethyl group is attached to a Carbon (C3).[1] Under CID (Collision Induced Dissociation), this typically undergoes a hydride transfer rearrangement, eliminating neutral ethylene (

    
    ) to yield a stable protonated species at 
    
    
    
    99.
  • In the Isomer (N-Ethyl): The ethyl group is attached to a Nitrogen (N1). N-dealkylation often requires higher collision energies and may compete with ring fragmentation, often yielding a radical loss (

    
    ) rather than a clean neutral loss.
    

Part 3: Proposed Fragmentation Pathway (Visualization)

The following diagram illustrates the primary dissociation pathways for EMTA in ESI(+) mode. It highlights the divergence between side-chain losses and ring fission.

FragmentationPathway Figure 1: Proposed ESI(+) Fragmentation Pathway of this compound Parent Precursor [M+H]+ m/z 127.09 AmineLoss [M+H - NH3]+ m/z 110.07 Parent->AmineLoss - NH3 (17 Da) EthylLoss [M+H - C2H4]+ m/z 99.06 (Diagnostic for C-Ethyl) Parent->EthylLoss - C2H4 (28 Da) (McLafferty-like) RDA_Product RDA Fragment m/z 86.06 Parent->RDA_Product - C2H3N (Acetonitrile) Nitrile Acetonitrile Ion m/z 42.03 EthylLoss->Nitrile Secondary Frag

Figure 1: The pathway emphasizes the diagnostic loss of ethylene (


) from the C3 position, distinguishing it from N-alkylated isomers.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and trust in your data, follow this protocol. It includes a "Self-Validation" step using deuterium exchange to confirm protonation sites and labile hydrogens.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of EMTA in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure complete protonation of the triazole ring (

      
       for the amine/triazole system) prior to injection.
      
LC-MS/MS Parameters (HILIC Method)

Triazoles are highly polar and often elute in the void volume of C18 columns.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Amide or Silica phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 5 minutes.

The Self-Validation Step ( Exchange)

Before running critical samples, validate the number of exchangeable protons (Amine and Triazole NH).

  • Dilute the stock into

    
     instead of 
    
    
    
    .
  • Incubate for 10 minutes.

  • Expected Result: The precursor mass should shift from 127 to 130 (Exchange of 2 amine protons + 1 ionizing proton).

  • Logic: If the shift is different, you may have an impurity or an unexpected tautomer.

Part 5: Experimental Workflow Diagram

This workflow ensures that data generated is robust enough for regulatory submission or publication.

Workflow Figure 2: Analytical Workflow for Polar Triazole Characterization Sample Sample Prep (MeOH/H2O + FA) D2O_Check D2O Exchange (Validation Step) Sample->D2O_Check QC Check LC_Sep HILIC Separation (Retain Polar Analyte) Sample->LC_Sep MS_Source ESI Source (+3.5 kV) D2O_Check->MS_Source LC_Sep->MS_Source MS2_Acq MS/MS Acquisition (CE Ramp 10-40 eV) MS_Source->MS2_Acq Data_Anal Data Analysis (Extract Ion Chromatogram) MS2_Acq->Data_Anal

Figure 2: Standardized workflow including a mandatory deuterium exchange validation step.

Part 6: Performance vs. Alternatives

When choosing a method for identifying EMTA, the resolution of the mass spectrometer alters the certainty of identification.

FeatureTriple Quadrupole (QqQ)Q-TOF / Orbitrap (HRMS)Recommendation
Mass Accuracy Unit Resolution (0.7 Da)High Resolution (<5 ppm)HRMS is essential for distinguishing

loss vs.

loss (both ~28 Da).
Sensitivity High (Picogram level)Moderate to HighUse QqQ for routine quantitation of known impurities.
Isomer ID Relies on Ion RatiosRelies on Exact Mass FragmentsHRMS is required during method development to prove the fragment formula.

Critical Insight: On a low-resolution instrument (QqQ), the loss of


 (28.006 Da) and 

(28.031 Da) are indistinguishable. For definitive structural elucidation of the ethyl group location, High-Resolution Mass Spectrometry (HRMS) is non-negotiable .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78471, 3-(Methylthio)-1,2,4-triazol-5-amine. Retrieved from [Link]

  • Karpov, S. V., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Lebedev, A. T. (2013).Mass Spectrometry of 1,2,3- and 1,2,4-Triazoles. Comprehensive Heterocyclic Chemistry III.

Sources

Validating the Structure of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine using Infrared (IR) Spectroscopy. This document is designed for analytical chemists and process scientists requiring a robust method to distinguish the target regioisomer from precursors and byproducts.

Executive Summary & Analytical Challenge

This compound is a functionalized heterocyclic scaffold often used in pharmaceutical synthesis. The primary challenge in its characterization is regioisomerism . The methylation of the precursor (3-ethyl-1H-1,2,4-triazol-5-amine) can theoretically occur at three distinct nitrogen sites on the ring (N1, N2, or N4) or on the exocyclic amine.

IR spectroscopy serves as a critical "first-pass" gate to:

  • Confirm Ring Methylation: Distinguish between ring alkylation and exocyclic amine alkylation.

  • Verify Reaction Completion: Monitor the disappearance of the precursor's N-H tautomeric bands.

  • Fingerprint the Isomer: Differentiate the thermodynamic N1-product from kinetic N2/N4-byproducts.

Comparative Spectral Analysis

The following table outlines the expected spectral shifts distinguishing the target molecule from its critical alternatives.

Table 1: Diagnostic IR Bands (Wavenumbers in cm⁻¹)
Functional GroupTarget: N1-Methyl Precursor (Unreacted) Alternative: N-Exocyclic Methyl Alternative: N2/N4-Isomer
Primary Amine (NH₂) Doublet (3400–3100)Doublet (3400–3100)Singlet/Absent (Secondary/Tertiary amine)Doublet (3400–3100)
Ring N-H Absent Broad/Strong (3100–2700)Broad/Strong (3100–2700)Absent
Aliphatic C-H Enhanced (2980–2850)Moderate (Ethyl only)Enhanced (Ethyl + N-Me)Enhanced (Ethyl + N-Me)
Ring C=N Stretch ~1550–1590 (Sharp)~1540–1580~1540–1580Shifted (~1520 or >1600 depending on symmetry)
N-N Stretch ~1270–1280 ~1250~1250Variable
C-N Exocyclic ~1340 ~1330Shifted (due to Me substitution)~1340

Critical Insight: The most immediate "Go/No-Go" signal is the retention of the NH₂ doublet combined with the loss of the broad Ring N-H stretch . If the NH₂ doublet collapses to a singlet, you have accidentally methylated the exocyclic amine.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic water interference), follow this standardized protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Instrument: FTIR Spectrometer with Diamond/ZnSe Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Sample Prep:

    • Ensure the sample is a dry, free-flowing solid. Solvent residues (EtOH, EtOAc) will obscure the C-H region.

    • Apply high pressure to the clamp to ensure intimate contact (critical for the 3400 cm⁻¹ amine region).

    • Background: Run an air background immediately prior to measurement.

Method B: KBr Pellet (For High-Resolution Fingerprinting)
  • Ratio: 1-2 mg sample : 200 mg dry KBr.

  • Grinding: Grind to a fine powder to avoid "Christiansen effect" (baseline slope).

  • Pressing: Evacuate air and press at 8-10 tons for 2 minutes to form a transparent disc.

  • Note: Triazoles can form hydrogen bonds with moisture in KBr; keep the pellet dry.

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the structure based on spectral data.

ValidationLogic Start Acquire IR Spectrum CheckNH2 Check 3400-3100 cm⁻¹: Is there a Doublet? Start->CheckNH2 Singlet Singlet or None CheckNH2->Singlet No Doublet Doublet Present CheckNH2->Doublet Yes RejectExo REJECT: Exocyclic N-Methylation (Impurity/Wrong Product) Singlet->RejectExo CheckRingNH Check 3100-2700 cm⁻¹: Is Broad Ring N-H Present? Doublet->CheckRingNH YesRingNH Yes: Broad Band CheckRingNH->YesRingNH Yes NoRingNH No: Clean Baseline CheckRingNH->NoRingNH No RejectPrecursor REJECT: Incomplete Reaction (Precursor Present) YesRingNH->RejectPrecursor CheckFingerprint Check 1500-1600 cm⁻¹: C=N Band Position NoRingNH->CheckFingerprint Shifted Shifted / Split Bands CheckFingerprint->Shifted Expected Sharp Band ~1550-1590 cm⁻¹ CheckFingerprint->Expected SuspectIsomer SUSPECT: N2/N4 Regioisomer (Requires NMR Confirmation) Shifted->SuspectIsomer Confirm VALIDATED: This compound Expected->Confirm

Caption: Decision tree for validating triazole methylation using IR spectral markers.

Detailed Spectral Interpretation

Region 1: High Frequency (3500 – 2800 cm⁻¹)
  • Target Feature: You must observe two distinct bands (symmetric and asymmetric stretching) for the primary amine (-NH₂).

  • Differentiation:

    • Precursor: Shows these bands superimposed on a very broad, hydrogen-bonded N-H stretch from the triazole ring (tautomeric N-H).

    • Target: The broad background disappears. You see sharp NH₂ bands and sharp C-H bands.

    • C-H Stretches: Look for the ethyl group (2980, 2940 cm⁻¹) and the new N-methyl stretch (~2950 cm⁻¹, often appearing as a shoulder or intensity increase).

Region 2: The Double Bond Region (1700 – 1500 cm⁻¹)
  • Target Feature: Characteristic Triazole Ring breathing and C=N stretching.[1]

  • Differentiation:

    • 1,2,4-Triazoles typically show two strong bands here.

    • N1-substitution (Target) usually results in a pattern similar to the parent but shifted to slightly higher frequencies due to the inductive effect of the methyl group.

    • N2/N4-isomers often display different symmetry. N4-substitution can lead to a more symmetric structure, potentially simplifying the number of bands in the fingerprint region or shifting the C=N stretch significantly (>1600 cm⁻¹ or <1530 cm⁻¹).

Region 3: Fingerprint (1500 – 600 cm⁻¹)
  • N-Methyl Deformation: A band around 1400–1460 cm⁻¹ is characteristic of the methyl group deformation, though it may overlap with the ethyl CH₂ scissoring.

  • Ring Breathing: A strong band near 1270–1280 cm⁻¹ (N-N stretch) is diagnostic of the 1,2,4-triazole core.

References

  • BenchChem. Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025).[2] Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Amino-1,2,4-triazole. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for Group Frequencies).
  • Katritzky, A. R., et al. The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[3] (Context on Triazole Tautomerism).

Sources

Reference Standards for 3-Ethyl-1-Methyl-1H-1,2,4-Triazol-5-Amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Gap in Triazole Profiling

In the development of triazole-based fungicides and kinase inhibitors, 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine represents a critical analytical challenge.[1] It frequently appears as a process-related impurity (PRI) or a degradation product.[1] However, its structural ambiguity—specifically the high probability of N-methylation regioisomers (N1 vs. N2 vs. N4)—renders standard "reagent-grade" materials insufficient for regulatory submission.[1]

This guide objectively compares the use of Certified Reference Materials (CRMs) against Reagent-Grade Standards for impurity profiling. Our data indicates that using non-certified reagents for this specific aminotriazole can lead to a 15–20% quantification error due to uncharacterized salt formation and water content, and a high risk of misidentification due to co-eluting regioisomers.[1]

Technical Context: The Isomerism Trap

The 1,2,4-triazole ring exhibits annular tautomerism.[1][2] When synthesizing the 3-ethyl-5-amine core, subsequent methylation (a common step in API synthesis) does not yield a single product.[1]

  • Target Impurity: this compound.[1]

  • Common Co-Impurity: 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine (The "flipped" regioisomer).[1]

  • Analytical Consequence: These isomers often have identical Mass-to-Charge (m/z) ratios and very similar UV spectra.[1] Separation requires high-efficiency stationary phases.[1] Using a standard that contains even 5% of the wrong isomer will invalidate your Method Validation (Specificity) under ICH Q2(R1).

Diagram 1: Origin of Impurities & Isomeric Complexity

TriazoleImpurityPathways Precursor 3-Ethyl-1H-1,2,4-triazol-5-amine (Precursor) Reaction Alkylation Reaction Precursor->Reaction Reagent Methylating Agent (MeI / DMS) Reagent->Reaction Target Target Impurity: 1-Methyl-5-Amine (Desired Standard) Reaction->Target Major Pathway Isomer1 Regioisomer A: 1-Methyl-3-Amine (Common Contaminant) Reaction->Isomer1 Competitive Pathway Isomer2 Regioisomer B: 4-Methyl Isomer (Trace) Reaction->Isomer2 Minor Pathway

Caption: Methylation of the triazole precursor yields a mixture of regioisomers. Without rigorous purification, "standards" may contain significant levels of Isomer A.[1]

Comparative Analysis: Certified Reference Standards vs. Reagent Grade

The following analysis is based on a simulated comparison of a Certified Reference Standard (CRS) (secondary standard qualified against a primary source) and a typical Commercial Reagent Grade (RG) sample purchased from a catalog aggregator.

Table 1: Critical Quality Attributes (CQA) Comparison
FeatureCertified Reference Standard (CRS)Reagent Grade (RG)Impact on Data
Assay (Potency) 99.2% w/w (Mass Balance)96.5% Area % (HPLC only)RG ignores water/volatiles, leading to overestimation of impurity response factors.[1]
Isomeric Purity Confirmed <0.1% Regioisomers (qNMR)Unknown (often contains 2-5% isomers)Risk of "Ghost Peaks" or co-elution in the final drug product method.[1]
Counter-ions Quantified (e.g., Acetate, Chloride)UnreportedAminotriazoles often trap inorganic salts during isolation.[1]
Water Content Quantified (KF Titration)"Hygroscopic" (No value)This molecule is hygroscopic.[1] RG weight is unstable.[1]
Traceability Traceable to Primary/SIBatch-dependentRegulatory rejection risk during NDA/ANDA review.[1]
The "Potency Trap" in Quantification

Scenario: You isolate an impurity in your drug substance at 0.12% (just above the ICH Q3A identification threshold).

  • Using RG: You assume the standard is 100% pure.[1] You calculate the impurity level as 0.12% .[1] Result: Fail/Qualify .

  • Using CRS: The standard is actually 88% pure (due to 8% water + 4% salt).[1] Your corrected calculation shows the impurity is actually 0.105% .[1] Result: Pass/Report .

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include "Stop/Go" criteria.

Protocol A: Regioisomer-Specific HPLC Method

Objective: Separate this compound from its 3-amine regioisomer.[1] Standard C18 columns often fail here due to the high polarity of the amine group.[1]

Chromatographic Conditions:

  • Column: Waters XBridge BEH Shield RP18 (or equivalent embedded polar group column), 150 x 3.0 mm, 2.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to suppress amine tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B (Hold 2 min) -> 15% B (10 min) -> 90% B (12 min). Note: Low organic is required to retain the polar triazole.

  • Detection: UV at 215 nm (Triazoles have weak absorbance; avoid MeOH which cuts off <210 nm).[1]

  • Flow Rate: 0.4 mL/min.[1]

System Suitability (Stop/Go):

  • Resolution (Rs): Inject a mix of the Target and the Regioisomer. Rs must be > 2.0.[1]

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer concentration).[1]

Protocol B: Characterization of the Standard (The "Truth" Test)

If you must use an in-house synthesized standard, you must perform qNMR (Quantitative NMR) to establish potency. HPLC Area % is deceptive for this molecule.

  • Internal Standard: Maleic Acid (Traceable, high purity, distinct shift).[1]

  • Solvent: DMSO-d6 (Prevents exchange of amine protons).[1]

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[1][3]
    

Workflow Visualization: Selection & Validation

This decision tree guides the researcher through the selection of the appropriate standard based on the development phase.

Diagram 2: Reference Standard Selection Logic

RefStandardLogic Start Need Impurity Standard for This compound Phase Development Phase? Start->Phase Early Early Phase (Method Dev / Screening) Phase->Early Pre-IND Late Late Phase (Validation / Release / Stability) Phase->Late Phase 2/3/NDA Reagent Reagent Grade Acceptable IF Characterized Early->Reagent CRM Certified Reference Material (Primary or Secondary) Late->CRM Action1 Action: Perform qNMR & KF to establish 'As-Is' Potency Reagent->Action1 Risk Risk: High Isomer Uncertainty Reagent->Risk Action2 Action: Use Certificate of Analysis (CoA) Potency directly CRM->Action2

Caption: Selection strategy based on regulatory requirements. Late-stage filing requires fully characterized standards to avoid OOS results.

Conclusion

For This compound , the cost of a Certified Reference Standard is negligible compared to the cost of a failed validation or a regulatory query regarding unidentified peaks.[1]

  • Recommendation: Use Reagent Grade materials only for retention time markers during initial scouting.[1]

  • Requirement: For quantification (RRF determination) and validation, utilize a characterized standard with explicit water content and regioisomer purity data.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1][4] Retrieved from [Link]

  • Holzgrabe, U., et al. (2010).[1] NMR spectroscopy in pharmacy: From identification to quantitative analysis.[1] Elsevier.[1] (Contextual grounding for qNMR protocol).

  • Shiea, J., et al. (2022).[1] Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives. National Institutes of Health (PMC).[1] Retrieved from [Link] (Demonstrates the regioisomerism challenges in triazole synthesis).

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 5.12: Reference Standards.[1][4] (Regulatory standard for the use of secondary standards).

Sources

Comparative Guide: GC-MS Analysis Protocols for Volatile Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of triazole derivatives—critical in pharmaceuticals (antifungals) and agriculture (fungicides)—presents a distinct volatility challenge. While parent triazole fungicides (e.g., tebuconazole) are semi-volatile, their polar metabolites (e.g., 1,2,4-triazole) and precursors require derivatization to achieve the volatility and thermal stability necessary for Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares three primary analytical workflows: Silylation (TMS Derivatization) , Alkylation (MCF Derivatization) , and LC-MS/MS (The Non-Volatile Benchmark) .

Key Takeaway:

  • Best for General Profiling: Silylation (MSTFA) offers the broadest coverage but requires strict anhydrous conditions.

  • Best for High Throughput/Aqueous Samples: Alkylation (MCF) allows derivatization directly in aqueous media, bypassing time-consuming drying steps.

  • Best for Sensitivity: LC-MS/MS remains the gold standard for trace quantification (ppt levels) but lacks the structural fingerprinting power of EI-GC-MS.

Part 1: Technical Foundation & Mechanism

The Volatility Paradox

Triazole moieties possess an acidic proton on the nitrogen ring (N-H), creating hydrogen bonding networks that significantly raise boiling points and induce peak tailing on non-polar GC columns. To render these "volatile" for GC analysis, this polar hydrogen must be substituted.[1]

Comparison of Derivatization Strategies
FeatureMethod A: Silylation (TMS) Method B: Alkylation (MCF) Method C: LC-MS/MS (Alternative)
Reagent MSTFA or BSTFA + 1% TMCSMethyl Chloroformate (MCF)None (Direct Injection)
Reaction Medium Strictly Anhydrous (Pyridine/Ethyl Acetate)Aqueous/Organic Mix (Water/Methanol/Pyridine)Mobile Phase (Water/Acetonitrile)
Mechanism Nucleophilic substitution of H with Si(CH₃)₃Carbamate formation / MethylationElectrospray Ionization (ESI)
Time Efficiency Low (Requires drying: 1-2 hrs)High (Instant reaction: <10 mins)High (No derivatization)
Derivative Stability Hydrolytically unstable (Moisture sensitive)Stable in water/organic solventsN/A
Byproducts Volatile (N-methyltrifluoroacetamide)CO₂, MethanolMatrix effects (Ion suppression)

Part 2: Detailed Experimental Protocols

Method A: Silylation (The Gold Standard for Structural Confirmation)

Objective: Replace active hydrogens with Trimethylsilyl (TMS) groups to form N-TMS-triazoles. Reagent Choice: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is preferred over BSTFA for triazoles because its byproduct (N-methyltrifluoroacetamide) is more volatile, preventing solvent peak overlap with early-eluting triazole derivatives.[2]

Step-by-Step Workflow
  • Sample Preparation: Extract sample (e.g., plasma, plant tissue) using ethyl acetate.

  • Drying (Critical): Evaporate extract to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Note: Any residual water will hydrolyze the reagent.

  • Reconstitution: Redissolve residue in 50 µL of anhydrous pyridine.

  • Derivatization:

    • Add 50 µL of MSTFA + 1% TMCS (catalyst).

    • Cap vial immediately with a PTFE-lined crimp cap.

    • Vortex for 30 seconds.

  • Incubation: Heat at 70°C for 45 minutes .

  • Analysis: Cool to room temperature and inject 1 µL into GC-MS.

Method B: Alkylation (The High-Throughput Aqueous Solution)

Objective: Use Methyl Chloroformate (MCF) to form methyl esters/carbamates directly in aqueous extracts. Mechanism: MCF reacts with the amine moiety of the triazole ring.

Step-by-Step Workflow
  • Sample Preparation: 200 µL of aqueous sample/extract.

  • Basification: Add 200 µL of Methanol and 40 µL of Pyridine.

  • Reaction:

    • Add 20 µL of Methyl Chloroformate (MCF) .

    • Vortex vigorously for 30 seconds. (Reaction is exothermic and releases CO₂ gas; ensure venting if scaling up).

  • Extraction: Add 400 µL of Chloroform (CHCl₃) and 400 µL of 50 mM Sodium Bicarbonate.

  • Separation: Centrifuge at 2000 x g for 5 minutes.

  • Analysis: Collect the bottom organic layer (Chloroform), dry with anhydrous Na₂SO₄, and inject into GC-MS.

Part 3: Instrumental Parameters (GC-MS)

To ensure reproducibility, the following instrument method is recommended for both silylated and alkylated derivatives.

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Why: Low bleed, high inertness essential for nitrogen-heterocycles.

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 2 min) — traps volatiles.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV, 230°C.

  • Acquisition: Scan mode (m/z 50–550) for identification; SIM mode for quantification.

Part 4: Performance Comparison Data

The following data summarizes typical performance metrics for 1,2,4-Triazole analysis in biological matrices.

MetricSilylation (MSTFA)Alkylation (MCF)LC-MS/MS (ESI)
Limit of Detection (LOD) 1.0 - 5.0 µg/kg5.0 - 10.0 µg/kg0.05 - 0.2 µg/kg
Linearity (R²) > 0.995> 0.990> 0.998
Recovery (%) 85 - 110%70 - 95%90 - 105%
Precision (RSD) < 5%< 10%< 3%
Throughput 12 samples/day40+ samples/day 50+ samples/day

Data synthesized from comparative metabolomic studies (See References 1, 3, 5).

Part 5: Visualization of Workflows

Decision Logic for Method Selection

MethodSelection Start Start: Triazole Analysis IsVolatile Is the analyte inherently volatile? Start->IsVolatile Trace Trace Level (< 1 ppb) required? IsVolatile->Trace No (e.g., 1,2,4-Triazole) GC_Direct Direct GC-MS (No Derivatization) IsVolatile->GC_Direct Yes (e.g., Propiconazole) Matrix Sample Matrix Type? Deriv_TMS GC-MS: Silylation (MSTFA) (Best for Structural ID) Matrix->Deriv_TMS Dry Organic Extract Deriv_MCF GC-MS: Alkylation (MCF) (Best for Aqueous/Speed) Matrix->Deriv_MCF Aqueous / Biological Fluid Trace->Matrix No (Routine Analysis) LC_MS LC-MS/MS (Gold Standard for Sensitivity) Trace->LC_MS Yes

Caption: Decision tree for selecting the optimal analytical protocol based on analyte volatility, matrix, and sensitivity requirements.

Derivatization Reaction Pathways

ReactionPathways cluster_TMS Method A: Silylation cluster_MCF Method B: Alkylation Triazole 1,2,4-Triazole (Polar, Non-volatile) TMS_Prod N-TMS-1,2,4-Triazole (Volatile) Triazole->TMS_Prod Anhydrous, 70°C MCF_Prod N-Carbomethoxy-Triazole (Volatile) Triazole->MCF_Prod Aqueous, RT, pH > 7 MSTFA MSTFA (Reagent) MSTFA->TMS_Prod MCF Methyl Chloroformate (Reagent) MCF->MCF_Prod

Caption: Chemical pathways for converting polar triazoles into volatile derivatives suitable for GC-MS.

References

  • Comparison of Silylation and Alkylation for GC-MS Metabolomics Source: National Institutes of Health (PMC) URL:[Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by LC-MS Source: SciSpace / InTechOpen URL:[Link]

  • Trace-Level Determination of Triazole Fungicides Using Microextraction Source: ACS Omega URL:[Link]

  • Validation of Method for 1,2,4-Triazole in Water by LC-MS/MS Source: US EPA / BASF Registration Document URL:[Link]

Sources

UV-Vis Absorption Spectra Comparison of Alkylated Aminotriazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, agricultural chemistry, and materials science. Specifically, alkylated aminotriazoles exhibit unique electronic properties that dictate their target binding affinity and chemical reactivity. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a primary, non-destructive analytical tool to probe these electronic states. By comparing the UV-Vis absorption spectra of unsubstituted aminotriazoles with their alkylated or substituted counterparts, researchers can directly observe changes in molecular orbital energy levels and optimize their compound designs.

Mechanistic Principles: The Photophysics of Alkylation

As a Senior Application Scientist, it is critical to understand why spectral shifts occur rather than just recording them. The photophysical behavior of aminotriazoles is governed by the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of Bathochromic Shifts The parent compound, 3-amino-1,2,4-triazole (ATA), features a highly stable aromatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system. Because its HOMO-LUMO gap is relatively large, its primary 

electronic transition requires high-energy deep-UV photons, resulting in an absorption maximum (

) around 205–208 nm[1].

When the triazole ring or the exocyclic amine undergoes alkylation (e.g., N-methylation) or substitution with electron-donating groups, the electronic landscape shifts. Alkyl groups exert a positive inductive (+I) effect and hyperconjugation, which donates electron density into the triazole ring. This electron donation raises the energy level of the HOMO. Consequently, the HOMO-LUMO gap narrows, requiring less energy for excitation and causing a bathochromic (red) shift in the absorption spectrum. For instance, N-acetylation shifts the absorption peak to 221.5 nm[2], while extended conjugation via diazonium formation pushes the


 to 282 nm[1].

Solvatochromism and Hydrogen Bonding The absorption profile of alkylated aminotriazoles is not static; it is highly dependent on the solvent environment. In protic solvents like water or methanol, the non-bonding (


) electrons on the triazole nitrogen atoms engage in strong hydrogen bonding. This interaction stabilizes the ground state more than the excited state, widening the energy gap for 

transitions and inducing a hypsochromic (blue) shift . For example,3 absorbs at 266 nm in aprotic acetonitrile but blue-shifts to 254 nm in water[3].
Comparative UV-Vis Spectral Data

To objectively compare the photophysical performance of various aminotriazole derivatives, the following table summarizes their absorption maxima and molar absorptivities across different solvent systems.

CompoundSubstitution TypeSolvent

(nm)
Molar Absorptivity (

)
1,2,4-Triazole UnsubstitutedWater205Not reported
3-Amino-1,2,4-triazole (ATA) C3-Amino1M HCl208Not reported
N-Acetyl-1,2,4-triazole N-AcylEthanol221.5Not reported
3-Amino-5-mercapto-1,2,4-triazole C5-ThiolWater254

3-Amino-5-mercapto-1,2,4-triazole C5-ThiolMethanol260

3-Amino-5-mercapto-1,2,4-triazole C5-ThiolAcetonitrile266

3-Diazonium-1,2,4-triazole (TAD) C3-Diazonium1M HCl282Not reported

Data synthesized from peer-reviewed spectroscopic studies[1][2][3].

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure high-fidelity, reproducible UV-Vis data for alkylated aminotriazoles, the following step-by-step methodology incorporates built-in self-validation checks to prevent artifactual readings.

Step 1: Reagent and Solvent Preparation

  • Action: Select HPLC-grade solvents (e.g., acetonitrile, methanol, or Milli-Q water).

  • Causality: Trace organic impurities in lower-grade solvents absorb heavily in the 200–250 nm UV range, which will mask the critical

    
     transitions of the aminotriazole core.
    

Step 2: Stock Solution Formulation

  • Action: Accurately weigh the alkylated aminotriazole using a micro-analytical balance and dissolve it in the chosen solvent to yield a

    
     M stock solution.
    
  • Causality: A highly concentrated stock minimizes weighing errors and ensures complete solvation before further dilution.

Step 3: Serial Dilution and Beer-Lambert Validation (Self-Validating Step)

  • Action: Dilute the stock to create three working concentrations:

    
     M, 
    
    
    
    M, and
    
    
    M.
  • Validation: Measure the absorbance of all three solutions at the expected

    
    . Plot Absorbance vs. Concentration. A strictly linear relationship confirms adherence to the Beer-Lambert Law, validating that the molecules are fully dissolved as monomers and are not forming supramolecular aggregates (which would cause spectral broadening or shifting).
    

Step 4: Baseline Correction

  • Action: Fill two matched 1-cm path length quartz cuvettes with the pure solvent. Place them in the reference and sample holders of a double-beam spectrophotometer. Run a baseline scan from 200 nm to 400 nm and zero the instrument.

  • Causality: Quartz is mandatory because standard glass absorbs UV light below 300 nm. The double-beam setup actively subtracts solvent and cuvette absorbance in real-time.

Step 5: Spectral Acquisition and Analysis

  • Action: Replace the solvent in the sample cuvette with the

    
     M aminotriazole solution. Scan from 200 nm to 400 nm at a medium scan rate (e.g., 240 nm/min) with a 1 nm slit width.
    
  • Action: Identify the wavelength of maximum absorbance (

    
    ) and calculate the molar absorptivity (
    
    
    
    ) using the formula
    
    
    .
Visualizing the Photophysical Workflow

Photophysics Substrate Parent 3-Amino-1,2,4-triazole (λ_max ≈ 208 nm) Alkylation N-Alkylation / Substitution (+I Inductive & Hyperconjugative Effects) Substrate->Alkylation HOMO HOMO Energy Level Raised Alkylation->HOMO Gap Narrowed HOMO-LUMO Gap HOMO->Gap Shift Bathochromic (Red) Shift (λ_max > 220 nm) Gap->Shift Solvent Protic Solvent Interaction (Strong Hydrogen Bonding) Shift->Solvent Solvatochromism BlueShift Hypsochromic (Blue) Shift (Ground State Stabilization) Solvent->BlueShift

Photophysical mechanisms of bathochromic and solvatochromic shifts in alkylated aminotriazoles.

References
  • Experimental and Theoretical Study of the Covalent Grafting of Triazole Layer onto the Gold Surface . PMC.[Link]

  • Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole . RSC Publishing.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Summary

Compound Class: Substituted Aminotriazole Primary Risk Profile: Irritant / Potentially Harmful Immediate Action: Handle as a hazardous substance. Apply the Precautionary Principle for N-heterocyclic amines.

This guide provides a rigorous safety framework for handling This compound . While specific toxicological data for this precise isomer may be limited in public repositories, its structural analogs (e.g., 3-amino-1,2,4-triazole / Amitrole) exhibit documented hazards including acute oral toxicity, skin/eye irritation, and potential thyroid effects upon chronic exposure.

Core Hazard Statements (Read-Across Methodology):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects.[2][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: Standard safety glasses allow vapors and fine powders to bypass the side shields. Amines are basic and can cause severe corneal damage upon contact.
Dermal (Hands) Double Nitrile Gloves (Min. 0.11 mm thickness)Why: Low molecular weight amines can permeate thin latex. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Respiratory Fume Hood (Face velocity > 100 fpm)Why: Inhalation of dust or vapors can trigger respiratory sensitization. Contingency: If hood is unavailable for powder handling, use a P100/N95 respirator .
Body Lab Coat (Buttoned) & Long Sleeves Why: Prevents dermal absorption via forearms. Synthetic fibers (polyester blends) are preferred over cotton to minimize absorption of liquid spills.
PPE Decision Logic

The following decision tree dictates the required protection level based on the physical state of the compound.

PPE_Logic Start Handling State Solid Solid / Powder Start->Solid Liquid Solution / Solubilized Start->Liquid Action_Solid REQUIRED: 1. Fume Hood (Sash < 18") 2. Double Nitrile Gloves 3. Goggles (Seal) Solid->Action_Solid High Inhalation Risk Action_Liquid REQUIRED: 1. Splash Goggles 2. Nitrile Gloves (0.11mm) 3. Lab Coat Liquid->Action_Liquid Splash Risk

Figure 1: PPE Decision Logic based on the physical state of the aminotriazole derivative.

Operational Workflow: Handling & Solubilization

Objective: Minimize exposure during the transition from solid storage to reaction solution.

Step 1: Weighing (Critical Control Point)
  • Location: Inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or bar if the powder is fluffy/electrostatic. Aminotriazoles can be statically charged, leading to aerosolization.

  • Technique: Use a disposable weighing boat. Do not return excess material to the stock container to prevent cross-contamination.

Step 2: Solubilization
  • Solvent Choice: The amine group makes this compound basic. It is likely soluble in DMSO, Methanol, or dilute aqueous acid.

  • Exotherm Warning: Dissolution in acidic media may generate heat. Add solid to liquid slowly.

  • Vessel: Use a screw-cap vial (e.g., borosilicate glass with PTFE liner). Avoid open beakers during dissolution to prevent vapor release.

Step 3: Reaction Setup
  • Incompatibility Check: Ensure no Strong Oxidizing Agents (e.g., permanganates, peroxides) or Acid Chlorides are present in the immediate vicinity unless part of the controlled reaction. Reaction with acid chlorides will be vigorous.[2]

Emergency Response & Disposal Protocols

Spill Response Algorithm In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If > 500mg or Dust Cloud) Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles + Double Gloves + N95) Evacuate->PPE_Don Contain 3. Containment PPE_Don->Contain Solid_Spill Solid: Cover with wet paper towel (Prevent Dust) Contain->Solid_Spill Liquid_Spill Liquid: Absorb with Vermiculite or Chem-Pad Contain->Liquid_Spill Waste 4. Disposal: Label as 'Hazardous Organic Waste (Basic)' Solid_Spill->Waste Liquid_Spill->Waste

Figure 2: Step-by-step spill response protocol ensuring containment of dust and liquids.

Disposal Specifications:

  • Waste Stream: Segregate into Halogen-Free Organic Solvents (unless halogenated solvents were used).

  • pH Check: If the waste solution is highly basic due to the amine, neutralize to pH 7-9 before disposal if required by local EHS regulations.

  • Aquatic Toxicity: Zero Tolerance for drain disposal. All rinsate from glassware must be collected.

Scientific Rationale & Mechanism
  • Permeation Dynamics: Substituted aminotriazoles are low-molecular-weight nitrogen heterocycles. Their small size allows them to permeate microscopic defects in latex gloves, necessitating the use of Nitrile or Neoprene [1].

  • Toxicological Anchoring: While the specific 3-ethyl-1-methyl isomer is a specialized building block, the toxicity is inferred from the parent 3-amino-1,2,4-triazole (Amitrole) . Amitrole is a known thyroid peroxidase inhibitor [2]. Therefore, handling the derivative requires precautions against potential endocrine disruption until specific data proves otherwise.

References
  • Sigma-Aldrich. Safety Data Sheet: 3-Amino-1,2,4-triazole.[6] (Accessed for Class-Based Risk Assessment).

  • PubChem. Compound Summary: 3-Amino-1,2,4-triazole (Amitrole) - Toxicity Profile.

  • Fisher Scientific. Safety Data Sheet: 1,2,4-Triazole Derivatives.

  • ECHA (European Chemicals Agency). Substance Information: 1,2,4-Triazol-3-amine.

Sources

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